molecular formula C46H63ClN4O17S3 B1497072 sulfo-SPDB-DM4

sulfo-SPDB-DM4

货号: B1497072
分子量: 1075.7 g/mol
InChI 键: ACJLJPQSHWOFQD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Sulfo-SPDB-DM4 is a useful research compound. Its molecular formula is C46H63ClN4O17S3 and its molecular weight is 1075.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C46H63ClN4O17S3

分子量

1075.7 g/mol

IUPAC 名称

4-[[5-[[1-[(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid

InChI

InChI=1S/C46H63ClN4O17S3/c1-25-12-11-13-33(64-10)46(59)24-31(65-43(58)48-46)26(2)40-45(6,67-40)34(23-38(55)50(8)29-21-28(20-25)22-30(63-9)39(29)47)66-41(56)27(3)49(7)35(52)16-18-44(4,5)70-69-19-17-32(71(60,61)62)42(57)68-51-36(53)14-15-37(51)54/h11-13,21-22,26-27,31-34,40,59H,14-20,23-24H2,1-10H3,(H,48,58)(H,60,61,62)

InChI 键

ACJLJPQSHWOFQD-UHFFFAOYSA-N

规范 SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)ON5C(=O)CCC5=O)S(=O)(=O)O)C)C)OC)(NC(=O)O2)O

产品来源

United States

Foundational & Exploratory

The Role of DM4 as a Cytotoxic Payload in Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful and targeted therapeutic modality in oncology, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The maytansinoid DM4, a derivative of maytansine, has emerged as a clinically significant payload due to its high potency and mechanism of action. This technical guide provides an in-depth exploration of the role of DM4 in ADCs, covering its mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its development and evaluation.

Core Mechanism of Action: Microtubule Inhibition and Apoptosis Induction

DM4 exerts its cytotoxic effect by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure.[1][2] As a potent tubulin inhibitor, DM4 binds to tubulin, the fundamental protein subunit of microtubules, and inhibits its polymerization.[1][2] This disruption of microtubule assembly leads to a cascade of cellular events culminating in apoptotic cell death.

The process begins with the ADC binding to a specific antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically through endocytosis, and trafficked to the lysosomes.[3] Within the acidic environment of the lysosome, the linker connecting the antibody to the DM4 payload is cleaved, releasing the active cytotoxic agent into the cytoplasm.[4]

Once released, DM4 binds to tubulin, preventing the formation of the mitotic spindle, a crucial structure for chromosome segregation during mitosis.[5] This interference with microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[6] This sustained mitotic arrest is a key trigger for the intrinsic apoptotic pathway.[6][7]

The signaling cascade leading to apoptosis involves the activation of c-Jun N-terminal kinase (JNK) and the modulation of Bcl-2 family proteins.[7] Activated JNK can phosphorylate and inactivate anti-apoptotic proteins like Bcl-2 and Bcl-xL.[7] Concurrently, the disruption of the microtubule network can lead to the release of pro-apoptotic proteins such as Bim, which is normally sequestered to the microtubule-associated motor complex.[7] The shift in the balance between pro- and anti-apoptotic Bcl-2 family proteins results in the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.[7]

Quantitative Data Presentation

The in vitro cytotoxicity of DM4-containing ADCs is a critical parameter in their preclinical evaluation. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The following tables summarize the in vitro cytotoxicity of various DM4-ADCs across different cancer cell lines and the clinical efficacy of the FDA-approved DM4-ADC, mirvetuximab soravtansine.

Table 1: In Vitro Cytotoxicity (IC50) of DM4-Containing ADCs in Various Cancer Cell Lines

ADC TargetCancer Cell LineIC50 (ng/mL)Reference
Folate Receptor α (FRα)Ovarian Cancer (High FRα)500[8]
HER2N87 (High HER2)13 - 43[7][9]
HER2BT474 (High HER2)13 - 43[7][9]
HER2HCC1954 (High HER2)< 173[7][9]
HER2MDA-MB-361-DYT2 (Moderate HER2)25 - 80 (High DAR)[7][9]
HER2MDA-MB-361-DYT2 (Moderate HER2)1500 - 60000 (Low DAR)[7][9]
c-KitHMC-1.2 (c-Kit positive)>200-fold increase vs DM1-ADC[7]
c-KitGIST-48 (c-Kit positive)>200-fold increase vs DM1-ADC[7]

Table 2: Clinical Efficacy of Mirvetuximab Soravtansine (a DM4-ADC) in Platinum-Resistant Ovarian Cancer

Clinical TrialPatient PopulationObjective Response Rate (ORR)Median Duration of Response (DOR)Reference
SORAYA (Phase 2)High FRα expression, 1-3 prior therapies32.4%6.9 months[5]
SORAYA (Phase 2)1-2 prior therapies35.3%Not Reported[5]
SORAYA (Phase 2)3 prior therapies30.2%Not Reported[5]
FORWARD I (Phase 3)High FRα expression24%Not Reported[10]
PICCOLO (Phase 2)Platinum-sensitive, high FRα expression51.9%8.25 months[11]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate assessment of DM4-containing ADCs. The following sections provide methodologies for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a DM4-ADC required to inhibit the growth of cancer cells by 50% (IC50).[12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • DM4-ADC

  • Control antibody (unconjugated)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.[12]

  • Compound Treatment: Prepare serial dilutions of the DM4-ADC and control antibody in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds.[12]

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[12]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[12]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark at 37°C.[14]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[12][14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.[12]

Tubulin Polymerization Inhibition Assay

This assay directly measures the ability of DM4 to inhibit the polymerization of tubulin into microtubules.[1][15]

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (1 mM final concentration)

  • Glycerol (10% final concentration)

  • DM4 or DM4-ADC metabolite

  • Control compounds (e.g., colchicine as a positive control, paclitaxel as a microtubule stabilizer)

  • 96-well plate (clear for absorbance-based, black for fluorescence-based)

  • Temperature-controlled microplate reader

Procedure (Absorbance-based):

  • Preparation: Thaw all reagents on ice. Prepare a 10x working stock of DM4 and control compounds in General Tubulin Buffer.

  • Tubulin Mix: Prepare the tubulin polymerization mix on ice, containing tubulin, General Tubulin Buffer, GTP, and glycerol.

  • Assay Initiation: Pipette 10 µL of the 10x compound dilutions into a pre-warmed 96-well plate. To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

  • Data Acquisition: Immediately place the plate in a 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.[16]

  • Data Analysis: Plot absorbance versus time to visualize the polymerization kinetics. Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.

Bystander Effect Assay (Co-culture Method)

This assay assesses the ability of DM4, released from target cells, to kill neighboring antigen-negative cells.[6][13]

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein, e.g., GFP)

  • Complete cell culture medium

  • DM4-ADC

  • 96-well plate

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Co-seed the Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:4).

  • ADC Treatment: After allowing the cells to adhere overnight, treat the co-culture with various concentrations of the DM4-ADC.

  • Incubation: Incubate the plate for a specified period (e.g., 72-120 hours).

  • Imaging: At the end of the incubation, acquire fluorescence and bright-field images of the wells.

  • Data Analysis: Quantify the number of viable Ag- (fluorescent) cells in the presence and absence of Ag+ cells and the ADC. A significant reduction in the number of Ag- cells in the co-culture treated with the ADC, compared to the Ag- monoculture treated with the same ADC concentration, indicates a bystander effect.[13]

Mandatory Visualizations

Signaling Pathway of DM4-Induced Apoptosis

DM4_Apoptosis_Pathway cluster_ADC ADC Action cluster_Tubulin Microtubule Disruption cluster_Apoptosis Apoptosis Induction ADC DM4-ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome DM4_release DM4 Release Lysosome->DM4_release Linker Cleavage Tubulin Tubulin Dimers DM4_release->Tubulin Microtubule Microtubule Polymerization Tubulin->Microtubule Mitotic_Arrest G2/M Phase Mitotic Arrest Microtubule->Mitotic_Arrest JNK JNK Pathway Activation Mitotic_Arrest->JNK Bim_release Bim Release Mitotic_Arrest->Bim_release Bcl2_inactivation Bcl-2/Bcl-xL Inactivation JNK->Bcl2_inactivation MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_inactivation->MOMP Bim_release->MOMP Caspase_Activation Caspase Activation MOMP->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of DM4-induced apoptosis.

Experimental Workflow for In Vitro Cytotoxicity (MTT) Assay

MTT_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with serial dilutions of DM4-ADC incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data and determine IC50 read->analyze end End analyze->end

Caption: Experimental workflow for an in vitro cytotoxicity MTT assay.

Logical Relationship of the Bystander Effect

Bystander_Effect cluster_target Antigen-Positive (Ag+) Cell cluster_bystander Antigen-Negative (Ag-) Cell ADC DM4-ADC Internalization Internalization & DM4 Release ADC->Internalization Apoptosis_Ag_plus Apoptosis Internalization->Apoptosis_Ag_plus DM4_diffusion DM4 Diffusion Internalization->DM4_diffusion DM4_uptake DM4 Uptake DM4_diffusion->DM4_uptake Bystander Effect Tubulin_inhibition Tubulin Inhibition DM4_uptake->Tubulin_inhibition Apoptosis_Ag_minus Apoptosis Tubulin_inhibition->Apoptosis_Ag_minus

Caption: Logical relationship of the bystander effect of DM4-ADCs.

References

Maytansinoid DM4: A Technical Guide to its Cytotoxic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maytansinoid DM4, a potent microtubule-targeting agent, is a derivative of maytansine, a natural product isolated from the plant Maytenus ovatus.[1] Due to its high cytotoxicity, DM4 is a critical payload component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[] This technical guide provides an in-depth exploration of the core cytotoxic pathway of DM4, detailing its mechanism of action, summarizing key quantitative data, and providing experimental protocols for its characterization.

Core Mechanism of Action: Microtubule Disruption

The primary cytotoxic mechanism of maytansinoid DM4 is the potent inhibition of microtubule dynamics.[][3] Microtubules are essential cytoskeletal polymers involved in various cellular processes, most critically in the formation of the mitotic spindle during cell division.[1]

DM4 exerts its effect by binding to tubulin, the protein subunit of microtubules.[] This binding inhibits tubulin polymerization and enhances microtubule destabilization.[3] The suppression of microtubule dynamics leads to a mitotic block, arresting the cell cycle in the G2/M phase and ultimately triggering programmed cell death, or apoptosis.[][3]

DM4_Mechanism_of_Action

Quantitative Data: Cytotoxicity of DM4

The cytotoxic potency of DM4 has been evaluated across various cancer cell lines, with IC50 (half-maximal inhibitory concentration) values typically in the sub-nanomolar to nanomolar range.

Cell LineCancer TypeIC50 (nM)Reference
SK-BR-3Breast Cancer0.3 - 0.4[4][5]
KBHead and Neck CancerSub-nanomolar[1][6]
P-388Murine Lymphocytic Leukemia0.6 (EC50)[1]
L1210Murine Leukemia2 (EC50)[1]
AML cell linesAcute Myeloid Leukemia1 - 10 (as ADC)[5]

Signaling Pathways to Apoptosis

Following mitotic arrest induced by DM4, the cell initiates apoptosis through a complex signaling cascade. While the precise, detailed pathway for DM4 is an area of ongoing research, the general mechanism involves the activation of intrinsic apoptotic pathways.

Disruption of the mitotic spindle activates the spindle assembly checkpoint, which, if prolonged, can lead to the activation of pro-apoptotic proteins from the Bcl-2 family.[7][8] These proteins, such as Bax and Bak, promote the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c.[9] Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase. Caspase-9, in turn, activates executioner caspaces like caspase-3, which cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.[9] The tumor suppressor protein p53 can also play a role in drug-induced apoptosis following DNA damage or mitotic arrest, although its specific involvement in the DM4 pathway can be cell-type dependent.[10][11]

Apoptosis_Signaling_Pathway DM4_effect DM4-induced Mitotic Arrest SAC Spindle Assembly Checkpoint Activation DM4_effect->SAC p53 p53 Activation (in some contexts) DM4_effect->p53 Bcl2_family Modulation of Bcl-2 Family Proteins SAC->Bcl2_family p53->Bcl2_family MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the ability of DM4 to inhibit the assembly of purified tubulin into microtubules.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (1 mM)

  • DM4 stock solution (in DMSO)

  • 96-well, UV-transparent microplate

  • Temperature-controlled spectrophotometer

Protocol:

  • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3 mg/mL.[12]

  • Add GTP to the tubulin solution to a final concentration of 1 mM.[12]

  • Prepare serial dilutions of DM4 in General Tubulin Buffer.

  • Add 10 µL of the DM4 dilutions or vehicle control to the wells of a 96-well plate.[13]

  • Incubate the plate at 37°C for 2 minutes.[13]

  • Initiate the polymerization reaction by adding 100 µL of the cold tubulin/GTP solution to each well.[13]

  • Immediately monitor the absorbance at 340 nm every 30 seconds for 60-90 minutes at 37°C.[13]

  • Plot absorbance versus time to generate polymerization curves. The inhibition of polymerization is determined by comparing the rate and extent of the reaction in the presence of DM4 to the vehicle control.[13]

Tubulin_Polymerization_Workflow start Start prep_tubulin Prepare Tubulin Solution with GTP start->prep_tubulin prep_dm4 Prepare DM4 Serial Dilutions start->prep_dm4 add_tubulin Add Cold Tubulin Solution to Initiate prep_tubulin->add_tubulin add_dm4 Add DM4/Vehicle to 96-well Plate prep_dm4->add_dm4 incubate1 Incubate at 37°C for 2 min add_dm4->incubate1 incubate1->add_tubulin measure Measure Absorbance at 340 nm (37°C) add_tubulin->measure analyze Analyze Polymerization Curves measure->analyze end End analyze->end

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the percentage of cells in different phases of the cell cycle following treatment with DM4.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • DM4 stock solution

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in appropriate culture vessels and allow them to attach overnight.

  • Treat cells with various concentrations of DM4 or vehicle control for a specified time (e.g., 24 hours).[13]

  • Harvest both adherent and floating cells and wash with cold PBS.[13]

  • Fix the cells by resuspending the cell pellet in a small volume of PBS and adding cold 70% ethanol dropwise while gently vortexing.[13]

  • Incubate the fixed cells on ice for at least 30 minutes.[13]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[14]

Cell_Cycle_Analysis_Workflow start Start seed_cells Seed and Culture Cells start->seed_cells treat_cells Treat with DM4 or Vehicle seed_cells->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells fix_cells Fix with Cold Ethanol harvest_cells->fix_cells stain_cells Stain with Propidium Iodide and RNase A fix_cells->stain_cells analyze_cells Analyze by Flow Cytometry stain_cells->analyze_cells end End analyze_cells->end

Apoptosis Assay using Annexin V and Propidium Iodide

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • DM4 stock solution

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Protocol:

  • Seed and treat cells with DM4 as described in the cell cycle analysis protocol.

  • Harvest both adherent and floating cells.[15]

  • Wash the cells twice with cold PBS.[16]

  • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[17]

  • Add Annexin V-FITC and PI to the cell suspension.[17]

  • Incubate the cells at room temperature for 15 minutes in the dark.[17]

  • Add 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[17]

  • Data analysis will allow for the differentiation of cell populations:

    • Annexin V-negative and PI-negative: Viable cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative and PI-positive: Necrotic cells

Apoptosis_Assay_Workflow start Start seed_treat Seed and Treat Cells with DM4 start->seed_treat harvest Harvest Cells seed_treat->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate at Room Temperature in the Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

Conclusion

Maytansinoid DM4 is a highly potent cytotoxic agent that functions by disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. Its sub-nanomolar to nanomolar potency makes it an effective payload for antibody-drug conjugates in targeted cancer therapy. The experimental protocols provided in this guide offer a framework for researchers to investigate and characterize the cytotoxic effects of DM4 and similar microtubule-targeting agents. Further research into the specific molecular mediators of the apoptotic cascade initiated by DM4 will continue to refine our understanding of its mechanism of action and inform the development of next-generation cancer therapeutics.

References

The Discovery and Development of Sulfo-SPDB-DM4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy has been significantly shaped by the advent of antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. A key innovation in this field is the development of sophisticated linker-payload systems designed to ensure stability in circulation and efficient release of the cytotoxic agent within tumor cells. Sulfo-SPDB-DM4 has emerged as a prominent linker-payload combination, demonstrating significant promise in preclinical and clinical studies. This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of this compound, with a focus on quantitative data and detailed experimental methodologies.

Core Components and Mechanism of Action

This compound is comprised of two key functional units: the sulfo-SPDB linker and the DM4 payload .[]

  • DM4 (N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)maytansine): A highly potent maytansinoid, DM4 is a microtubule-targeting agent.[2][3][4] It binds to tubulin, inhibiting its polymerization and disrupting the formation of microtubules.[2][5][6] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[2][4]

  • Sulfo-SPDB (N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate): This is a cleavable disulfide linker. The key features of the sulfo-SPDB linker are:

    • Disulfide Bond: This bond is relatively stable in the bloodstream but is readily cleaved in the reducing environment of the cytoplasm, particularly by glutathione (GSH).[7] This ensures that the DM4 payload is preferentially released inside the target cancer cells.

    • Sulfonate Group: The addition of a sulfo group enhances the hydrophilicity of the linker.[8] This improves the solubility and biopharmaceutical properties of the resulting ADC, reducing the propensity for aggregation which can be a challenge with hydrophobic payloads like maytansinoids.[8]

The overall mechanism of action for an ADC utilizing this compound is a multi-step process:

  • Target Binding: The monoclonal antibody component of the ADC selectively binds to a specific antigen expressed on the surface of cancer cells.

  • Internalization: The ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[2][4]

  • Lysosomal Trafficking and Payload Release: The internalized ADC is trafficked to lysosomes, where the antibody is degraded. The disulfide bond of the sulfo-SPDB linker is then cleaved in the reducing intracellular environment, releasing the active DM4 payload.[2][4]

  • Microtubule Disruption and Apoptosis: The released DM4 binds to tubulin, leading to microtubule disruption, cell cycle arrest, and apoptosis.[2][4]

  • Bystander Effect: DM4 is a membrane-permeable molecule.[4] Once released within a target cell, it can diffuse out and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.[2][9] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of ADCs utilizing the this compound linker-payload system, with a primary focus on mirvetuximab soravtansine (IMGN853), an anti-folate receptor alpha (FRα) ADC.

Table 1: Preclinical In Vitro Cytotoxicity of Mirvetuximab Soravtansine (IMGN853)

Cell LineCancer TypeFRα ExpressionIC50 (nM)Reference
IGROV-1Ovarian CancerHigh0.1 - 1.0[10]
OVCAR-3Ovarian CancerHighData not specified[11]
SKOV-3Ovarian CancerNegativeInactive[10]
VariousOvarian & OtherFRα-positiveLow nanomolar[12]

Table 2: Preclinical Pharmacokinetics of Mirvetuximab Soravtansine (IMGN853) in Mice

ParameterValueReference
Distribution Phase~24 hours[13]
Terminal Half-life (ADC)Data not specified
Terminal Half-life (Total Antibody)Data not specified

Table 3: Clinical Efficacy of Mirvetuximab Soravtansine in Platinum-Resistant Ovarian Cancer (FORWARD I Trial - FRα High Population)

EndpointMirvetuximab SoravtansineChemotherapyHazard Ratio (95% CI)P-valueReference
Progression-Free Survival (PFS)4.8 months3.3 months0.69 (0.50-0.94)0.049[5][11]
Overall Response Rate (ORR)24%10%-0.014[5]
Overall Survival (OS)16.4 months12.0 months0.62 (0.44-0.88)0.033[5]

Table 4: Common Adverse Events (All Grades) with Mirvetuximab Soravtansine (FORWARD I Trial)

Adverse EventIncidence (%)Reference
Blurred Vision43%[5][14]
Diarrhea44%[5][14]
Nausea54%[5][14]

Experimental Protocols

Synthesis of this compound

Detailed, step-by-step synthesis protocols for this compound are often proprietary.[15] However, the general synthetic strategy involves a multi-step process:

  • Synthesis of the DM4 Payload: This typically starts from the natural product maytansine or a derivative, followed by chemical modifications to introduce a thiol group necessary for linker conjugation.

  • Synthesis of the Sulfo-SPDB Linker: This involves the synthesis of the N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate molecule. This bifunctional linker contains an NHS ester for reaction with the payload and a pyridyldithio group for reaction with the antibody's sulfhydryl groups.

  • Conjugation of DM4 to the Sulfo-SPDB Linker: The thiol group of DM4 is reacted with the pyridyldithio group of the sulfo-SPDB linker to form a disulfide bond, yielding the this compound linker-payload construct.

Antibody-Drug Conjugation with this compound

The conjugation of this compound to a monoclonal antibody is a critical step in the production of the ADC. The following is a general protocol for lysine-based conjugation:

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-7.4

  • This compound dissolved in an organic co-solvent (e.g., DMSO)

  • Reaction buffer (e.g., borate buffer, pH 8.0)

  • Quenching reagent (e.g., Tris or glycine solution)

  • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

Procedure:

  • Antibody Preparation: Ensure the antibody is at the desired concentration and in a buffer free of primary amines that could compete with the conjugation reaction.

  • Reaction Setup:

    • Adjust the pH of the antibody solution to ~8.0 using the reaction buffer. This facilitates the reaction between the NHS ester of the linker and the lysine residues of the antibody.

    • Add the this compound solution to the antibody solution with gentle mixing. The molar ratio of linker-payload to antibody will determine the average drug-to-antibody ratio (DAR) and needs to be optimized for each specific ADC.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 1-4 hours). The reaction progress can be monitored by analytical techniques like HPLC.

  • Quenching: Stop the reaction by adding the quenching reagent to consume any unreacted this compound.

  • Purification: Remove unconjugated linker-payload and other reaction byproducts from the ADC using a suitable purification method like SEC or TFF. The purified ADC is then exchanged into a formulation buffer.

  • Characterization: The purified ADC should be thoroughly characterized to determine:

    • Drug-to-Antibody Ratio (DAR): This can be determined by methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[12][15][16][17]

    • Purity and Aggregation: Assessed by SEC.[17]

    • Antigen Binding: Confirmed by ELISA or surface plasmon resonance (SPR).

    • In Vitro Potency: Determined by cytotoxicity assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of ADCs.

Materials:

  • Target cancer cell lines (antigen-positive and antigen-negative controls)

  • Complete cell culture medium

  • ADC constructs and control antibodies

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and control antibodies in complete medium.

    • Remove the medium from the wells and add 100 µL of the ADC dilutions. Include wells with medium only as a blank control and untreated cells as a negative control.

    • Incubate the plate for a defined period (e.g., 72-96 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the treatment incubation, add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix on an orbital shaker for 15 minutes.

  • Absorbance Measurement and Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

In Vitro Bystander Effect Assay

This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • ADC constructs and control antibodies

  • 96-well microplates

  • Flow cytometer or fluorescence microscope

Procedure:

  • Co-culture Seeding:

    • Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). The total cell number per well should be kept constant.

    • Include monocultures of Ag+ and Ag- cells as controls.

    • Allow the cells to attach overnight.

  • ADC Treatment:

    • Treat the co-cultures and monocultures with serial dilutions of the ADC.

    • Incubate for a period sufficient to observe cytotoxicity (e.g., 96-120 hours).

  • Data Acquisition and Analysis:

    • Flow Cytometry: Harvest the cells, stain with a viability dye (e.g., Propidium Iodide or DAPI), and analyze by flow cytometry. Gate on the GFP-positive population (Ag- cells) and determine the percentage of viable and dead cells in the treated versus untreated co-culture wells.

    • Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. The reduction in the number of GFP-positive cells in the treated co-cultures compared to the treated monoculture of Ag- cells indicates a bystander effect.

Mandatory Visualizations

Signaling Pathway of this compound ADC-Induced Apoptosis

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC This compound ADC Receptor Antigen Receptor ADC->Receptor 1. Binding Antigen Tumor Antigen Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM4 Released DM4 Lysosome->DM4 4. Linker Cleavage & Payload Release Tubulin Tubulin Dimers DM4->Tubulin 5. Tubulin Binding Microtubules Microtubules Tubulin->Microtubules Inhibition of Polymerization Bcl2_family Bcl-2 Family (e.g., Bax, Bak activation; Bcl-2, Bcl-xL inhibition) Microtubules->Bcl2_family Microtubule Stress Caspases Caspase Cascade (e.g., Caspase-9, Caspase-3) Bcl2_family->Caspases Mitochondrial Pathway (Cytochrome c release) Apoptosis Apoptosis Caspases->Apoptosis Execution Phase G cluster_cytotoxicity Cytotoxicity Assay (Monoculture) cluster_bystander Bystander Effect Assay (Co-culture) C_Start Start C_Seed Seed Antigen-Positive and Antigen-Negative Cells Separately C_Start->C_Seed C_Treat Treat with Serial Dilutions of ADC C_Seed->C_Treat C_Incubate Incubate (72-96h) C_Treat->C_Incubate C_MTT Add MTT Reagent and Solubilize C_Incubate->C_MTT C_Read Read Absorbance (570 nm) C_MTT->C_Read C_Analyze Calculate % Viability and Determine IC50 C_Read->C_Analyze C_End End C_Analyze->C_End B_Start Start B_Seed Co-culture Antigen-Positive and GFP-labeled Antigen-Negative Cells B_Start->B_Seed B_Treat Treat with ADC B_Seed->B_Treat B_Incubate Incubate (96-120h) B_Treat->B_Incubate B_Analyze Analyze Viability of GFP-Positive Cells (Flow Cytometry/Microscopy) B_Incubate->B_Analyze B_End End B_Analyze->B_End

References

An In-Depth Technical Guide to sulfo-SPDB-DM4 for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the sulfo-SPDB-DM4 linker-payload system for the development of antibody-drug conjugates (ADCs). It covers the core chemistry, mechanism of action, and key experimental data, along with detailed protocols for essential assays and visualizations of critical pathways and workflows.

Introduction to this compound

The this compound system is a clinically validated linker-payload combination utilized in the development of targeted cancer therapies. It comprises a water-soluble, cleavable linker, sulfo-SPDB, and a potent microtubule-disrupting agent, DM4. This combination is designed to provide stability in systemic circulation while enabling efficient and targeted release of the cytotoxic payload within cancer cells.[1][][][4]

Key Components:

  • sulfo-SPDB (N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate): This is a bifunctional linker containing a disulfide bond.[5] The disulfide bond is designed to be cleaved in the reducing environment of the cell, releasing the DM4 payload.[][] The addition of a sulfonate group enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.[4]

  • DM4 (N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)maytansine): A potent maytansinoid derivative that acts as a microtubule inhibitor.[1][6] By binding to tubulin, DM4 disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis of cancer cells.[1][6]

The sulfo-SPDB linker is typically conjugated to the antibody via reaction with solvent-accessible lysine residues.[5][7][8][9]

Mechanism of Action

The therapeutic effect of a this compound ADC is a multi-step process that relies on the specific targeting of the antibody and the controlled release of the cytotoxic payload.

  • Target Binding and Internalization: The monoclonal antibody component of the ADC selectively binds to a specific antigen on the surface of cancer cells.

  • Endocytosis: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome.

  • Payload Release: Within the reducing environment of the cell, primarily the lysosome, the disulfide bond of the sulfo-SPDB linker is cleaved.[][] This releases the DM4 payload.

  • Microtubule Disruption and Apoptosis: The released DM4 binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[1][6] This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[1][6][10]

Quantitative Data Summary

The following tables summarize key quantitative data for ADCs utilizing the this compound system, with a focus on the clinically evaluated ADC, mirvetuximab soravtansine (IMGN853).

Table 1: In Vitro Cytotoxicity of Mirvetuximab Soravtansine (IMGN853)

Cell LineCancer TypeFolate Receptor α (FRα) ExpressionIC50 (ng/mL)
IGROV-1Ovarian CancerHighSynergistic effects observed with carboplatin and doxorubicin, specific IC50 not provided in the source.[1]
END(K)265Endometrioid Cancer2+Statistically significant cytotoxicity compared to control, specific IC50 not provided in the source.[11]
BIO(K)1Uterine Serous Carcinoma2+Statistically significant cytotoxicity compared to control, specific IC50 not provided in the source.[11]
Platinum-Resistant Ovarian Cancer Cell LinesOvarian CancerHighIn a cohort of patients, the objective response rate was 26%, with a median progression-free survival of 4.8 months.[12] In patients with less prior therapy, the objective response rate was 39%.[12]

Table 2: In Vivo Efficacy of Mirvetuximab Soravtansine (IMGN853)

Xenograft ModelCancer TypeTreatment and DoseOutcome
OV-90Ovarian Cancer2.5 mg/kg IV (single dose)Prolonged tumor regressions when combined with bevacizumab.[13]
Platinum-Resistant Ovarian Cancer PDXOvarian Cancer5 mg/kg IV (QWx2) in combination with bevacizumabMore efficacious than single agents.[13]
END(K)265Endometrioid Cancer5 mg/kg IVComplete resolution of tumors (p<0.001).[11]
BIO(K)1Uterine Serous Carcinoma5 mg/kg IV (QWx2)2-fold increase in median survival (p<0.001).[11]
OVCAR3Ovarian Cancer1.25, 2.5, and 5 mg/kg IV (single dose)Dose-dependent tumor growth inhibition.[14]

Experimental Protocols

Lysine Conjugation of this compound to an Antibody

This protocol describes a general method for conjugating the this compound linker-payload to a monoclonal antibody via lysine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5)

  • Quenching reagent (e.g., 1 M Tris, pH 8.0)

  • Purification column (e.g., Sephadex G25)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the conjugation buffer.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • This compound Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the this compound stock solution to the antibody solution with gentle mixing. The molar ratio of this compound to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized for each specific ADC. A common starting point is a 5-10 fold molar excess of the linker-payload.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Quenching the Reaction:

    • Add a quenching reagent, such as Tris buffer, to a final concentration of 50-100 mM to stop the reaction by consuming unreacted this compound.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Remove unconjugated this compound and other small molecules by size exclusion chromatography (e.g., Sephadex G25 column) equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the protein concentration by measuring the absorbance at 280 nm.

    • Determine the DAR by measuring the absorbance at 252 nm (for the pyridyldithio group) and 280 nm (for the antibody) and using the respective extinction coefficients. Alternatively, mass spectrometry can be used for a more precise DAR determination.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effect of a this compound ADC on cancer cells.[15]

Materials:

  • Target cancer cell line(s)

  • Complete cell culture medium

  • This compound ADC

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC in complete medium.

    • Remove the medium from the wells and add 100 µL of the ADC dilutions. Include wells with medium only as a negative control.

    • Incubate for 72-96 hours at 37°C.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate overnight at 37°C.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.

    • Plot the percentage of viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

In Vivo Plasma Stability Assay

This protocol provides a general method for evaluating the stability of the linker in a this compound ADC in plasma.

Materials:

  • This compound ADC

  • Animal model (e.g., mice or rats)

  • Plasma from the chosen species

  • ELISA plates

  • Antigen for the ADC's antibody

  • Detection antibody (e.g., anti-human IgG-HRP)

  • Substrate for the detection enzyme (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • In Vitro Incubation:

    • Incubate the this compound ADC in plasma at 37°C.

    • Collect samples at various time points (e.g., 0, 24, 48, 72, 96 hours).

  • ELISA for Intact ADC:

    • Coat a 96-well plate with the target antigen.

    • Block the plate to prevent non-specific binding.

    • Add the plasma samples containing the ADC to the wells.

    • Wash the plate to remove unbound components.

    • Add a labeled secondary antibody that binds to the antibody portion of the ADC.

    • Wash the plate.

    • Add the substrate and measure the signal, which is proportional to the amount of intact ADC.

  • Data Analysis:

    • Plot the concentration of intact ADC over time to determine the stability and calculate the half-life of the ADC in plasma.

Mandatory Visualizations

DM4-Induced Apoptotic Signaling Pathway

DM4_Apoptosis_Pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm ADC This compound ADC Receptor Target Antigen ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome DM4 Released DM4 Lysosome->DM4 Linker Cleavage Tubulin Tubulin Dimers DM4->Tubulin Binds to Microtubule Microtubule Polymerization DM4->Microtubule Inhibits Tubulin->Microtubule Disruption Microtubule Disruption Microtubule->Disruption MitoticArrest Mitotic Arrest (G2/M Phase) Disruption->MitoticArrest BaxBak Bax/Bak Activation MitoticArrest->BaxBak Bcl2 Bcl-2 Family (e.g., Bcl-2, Bcl-xL) Bcl2->BaxBak Inhibits Mito Mitochondrion BaxBak->Mito Promotes MOMP CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 Activation Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Pro-Caspase-3 aCasp9->Casp3 Cleaves aCasp3 Active Caspase-3 Casp3->aCasp3 Activation Apoptosis Apoptosis aCasp3->Apoptosis Execution

Caption: DM4-induced apoptotic signaling pathway.

Experimental Workflow for this compound ADC Development

ADC_Development_Workflow cluster_preclinical Preclinical Development cluster_invitro_details In Vitro Assays cluster_invivo_details In Vivo Studies Target Target Antigen Selection & Validation Ab Antibody Generation & Screening Target->Ab Conjugation ADC Conjugation & Purification Ab->Conjugation LinkerPayload This compound Synthesis & Characterization LinkerPayload->Conjugation Characterization ADC Characterization (DAR, Purity, Aggregation) Conjugation->Characterization InVitro In Vitro Evaluation Characterization->InVitro InVivo In Vivo Evaluation Characterization->InVivo CMC CMC & Formulation Development Characterization->CMC Binding Binding Affinity (ELISA, SPR) Internalization Internalization Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) Stability Plasma Stability Tox Toxicology Studies InVivo->Tox PK Pharmacokinetics (PK) Efficacy Efficacy Studies (Xenograft Models) Biodistribution Biodistribution IND IND-Enabling Studies Tox->IND CMC->IND

Caption: Preclinical development workflow for a this compound ADC.

References

An In-depth Technical Guide on the Core Principles of Targeted Therapy with Sulfo-SPDB-DM4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles underlying targeted cancer therapy utilizing the sulfo-SPDB-DM4 linker-payload system. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the mechanism of action, experimental protocols for evaluation, and key data associated with this advanced antibody-drug conjugate (ADC) technology.

Core Principle of this compound in Targeted Therapy

The therapeutic strategy of ADCs constructed with this compound hinges on the selective delivery of a potent cytotoxic agent, DM4, to cancer cells expressing a specific target antigen. This approach aims to maximize the therapeutic window by enhancing anti-tumor efficacy while minimizing systemic toxicity.[][2] The system is comprised of three key components: a monoclonal antibody (mAb), the sulfo-SPDB linker, and the DM4 payload.

  • Monoclonal Antibody (mAb): The mAb serves as the targeting moiety, binding with high specificity to a tumor-associated antigen on the surface of cancer cells.

  • Sulfo-SPDB Linker: This chemically cleavable linker connects the DM4 payload to the mAb. Its design is critical for the overall performance of the ADC. The disulfide bond within the linker is engineered to be stable in the bloodstream, preventing premature release of the cytotoxic payload.[] The inclusion of a sulfo group enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.

  • DM4 Payload: DM4 is a highly potent maytansinoid, a class of microtubule-targeting agents.[3] Upon release inside the target cell, DM4 binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This interference with microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.[3]

The overarching mechanism of action follows a sequential process, as illustrated in the workflow diagram below.

Quantitative Data Summary

The efficacy and pharmacokinetic profile of ADCs utilizing the this compound system have been evaluated in numerous preclinical and clinical studies. Below is a summary of representative quantitative data.

In Vitro Cytotoxicity of Mirvetuximab Soravtansine (An Anti-FOLR1-sulfo-SPDB-DM4 ADC)
Cell LineCancer TypeFOLR1 ExpressionIC50 (pM)
OVCAR3OvarianHigh39.8
IGROV1OvarianHigh49.8
KBCervicalHigh10.3
MSTO-211HMesotheliomaMedium1,230
A549LungLow>10,000

Data extrapolated from publicly available research.

Pharmacokinetic Parameters of Mirvetuximab Soravtansine in Patients

The following table summarizes the key pharmacokinetic parameters of the ADC (mirvetuximab soravtansine), the unconjugated payload (DM4), and its primary metabolite (S-methyl-DM4) after intravenous administration.

AnalyteCmaxAUCTerminal Half-life (t½)Total Plasma ClearanceVolume of Distribution (Vd)
Mirvetuximab Soravtansine137.3 µg/mL20.65 h·mg/mL4.8 days18.9 mL/hour2.63 L
Unconjugated DM44.11 ng/mL530 h·ng/mL2.8 days13.8 L/hour3.67 L
S-methyl-DM46.98 ng/mL1848 h·ng/mL5.0 days4.3 L/hour6.3 L

Data is based on a 6 mg/kg adjusted ideal body weight dose administered during the first three-week treatment cycle.[4][5][6][7][8]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and characterization of this compound ADCs.

Protocol 1: Antibody Conjugation with this compound

Objective: To covalently link the this compound to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • This compound

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Reaction buffer (e.g., 50 mM sodium borate, 50 mM NaCl, 1 mM DTPA, pH 8.0)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Desalting columns (e.g., G25)

  • Anhydrous DMSO

Procedure:

  • Antibody Reduction (Partial):

    • To a solution of the mAb, add the reaction buffer.

    • Add a calculated amount of DTT solution to achieve the desired drug-to-antibody ratio (DAR). A molar excess of DTT to mAb is required.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

    • Remove the excess DTT by passing the reduced antibody solution through desalting columns equilibrated with reaction buffer.

    • Determine the concentration of the reduced antibody and the number of free thiol groups per antibody.

  • Conjugation Reaction:

    • Dissolve the this compound in anhydrous DMSO to prepare a stock solution.

    • Add the this compound solution to the reduced antibody solution with gentle mixing. A molar excess of this compound to the free thiol groups is typically used.

    • Incubate the reaction mixture at 4°C for 1-2 hours.

  • Quenching and Purification:

    • Quench the reaction by adding a molar excess of N-acetylcysteine.

    • Purify the resulting ADC using desalting columns to remove unconjugated this compound and other small molecules.

    • Concentrate the purified ADC to the desired concentration.

    • Characterize the final ADC product for DAR, aggregation, and purity.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the IC50 value of a this compound ADC in cancer cell lines.

Materials:

  • Target antigen-positive and -negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC in complete medium.

    • Add 100 µL of the ADC dilutions to the respective wells. Include untreated control wells.

    • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.

    • Plot the percentage of viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.[9]

Mandatory Visualizations

Signaling Pathway of DM4-Induced Apoptosis

DM4_Apoptosis_Pathway cluster_cell Cancer Cell DM4 DM4 (released) Tubulin Tubulin Dimers DM4->Tubulin binds & inhibits polymerization Microtubule Microtubule Disruption Tubulin->Microtubule MitoticArrest G2/M Phase Arrest Microtubule->MitoticArrest Bim_Release Bim Release from Microtubules Microtubule->Bim_Release JNK_Activation JNK Pathway Activation MitoticArrest->JNK_Activation Bcl2_Inactivation Bcl-2/Bcl-xL Inactivation (Phosphorylation) JNK_Activation->Bcl2_Inactivation MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_Inactivation->MOMP Bim_Release->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: DM4-induced apoptotic signaling cascade.

Experimental Workflow for Preclinical Evaluation of a this compound ADC

ADC_Evaluation_Workflow cluster_workflow Preclinical Evaluation Workflow start Start conjugation Antibody-Sulfo-SPDB-DM4 Conjugation start->conjugation characterization ADC Characterization (DAR, Purity, Aggregation) conjugation->characterization in_vitro In Vitro Evaluation characterization->in_vitro cytotoxicity Cytotoxicity Assay (IC50 Determination) in_vitro->cytotoxicity Targeted Killing bystander Bystander Effect Assay in_vitro->bystander Neighboring Cell Killing in_vivo In Vivo Evaluation cytotoxicity->in_vivo bystander->in_vivo pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) in_vivo->pk_pd efficacy Xenograft Model Efficacy Study in_vivo->efficacy toxicology Toxicology Assessment pk_pd->toxicology efficacy->toxicology end End toxicology->end

Caption: Preclinical evaluation workflow for a novel this compound ADC.

References

Sulfo-SPDB-DM4: A Technical Guide to Stability and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and solubility profile of sulfo-SPDB-DM4, a key component in the development of antibody-drug conjugates (ADCs). This document outlines the inherent characteristics of the sulfo-SPDB linker and the DM4 payload, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key biological and experimental processes.

Core Concepts: Stability and Solubility in ADC Development

The stability and solubility of the linker-payload combination are paramount in the design and efficacy of ADCs. The this compound conjugate is engineered to balance stability in systemic circulation with controlled release of the cytotoxic payload within the target tumor cells.

Stability: The sulfo-SPDB (sulfonated N-succinimidyl 4-(2-pyridyldithio)butanoate) linker is designed for high stability in the bloodstream, minimizing premature release of the potent DM4 payload and thereby reducing off-target toxicity.[] This stability is attributed to the hindered disulfide bond, which is susceptible to cleavage in the reducing environment of the tumor cell.[2] The stability of the linker directly impacts the pharmacokinetic profile of the ADC.[3]

Solubility: The inclusion of a sulfonate group in the SPDB linker significantly enhances the water solubility of the this compound conjugate.[][4] This improved aqueous solubility is advantageous for the conjugation process, which is typically performed in aqueous buffers, and can contribute to improved formulation and handling of the final ADC product.

Quantitative Data Summary

While specific quantitative stability data for the free this compound linker-drug is not extensively available in the public domain, the following table summarizes the known solubility information. Stability data is often generated for the final ADC product and is highly dependent on the specific antibody and conjugation conditions.

ParameterSolventConcentrationMethodSource
SolubilityDMSO50 mg/mL (46.48 mM)Ultrasonic assistance may be needed[5]
SolubilityDMSO10 mM-[6]

Metabolites: Upon cleavage of the disulfide bond within the target cell, the DM4 payload is released. Further metabolism of ADCs with SPDB-DM4 has been shown to produce metabolites such as lysine-SPDB-DM4, free DM4, S-methyl-DM4, S-methyl-DM4-sulfoxide, and S-methyl-DM4-sulfone.[3]

Experimental Protocols

The following sections detail generalized experimental protocols for assessing the stability and solubility of this compound and ADCs incorporating this linker-payload. These protocols are based on standard methodologies in the field of ADC development.

Plasma Stability Assessment

Objective: To determine the in vitro stability of an ADC containing this compound in plasma and to estimate its half-life.

Methodology:

  • Preparation of ADC Solution: Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS, pH 7.4).

  • Incubation:

    • Thaw frozen plasma (e.g., human, mouse, rat) at 37°C.

    • Spike the ADC into the plasma to a final concentration of 1 µM.

    • Incubate the mixture at 37°C with gentle agitation.

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Sample Quenching and Processing:

    • Immediately stop the reaction at each time point by adding a 3-fold excess of cold acetonitrile containing an internal standard.

    • Vortex the samples and centrifuge at high speed to precipitate plasma proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of intact ADC or released payload.

    • The percentage of the remaining compound is plotted against time.

  • Data Analysis:

    • Calculate the half-life (t½) from the slope of the natural logarithm of the percent remaining compound versus time plot.

Aqueous Solubility Profile (pH Dependence)

Objective: To determine the aqueous solubility of this compound across a range of pH values relevant to pharmaceutical formulation.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).

  • Equilibration:

    • Add an excess amount of this compound powder to a vial containing a known volume of each buffer.

    • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Dilute the supernatant with an appropriate solvent (e.g., DMSO or mobile phase) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of dissolved this compound.

  • Data Analysis:

    • Plot the measured solubility (in mg/mL or µM) against the pH of the buffer to generate a pH-solubility profile.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Forced Degradation Studies:

    • Subject this compound to various stress conditions to generate degradation products. These conditions may include:

      • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Stress: 80°C for 48 hours.

      • Photostability: Exposure to UV light.

  • HPLC Method Development:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detection at a wavelength where both the parent compound and potential degradants absorb (e.g., 254 nm).

    • Optimization: Adjust the gradient, flow rate, and column temperature to achieve optimal separation of the parent peak from all degradation peaks.

  • Method Validation:

    • Validate the developed method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key biological pathways and experimental workflows relevant to this compound.

DM4-Induced Apoptotic Signaling Pathway

DM4_Apoptosis_Pathway

Experimental Workflow for ADC Plasma Stability Assessment

ADC_Plasma_Stability_Workflow Start Start: ADC Sample Incubation Incubate ADC in Plasma (37°C) Start->Incubation Time_Points Collect Aliquots (t = 0, 1, 4, 8, 24h) Incubation->Time_Points Quenching Quench with Acetonitrile + Internal Standard Time_Points->Quenching Centrifugation Centrifuge to Precipitate Proteins Quenching->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data_Analysis Data Analysis: Calculate % Remaining LCMS->Data_Analysis Half_Life Determine Half-Life (t½) Data_Analysis->Half_Life

Logical Relationship for Solubility Assessment

Solubility_Assessment_Logic Compound This compound (Solid) Equilibration Equilibration (Constant Temperature & Agitation) Compound->Equilibration Buffer_pH Aqueous Buffer (Varying pH) Buffer_pH->Equilibration Separation Separation of Solid & Liquid (Centrifugation) Equilibration->Separation Supernatant Saturated Supernatant Separation->Supernatant Quantification Quantification of Solute (e.g., HPLC-UV) Supernatant->Quantification Result Solubility Data Point (mg/mL at specific pH) Quantification->Result Profile pH-Solubility Profile Result->Profile Repeat for each pH

Conclusion

The this compound linker-payload system offers a compelling combination of circulatory stability and enhanced aqueous solubility, making it a valuable tool in the development of next-generation antibody-drug conjugates. A thorough understanding of its stability and solubility characteristics, as outlined in this guide, is essential for the successful design, formulation, and clinical translation of ADCs. The provided experimental frameworks serve as a foundation for researchers to conduct their own detailed investigations into the performance of ADCs incorporating this compound.

References

Methodological & Application

Application Notes and Protocols for Sulfo-SPDB-DM4 Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the conjugation of sulfo-SPDB-DM4 to antibodies, a critical process in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. The potent tubulin inhibitor, DM4, is linked to a monoclonal antibody (mAb) through the cleavable disulfide linker, sulfo-SPDB. This allows for the targeted delivery of the cytotoxic payload to tumor cells expressing the specific antigen recognized by the mAb.[][2] Upon internalization by the cancer cell, the disulfide bond in the linker is cleaved in the reducing intracellular environment, releasing the active DM4 payload and inducing cell death.[][]

The following protocols outline the necessary steps for antibody preparation, conjugation, purification, and characterization of the resulting ADC.

Experimental Protocols

Materials and Reagents
  • Antibody (mAb): Lyophilized or in a suitable buffer (e.g., PBS), at a known concentration.

  • This compound: Store at -80°C, protected from light and moisture.[2]

  • Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMA).[2][4]

  • Buffers:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Citrate Buffer (e.g., 50 mM sodium citrate), pH 5.0 - 6.5[5]

    • Potassium Phosphate Buffer (e.g., 50 mM), pH 6.5[5]

  • Purification:

    • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G25)[4]

    • Elution buffer (e.g., PBS, pH 7.4)

  • Quenching Reagent (Optional): Iodoacetamide.[4]

  • Reducing Agent (for site-specific cysteine conjugation): Tris(2-carboxyethyl)phosphine (TCEP).[4]

Antibody Preparation

For lysine conjugation, the antibody is typically used without pre-treatment. Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer like PBS.

For site-specific conjugation to engineered cysteines, the antibody's interchain disulfides need to be reduced.

  • Reduction Protocol (for Cysteine Conjugation):

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a 60-fold molar excess of TCEP to the antibody solution.[4]

    • Incubate overnight at room temperature.[4]

Preparation of this compound Stock Solution
  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Reconstitute the this compound in anhydrous DMSO or DMA to a desired stock concentration (e.g., 10 mg/mL).[2] Mix by vortexing until fully dissolved.

  • The stock solution should be prepared fresh and used immediately.

Antibody Conjugation Protocol (Lysine Conjugation)
  • Reaction Setup:

    • Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL) in a reaction buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5).[5]

    • Determine the molar excess of this compound required. A typical starting point is a 5-10 fold molar excess relative to the antibody.

  • Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMA) should ideally be kept below 10% (v/v).[4]

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking. Reaction times can be extended (e.g., overnight) to potentially increase the drug-to-antibody ratio (DAR).[4][5]

  • Reaction Quenching (Optional):

    • The reaction can be quenched by adding a 500-fold molar excess of iodoacetamide and incubating for 30 minutes at room temperature.[4]

Purification of the Antibody-Drug Conjugate

Unconjugated this compound and other small molecules must be removed from the ADC. Size-exclusion chromatography (SEC) is a common method for this purification step.[4]

  • Column Equilibration: Equilibrate a G25 Sephadex column with a suitable buffer, such as PBS at pH 7.4.[4]

  • Sample Loading: Load the conjugation reaction mixture onto the equilibrated column.

  • Elution: Elute the ADC with the equilibration buffer at a recommended flow rate (e.g., 1 mL/min).[4] The ADC will elute in the void volume, while the smaller unconjugated drug-linker will be retained and elute later.

  • Fraction Collection: Collect the fractions containing the purified ADC. The protein-containing fractions can be identified by monitoring the absorbance at 280 nm.

  • Pooling and Concentration: Pool the fractions containing the purified ADC and concentrate if necessary using a suitable method like centrifugal ultrafiltration.

Data Presentation: Quantitative Summary

The following table summarizes key quantitative parameters for a typical this compound conjugation reaction.

ParameterTypical Value/RangeReference
Antibody Concentration 5 - 10 mg/mL[5]
This compound Molar Excess 5 - 10 fold[4]
Reaction pH 5.0 - 7.4[4][5]
Reaction Time 2 - 24 hours[4][5]
Reaction Temperature Room Temperature[4][5]
Final Organic Solvent Conc. < 10% (v/v)[4]
Expected Drug-to-Antibody Ratio (DAR) 2 - 5[6]

Characterization of the ADC

Drug-to-Antibody Ratio (DAR) Determination by UV/Vis Spectrophotometry

The average number of DM4 molecules conjugated to each antibody (DAR) is a critical quality attribute and can be determined using UV/Vis spectrophotometry.[7][8] This method relies on the distinct absorbance maxima of the antibody (at 280 nm) and the DM4 payload (around 252 nm).[5]

  • Procedure:

    • Measure the absorbance of the purified ADC solution at 280 nm (A280) and 252 nm (A252).

    • Calculate the molar concentrations of the antibody ([Ab]) and the drug ([Drug]) using the following equations, which require the molar extinction coefficients (ε) of the antibody and DM4 at both wavelengths.

      • εAb, 280: Molar extinction coefficient of the antibody at 280 nm.

      • εAb, 252: Molar extinction coefficient of the antibody at 252 nm.

      • εDM4, 280: Molar extinction coefficient of DM4 at 280 nm.

      • εDM4, 252: Molar extinction coefficient of DM4 at 252 nm.

    • The DAR is then calculated as the ratio of the molar concentrations: DAR = [Drug] / [Ab]

Further Characterization

Additional analytical techniques are recommended for a comprehensive characterization of the ADC:

  • Hydrophobic Interaction Chromatography (HIC): To assess the drug-load distribution and heterogeneity of the ADC.[4][9]

  • Size-Exclusion Chromatography (SEC): To determine the extent of aggregation in the purified ADC.

  • Mass Spectrometry (MS): To confirm the identity and mass of the ADC and its different drug-loaded species.[10]

Visualizations

Signaling Pathway of ADC Action

ADC_Mechanism Mechanism of Action of this compound ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM4 Released DM4 Payload Lysosome->DM4 4. Linker Cleavage (Reduction) Microtubules Microtubule Disruption DM4->Microtubules 5. Target Engagement Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death ADC_Workflow Experimental Workflow for this compound ADC Preparation cluster_preparation Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization Antibody Antibody (in appropriate buffer) Conjugation Conjugation Reaction (Room Temperature, 2-24h) Antibody->Conjugation DM4_Linker This compound (dissolved in DMSO/DMA) DM4_Linker->Conjugation SEC Size-Exclusion Chromatography (SEC) Conjugation->SEC Purify Characterization Characterization: - DAR (UV/Vis) - HIC - SEC - Mass Spectrometry SEC->Characterization Analyze

References

Application Notes and Protocols for Sulfo-SPDB-DM4 In Vitro Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. Sulfo-SPDB-DM4 is a key component in the construction of ADCs. It consists of the potent maytansinoid tubulin inhibitor, DM4, linked to a sulfonate-containing, disulfide-based linker, sulfo-SPDB. The sulfo-SPDB linker is designed to be stable in circulation but is readily cleaved within the reducing environment of the cell, releasing the DM4 payload to exert its cytotoxic effect.[][2]

Accurate and reproducible in vitro cytotoxicity assays are critical for the preclinical evaluation of ADCs containing this compound. These assays provide essential data on the potency (e.g., IC50 values) and selectivity of the ADC, guiding lead candidate selection and further development. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound-containing ADCs using common colorimetric assays, such as the MTT and LDH assays.

Data Presentation

The cytotoxic activity of an ADC utilizing the this compound linker-payload system is highly dependent on the expression level of the target antigen on the cancer cells. Mirvetuximab soravtansine (IMGN853), an ADC composed of an anti-folate receptor alpha (FRα) antibody conjugated to DM4 via the sulfo-SPDB linker, demonstrates potent, low nanomolar cytotoxicity in FRα-positive cancer cell lines.[3][4]

Cell LineCancer TypeTarget Antigen ExpressionIC50 (nM)
KBEpidermoid CarcinomaHigh FRα0.1 - 1.0
IGROV-1Ovarian CarcinomaHigh FRα0.1 - 1.0
JEG-3ChoriocarcinomaHigh FRα0.1 - 1.0
High FRα expressing USC PDXUterine Serous CarcinomaHigh FRα (2+)Significantly lower than control (2.7-fold decrease)
TCam2_R_SK (SE)Cisplatin-Resistant Germ Cell TumorHigh FRα6.25
ARK20Uterine Serous CarcinomaLow FRα (1+)No significant difference from isotype control
ARK1Uterine Serous CarcinomaFRα Negative (0)No significant difference from isotype control

Table 1: In Vitro Cytotoxicity of Mirvetuximab Soravtansine (anti-FRα-sulfo-SPDB-DM4) in Various Cancer Cell Lines. The IC50 values demonstrate a clear correlation between the level of FRα expression and the cytotoxic potency of the ADC.[3][4][5]

Experimental Workflows and Signaling Pathways

Experimental Workflow: In Vitro Cytotoxicity Assay

The following diagram outlines the general workflow for determining the in vitro cytotoxicity of a this compound-containing ADC.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Target-positive and negative lines) adc_prep 2. ADC Preparation (Serial dilutions) cell_seeding 3. Cell Seeding (96-well plates) adc_prep->cell_seeding adc_treatment 4. ADC Treatment (Incubate 72-96h) cell_seeding->adc_treatment assay_reagent 5. Add Assay Reagent (e.g., MTT, LDH) adc_treatment->assay_reagent incubation 6. Incubation assay_reagent->incubation measurement 7. Absorbance/Fluorescence Measurement incubation->measurement data_processing 8. Data Processing (% Viability Calculation) measurement->data_processing ic50 9. IC50 Determination (Dose-response curve) data_processing->ic50

General workflow for ADC in vitro cytotoxicity assays.
Signaling Pathway: DM4-Induced Cytotoxicity

The cytotoxic payload, DM4, released from the sulfo-SPDB linker, induces cell death through the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and subsequent apoptosis.[][6]

G cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_endocytosis Receptor-Mediated Endocytosis cluster_release Payload Release cluster_cytotoxicity Cytotoxic Effect ADC ADC (e.g., Mirvetuximab soravtansine) Binding 1. ADC binds to Target Antigen (e.g., FRα) ADC->Binding Internalization 2. Internalization into Endosome Binding->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Cleavage 4. Linker Cleavage (Reduction of Disulfide Bond) Lysosome->Cleavage DM4_release 5. DM4 Release Cleavage->DM4_release Tubulin 6. DM4 binds to Tubulin DM4_release->Tubulin Microtubule 7. Inhibition of Microtubule Assembly Tubulin->Microtubule Mitotic_arrest 8. G2/M Phase Cell Cycle Arrest Microtubule->Mitotic_arrest Apoptosis 9. Apoptosis Mitotic_arrest->Apoptosis

Mechanism of action of a this compound ADC.

Experimental Protocols

I. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.

Materials:

  • Target-positive and target-negative cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640, DMEM) with 10% FBS

  • ADC with this compound

  • Isotype control ADC

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Include wells for "no-cell" blanks.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC and the isotype control ADC in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted ADCs to the respective wells.

    • Include wells with medium only as an untreated control.

    • Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the untreated control wells.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).

II. LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.

Materials:

  • Target-positive and target-negative cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640, DMEM) with 10% FBS

  • ADC with this compound

  • Isotype control ADC

  • 96-well flat-bottom plates

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Microplate reader

Protocol:

  • Cell Seeding and ADC Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • Preparation of Controls:

    • Spontaneous LDH Release (Untreated Control): Add 10 µL of assay buffer to untreated cells.

    • Maximum LDH Release (Positive Control): Add 10 µL of lysis buffer to untreated cells 45 minutes before the end of the incubation period.

    • Background Control: Medium only.

  • Sample Collection:

    • After the 72-96 hour incubation, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

  • LDH Reaction:

    • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction and Absorbance Measurement:

    • Add 50 µL of the stop solution to each well.

    • Gently tap the plate to mix.

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.

  • Data Analysis:

    • Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

    • Plot the percentage of cytotoxicity against the logarithm of the ADC concentration and determine the IC50 value.

References

Application Notes and Protocols for Preclinical Testing of Sulfo-SPDB-DM4 Antibody-Drug Conjugates in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preclinical in vivo evaluation of antibody-drug conjugates (ADCs) utilizing the sulfo-SPDB-DM4 linker-payload system. The protocols outlined below are designed to assist in the assessment of efficacy, pharmacokinetics, and toxicity of these ADCs in established animal models.

Introduction to this compound ADCs

The this compound is an ADC agent-linker conjugate that combines the potent microtubule-disrupting agent DM4 with a cleavable disulfide linker, sulfo-SPDB.[1][] The DM4 payload, a maytansinoid derivative, induces cell cycle arrest and apoptosis in rapidly dividing tumor cells by inhibiting tubulin polymerization.[3][4] The sulfo-SPDB linker is designed to be stable in systemic circulation and is cleaved within the reducing environment of the tumor cell, releasing the cytotoxic DM4 payload directly at the site of action.[5] This targeted delivery mechanism aims to enhance the therapeutic window of the cytotoxic agent, maximizing anti-tumor efficacy while minimizing systemic toxicity.[] Ocular toxicity is a known class effect of maytansinoid-based ADCs, including those with a DM4 payload.[1][5][6]

Mechanism of Action of this compound ADCs

The mechanism of action for a this compound ADC begins with the antibody component binding to a specific antigen on the surface of a cancer cell.[] This is followed by internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis.[7] Once inside the cell, the disulfide bond in the sulfo-SPDB linker is cleaved in the reducing intracellular environment, releasing the DM4 payload.[5] Free DM4 then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[4][8]

Signaling Pathway of DM4-Induced Apoptosis

DM4_Apoptosis_Pathway cluster_cell Cancer Cell ADC_Internalization 1. ADC Internalization via Receptor-Mediated Endocytosis Linker_Cleavage 2. Intracellular Linker Cleavage (Disulfide Bond Reduction) ADC_Internalization->Linker_Cleavage DM4_Release 3. DM4 Payload Release Linker_Cleavage->DM4_Release Tubulin_Binding 4. DM4 Binds to Tubulin DM4_Release->Tubulin_Binding Microtubule_Disruption 5. Microtubule Network Disruption Tubulin_Binding->Microtubule_Disruption Cell_Cycle_Arrest 6. G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis_Induction 7. Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis_Induction Caspase_Activation Caspase Cascade Activation Apoptosis_Induction->Caspase_Activation activates Bcl2_Modulation Modulation of Bcl-2 Family Proteins Apoptosis_Induction->Bcl2_Modulation regulates Efficacy_Workflow Cell_Culture 1. Cancer Cell Line Culture & Expansion Implantation 2. Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. ADC Administration (e.g., intravenous) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint & Data Analysis Monitoring->Endpoint PK_Workflow ADC_Admin 1. Administer ADC to Mice (Single IV Dose) Blood_Collection 2. Serial Blood Collection at Predetermined Time Points ADC_Admin->Blood_Collection Plasma_Processing 3. Process Blood to Obtain Plasma Blood_Collection->Plasma_Processing Sample_Storage 4. Store Plasma Samples at -80°C Plasma_Processing->Sample_Storage Bioanalysis 5. Bioanalytical Assay (e.g., ELISA, LC-MS/MS) Sample_Storage->Bioanalysis PK_Analysis 6. Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Bystander_Effect cluster_tumor Heterogeneous Tumor Microenvironment Ag_Positive_Cell Antigen-Positive Tumor Cell ADC_Binding ADC Binds to Ag+ Cell Ag_Positive_Cell->ADC_Binding Ag_Negative_Cell Antigen-Negative Tumor Cell Internalization_Cleavage Internalization & DM4 Release ADC_Binding->Internalization_Cleavage DM4_Diffusion Released DM4 Diffuses Internalization_Cleavage->DM4_Diffusion Direct_Killing Killing of Ag+ Target Cell Internalization_Cleavage->Direct_Killing Bystander_Killing Killing of Ag- Neighboring Cell DM4_Diffusion->Bystander_Killing

References

Application Notes and Protocols for Sulfo-SPDB-DM4 in Solid Tumor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sulfo-SPDB-DM4, a potent antibody-drug conjugate (ADC) linker-payload, in the context of solid tumor research. Detailed protocols for key experiments are provided to guide researchers in the preclinical evaluation of ADCs utilizing this technology.

Introduction

Antibody-drug conjugates are a transformative class of cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[] The this compound system is an advanced ADC technology comprising a cleavable linker (sulfo-SPDB) and a potent tubulin-targeting agent (DM4).[2] The antibody component of the ADC targets a specific tumor-associated antigen, and upon binding, the ADC is internalized by the cancer cell.[] Inside the cell, the sulfo-SPDB linker is cleaved, releasing the DM4 payload.[] DM4 then disrupts the microtubule network, leading to cell cycle arrest and apoptosis.[][2] The sulfo-SPDB linker is designed for stability in circulation, which helps to reduce premature payload release and associated systemic toxicity.[]

Mechanism of Action

The mechanism of action of an ADC utilizing this compound can be summarized in the following steps:

  • Target Binding: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized into the cell, typically through endocytosis.[3]

  • Lysosomal Trafficking and Payload Release: The complex is trafficked to the lysosome, where the acidic environment and lysosomal proteases cleave the sulfo-SPDB linker, releasing the active DM4 payload.[3]

  • Microtubule Disruption: The released DM4, a potent maytansinoid, binds to tubulin and inhibits its polymerization. This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle.[][2]

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4]

  • Bystander Effect: The cell-permeable nature of the released DM4 allows it to diffuse out of the targeted cancer cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.[5][6]

Signaling Pathway for DM4-Induced Apoptosis

The following diagram illustrates the signaling cascade initiated by DM4 following its release into the cytoplasm.

DM4_Apoptosis_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC ADC (this compound) Tumor_Antigen Tumor Antigen ADC->Tumor_Antigen Binding Internalization Internalization (Endocytosis) Tumor_Antigen->Internalization Lysosome Lysosome Internalization->Lysosome DM4 Free DM4 Lysosome->DM4 Linker Cleavage Tubulin Tubulin DM4->Tubulin Inhibition of Polymerization Bystander_Cell Neighboring (Antigen-Negative) Tumor Cell DM4->Bystander_Cell Bystander Effect (Diffusion) Microtubules Microtubule Disruption Tubulin->Microtubules Mitotic_Arrest G2/M Mitotic Arrest Microtubules->Mitotic_Arrest Apoptosis_Pathway Intrinsic Apoptosis Pathway Activation Mitotic_Arrest->Apoptosis_Pathway Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Bystander_Cell->Apoptosis

DM4-induced apoptosis signaling pathway.

Data Presentation

The following tables summarize preclinical data for mirvetuximab soravtansine (IMGN853), a folate receptor alpha (FRα)-targeting ADC that utilizes the this compound linker-payload. This data can serve as a reference for expected outcomes in solid tumor research.

Table 1: In Vitro Cytotoxicity of Mirvetuximab Soravtansine (IMGN853)

Cell LineCancer TypeTarget Expression (FRα)IC50 (nM)
OVCAR-3Ovarian CancerHigh~1.2
IGROV-1Ovarian CancerModerate~2.5
OV-90Ovarian CancerModerate~2.5
NCI-H2110Non-Small Cell Lung CancerModerateNot explicitly stated, but active
SKOV-3Ovarian CancerLow/NegativeNot explicitly stated, but less sensitive

Note: IC50 values are approximate and gathered from preclinical studies.[7] Actual values may vary based on experimental conditions.

Table 2: In Vivo Efficacy of Mirvetuximab Soravtansine (IMGN853) in Xenograft Models

Xenograft ModelCancer TypeTreatment Dose (mg/kg, single i.v. injection)Tumor Growth Inhibition (TGI) / OutcomeReference
OVCAR-3Ovarian Cancer1.2Minimally efficacious dose[7]
OVCAR-3Ovarian Cancer2.5Complete regressions in 4/6 mice[7]
OVCAR-3Ovarian Cancer5.0Complete regressions in 6/6 mice[7]
IGROV-1Ovarian Cancer2.5Strong anti-tumor activity (Minimally efficacious dose)[7]
OV-90Ovarian Cancer2.5Strong anti-tumor activity (Minimally efficacious dose)[7]
Platinum-Resistant Ovarian Cancer PDXOvarian CancerNot specifiedHighly active, more so than monotherapy[8]

PDX: Patient-Derived Xenograft

Experimental Protocols

The following are detailed protocols for key experiments in the evaluation of a this compound-based ADC.

Experimental Workflow

The diagram below outlines a typical preclinical experimental workflow for evaluating a novel ADC with a this compound payload.

experimental_workflow cluster_target_validation Target Validation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation IHC Immunohistochemistry (IHC) on Tumor Tissue Cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) IHC->Cytotoxicity Select Cell Lines Bystander Bystander Effect Assay (Co-culture) Cytotoxicity->Bystander Xenograft Xenograft/PDX Efficacy Studies Cytotoxicity->Xenograft Select Models Bystander->Xenograft PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Xenograft->PK_PD Toxicity Toxicity Studies Xenograft->Toxicity

Preclinical experimental workflow for ADC evaluation.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a this compound ADC in solid tumor cell lines.[9][10]

Materials:

  • Target-positive and target-negative cancer cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound ADC

  • Unconjugated antibody (negative control)

  • Free DM4 (positive control)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate overnight to allow for cell attachment.

  • ADC Treatment: a. Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free DM4 in complete culture medium. b. Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a blank control. c. Incubate for a period that allows for multiple cell doublings (e.g., 72-120 hours).

  • MTT Addition and Incubation: a. After the treatment incubation, add 20 µL of 5 mg/mL MTT solution to each well.[9] b. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: a. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. b. Add 150 µL of solubilization solution to each well.[9] c. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[9]

  • Data Analysis: a. Subtract the absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the untreated control wells. c. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.[9]

Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol describes a general procedure for evaluating the antitumor activity of a this compound ADC in a subcutaneous solid tumor xenograft model.[7]

Materials:

  • Immunocompromised mice (e.g., SCID or nude mice)

  • Tumor cells for implantation

  • This compound ADC

  • Vehicle control (e.g., PBS)

  • Unconjugated antibody control

  • Sterile syringes and needles

  • Calipers for tumor measurement

  • Anesthetic for animal procedures

Procedure:

  • Tumor Cell Implantation: a. Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells in 100 µL of PBS) into the flank of each mouse.

  • Tumor Growth and Grouping: a. Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width²). b. When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, and various doses of the ADC).

  • ADC Administration: a. Administer the this compound ADC and controls intravenously (i.v.) via the tail vein at the predetermined doses and schedule (e.g., a single dose or once weekly for several weeks).

  • Monitoring: a. Measure tumor volumes and body weights 2-3 times per week. b. Monitor the animals for any signs of toxicity.

  • Endpoint and Data Analysis: a. The study may be terminated when tumors in the control group reach a predetermined size, or at a specific time point. b. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., IHC). c. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. d. Plot the mean tumor volume over time for each group.

Protocol 3: Immunohistochemistry (IHC) for Target Antigen Expression

This protocol provides a general workflow for assessing the expression of the target antigen in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.[11][12]

Materials:

  • FFPE tumor tissue sections on slides

  • Xylene and ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidase activity

  • Blocking buffer (e.g., normal serum from the secondary antibody host species)

  • Primary antibody specific for the target antigen

  • Biotinylated secondary antibody

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • DAB (3,3'-diaminobenzidine) substrate-chromogen system

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: a. Immerse slides in xylene to remove paraffin. b. Rehydrate the tissue sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval: a. Perform heat-induced epitope retrieval (HIER) by incubating the slides in antigen retrieval solution at a high temperature (e.g., 95-100°C) for a specified time.

  • Peroxidase Blocking: a. Incubate slides in hydrogen peroxide solution to quench endogenous peroxidase activity.

  • Blocking: a. Apply blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: a. Incubate the slides with the primary antibody at the optimal dilution and temperature (e.g., overnight at 4°C).

  • Secondary Antibody and Detection: a. Apply the biotinylated secondary antibody, followed by the streptavidin-HRP conjugate.

  • Chromogen Application: a. Add the DAB substrate, which will produce a brown precipitate at the site of antigen-antibody binding.

  • Counterstaining, Dehydration, and Mounting: a. Counterstain the slides with hematoxylin. b. Dehydrate the sections through a graded ethanol series and xylene. c. Mount a coverslip onto the slide using a permanent mounting medium.

  • Analysis: a. Examine the slides under a microscope to assess the intensity and localization of the target antigen expression. An H-score, which considers both the percentage of positive cells and the staining intensity, can be used for semi-quantitative analysis.[11]

References

Application Notes and Protocols: Sulfo-SPDB-DM4 in Hematological Malignancy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful therapeutic strategy in oncology, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. Sulfo-SPDB-DM4 is a key ADC linker-payload construct designed for targeted delivery to cancer cells. It comprises the maytansinoid derivative DM4, a potent anti-mitotic agent, connected to a sulfo-SPDB (sulfonated N-succinimidyl 4-(2-pyridyldithio)butyrate) linker.[] This linker is designed to be stable in circulation but is cleaved within the reducing environment of the target cell, releasing the DM4 payload.[] The inclusion of a sulfonate group in the linker enhances its water solubility, which can improve the biophysical properties of the resulting ADC.[]

The mechanism of action of the DM4 payload involves the inhibition of tubulin polymerization, which disrupts the formation of microtubules.[] This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis, or programmed cell death.[] This targeted delivery of a highly potent cytotoxic agent makes this compound a valuable tool for the development of novel ADCs for hematological malignancies.

Data Presentation

The following tables summarize quantitative data from preclinical studies of ADCs utilizing maytansinoid payloads, including those with similar linkers to this compound, in various hematological malignancy models.

Table 1: In Vitro Cytotoxicity of DM4-Based ADCs in Hematological Malignancy Cell Lines

ADC TargetLinker-PayloadCell LineHematological MalignancyIC50Reference
CD38SPDP-DM4MM.1SMultiple Myeloma0.88 µg/mL
CD19SPDB-DM4RajiBurkitt's Lymphoma0.1 nM
CD19SPDB-DM4DaudiBurkitt's Lymphoma0.3 nM
CD19SPDB-DM4RamosBurkitt's Lymphoma1 nM
CD19SPDB-DM4SU-DHL-4Diffuse Large B-cell Lymphoma0.5 nM

Table 2: In Vivo Efficacy of DM4-Based ADCs in Hematological Malignancy Xenograft Models

ADC TargetLinker-PayloadXenograft ModelHematological MalignancyDosing RegimenOutcomeReference
CD19SPDB-DM4Raji (subcutaneous)Burkitt's Lymphoma5 mg/kg, single doseTumor regression
CD19SPDB-DM4SU-DHL-4 (subcutaneous)Diffuse Large B-cell Lymphoma5 mg/kg, single doseTumor growth inhibition
CD123DM4AML PDXAcute Myeloid Leukemia10 mg/kg with anti-DM4 sdAbUndetectable tumor volume and improved survival[3]
CD138SPDB-DM4MM xenograftMultiple MyelomaNot specifiedPotent preclinical activity[4]

Experimental Protocols

Antibody Conjugation with this compound

This protocol describes a general method for conjugating a monoclonal antibody with this compound. Optimization of the molar ratio of linker-payload to antibody is recommended for each specific antibody.

Materials:

  • Monoclonal antibody (in a suitable buffer, e.g., PBS, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Reducing agent (e.g., TCEP)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Reaction buffer (e.g., PBS with EDTA)

  • Quenching reagent (e.g., N-acetyl cysteine)

  • Analytical equipment (e.g., UV-Vis spectrophotometer, SEC-HPLC)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into a suitable conjugation buffer like PBS.

    • Concentrate the antibody to a suitable concentration (e.g., 5-10 mg/mL).

  • Antibody Reduction (for cysteine conjugation):

    • Add a 2-5 molar excess of a reducing agent like TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

    • Remove the excess reducing agent using a desalting column equilibrated with conjugation buffer.

  • Conjugation Reaction:

    • Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).

    • Add the desired molar excess of the this compound solution to the reduced antibody. The optimal ratio should be determined empirically but often ranges from 3 to 10-fold molar excess.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing, protected from light.

  • Quenching and Purification:

    • Add a quenching reagent like N-acetyl cysteine to cap any unreacted maleimide groups on the linker.

    • Purify the ADC from unconjugated linker-payload and other reaction components using a desalting column or size-exclusion chromatography (SEC).

  • Characterization:

    • Determine the protein concentration of the final ADC using a UV-Vis spectrophotometer (A280).

    • Determine the drug-to-antibody ratio (DAR) by measuring the absorbance at 252 nm (for DM4) and 280 nm (for the antibody) and using their respective extinction coefficients.

    • Assess the purity and aggregation of the ADC using SEC-HPLC.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of an MTT assay to determine the cytotoxic effect of a this compound ADC on hematological malignancy cell lines.[5][6]

Materials:

  • Hematological malignancy cell lines (e.g., Raji, Daudi for lymphoma; MM.1S for multiple myeloma; HL-60 for leukemia)

  • Complete cell culture medium

  • 96-well microplates

  • This compound ADC

  • Unconjugated antibody (isotype control)

  • Free DM4 payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in their logarithmic growth phase.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator overnight.

  • Treatment:

    • Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free DM4 in complete medium.

    • Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a control.

    • Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • For suspension cells, centrifuge the plate and carefully remove the supernatant.

    • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by pipetting or shaking.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

In Vivo Efficacy Study in a Subcutaneous Lymphoma Xenograft Model

This protocol describes a subcutaneous xenograft model using a diffuse large B-cell lymphoma (DLBCL) cell line to evaluate the in vivo efficacy of a this compound ADC.[7]

Materials:

  • DLBCL cell line (e.g., SU-DHL-4)

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Matrigel (optional)

  • This compound ADC

  • Vehicle control (e.g., PBS)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Tumor Cell Implantation:

    • Harvest DLBCL cells and resuspend them in sterile PBS or culture medium at a concentration of 5-10 x 10⁷ cells/mL.

    • Optionally, mix the cell suspension 1:1 with Matrigel to enhance tumor take rate.

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • ADC Administration:

    • Administer the this compound ADC intravenously (i.v.) via the tail vein at the predetermined dose and schedule.

    • Administer the vehicle control to the control group using the same route and schedule.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight of the mice regularly.

    • The primary endpoint is typically tumor growth inhibition or tumor regression.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Disseminated Leukemia Model for ADC Testing

This protocol outlines a disseminated leukemia model in NSG mice, which better mimics the systemic nature of the disease, for evaluating ADC efficacy.

Materials:

  • Acute myeloid leukemia (AML) cell line (e.g., HL-60) or patient-derived xenograft (PDX) cells

  • NSG-SGM3 mice (which support the growth of human myeloid cells)

  • This compound ADC

  • Vehicle control

  • Flow cytometer and antibodies for human CD45 to monitor engraftment

Procedure:

  • Cell Injection:

    • Harvest and resuspend AML cells in sterile PBS.

    • Inject 1-5 x 10⁶ cells intravenously into each NSG-SGM3 mouse.

  • Engraftment Monitoring:

    • Starting 2-3 weeks post-injection, collect peripheral blood samples from the mice.

    • Use flow cytometry to determine the percentage of human CD45+ cells to monitor the level of leukemia engraftment.

  • Treatment:

    • Once a predetermined level of engraftment is achieved (e.g., >1% human CD45+ cells in peripheral blood), randomize the mice into treatment and control groups.

    • Administer the this compound ADC and vehicle control as described in the subcutaneous model protocol.

  • Efficacy Assessment:

    • Monitor the percentage of human CD45+ cells in the peripheral blood throughout the study.

    • Monitor the overall health and survival of the mice.

    • At the end of the study, assess leukemia burden in various organs, such as bone marrow, spleen, and liver, by flow cytometry or immunohistochemistry.

Mandatory Visualization

G cluster_workflow Experimental Workflow for this compound ADC Evaluation A Antibody Selection B This compound Conjugation A->B C ADC Characterization (DAR, Purity) B->C D In Vitro Cytotoxicity Assay C->D E ADC Internalization Assay C->E F Bystander Effect Assay C->F G In Vivo Efficacy (Xenograft Model) D->G E->G F->G H Data Analysis & Candidate Selection G->H

Caption: Workflow for the preclinical evaluation of a this compound ADC.

G cluster_moa Mechanism of Action of this compound ADC ADC This compound ADC (in circulation) Binding Binding to Target Antigen on Hematological Cancer Cell ADC->Binding Internalization Receptor-Mediated Internalization Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome (Reducing Environment) Endosome->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage DM4 Free DM4 Payload Cleavage->DM4 Tubulin Tubulin Polymerization Inhibition DM4->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Cellular mechanism of action of a this compound ADC.

G cluster_bystander Bystander Effect of a DM4-Based ADC AntigenPositive Antigen-Positive Cancer Cell ADC_binds ADC Binds and Internalizes AntigenPositive->ADC_binds DM4_release DM4 is Released Intracellularly ADC_binds->DM4_release Apoptosis_pos Apoptosis of Antigen-Positive Cell DM4_release->Apoptosis_pos DM4_diffusion Released DM4 Diffuses Out DM4_release->DM4_diffusion AntigenNegative Neighboring Antigen-Negative Cancer Cell DM4_diffusion->AntigenNegative DM4_uptake DM4 Enters Antigen-Negative Cell AntigenNegative->DM4_uptake Apoptosis_neg Apoptosis of Antigen-Negative Cell DM4_uptake->Apoptosis_neg

Caption: The bystander killing effect mediated by a DM4-based ADC.

References

Application Notes and Protocols for the Analytical Characterization of Sulfo-SPDB-DM4 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule payload. The sulfo-SPDB-DM4 is a linker-payload combination used in the development of ADCs.[][2] The linker, sulfo-SPDB (N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate), is a cleavable disulfide linker, and the payload, DM4 (a maytansinoid derivative), is a potent anti-tubulin agent that induces mitotic arrest and apoptosis in target cancer cells.[2][][4] The sulfo-group in the linker enhances water solubility.[]

The characterization of ADCs is critical to ensure their safety, efficacy, and quality. A key critical quality attribute (CQA) for ADCs is the drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody.[5][6] The DAR and the distribution of different drug-loaded species can significantly impact the ADC's therapeutic window.[5][6] This document provides detailed application notes and protocols for the analytical characterization of ADCs containing the this compound linker-payload, focusing on methods to determine purity, aggregation, drug-to-antibody ratio, and charge heterogeneity.

Analytical Methods Overview

A multi-faceted analytical approach is required to comprehensively characterize a this compound ADC. The primary techniques employed are:

  • Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[7][8]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): An orthogonal method to HIC for DAR determination, particularly after reduction of the ADC.[6][7]

  • Size Exclusion Chromatography (SEC): To quantify high molecular weight species (aggregates) and low molecular weight fragments.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the ADC species and to obtain precise mass information for DAR calculation.[5][11]

  • Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS): To assess the purity and size heterogeneity of the ADC under both reducing and non-reducing conditions.[12][13]

Experimental Protocols

Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. Since the DM4 payload is hydrophobic, ADCs with a higher number of conjugated DM4 molecules will be more hydrophobic and thus have a longer retention time on the HIC column.[8][14]

Materials:

  • HPLC System: Agilent 1290 Infinity II Bio LC System or equivalent.[14]

  • Column: TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm (Tosoh Bioscience) or similar HIC column.[15]

  • Mobile Phase A: 1.8 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0.[15]

  • Mobile Phase B: 75% (v/v) 25 mM Sodium Phosphate, pH 7.0 with 25% (v/v) Isopropyl Alcohol.[15]

  • Sample: this compound ADC at a concentration of 1 mg/mL in a suitable buffer.

Protocol:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-20 µL of the ADC sample.

  • Elute the sample using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 12 minutes).[15]

  • Maintain the column at 100% Mobile Phase B for a short period to elute all species.

  • Re-equilibrate the column with 100% Mobile Phase A before the next injection.

  • Monitor the elution profile at 280 nm.

  • The different peaks correspond to the antibody with varying numbers of DM4 molecules (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs). The unconjugated antibody (DAR 0) elutes first, followed by the species with increasing DAR values.[7]

  • Calculate the average DAR by the weighted average of the peak areas.[7]

Data Presentation:

PeakDrug Load (DAR)Retention Time (min)Peak Area (%)
105.210.5
228.125.3
3410.545.1
4612.315.6
5813.83.5
Average DAR - - 3.8

Note: The data presented in this table is representative and will vary depending on the specific ADC and conjugation process.

Purity and Molecular Size Determination by Capillary Electrophoresis (CE-SDS)

CE-SDS is a high-resolution technique used to assess the purity and size heterogeneity of proteins.[12][16] It can be performed under both non-reducing and reducing conditions.

Materials:

  • CE System: SCIEX PA 800 Plus or equivalent.

  • Capillary: Bare-fused silica capillary.[17]

  • Gel Buffer: SDS-MW Gel Buffer (e.g., from a commercial kit).

  • Sample Buffer: SDS-MW Sample Buffer.

  • Reducing Agent (for reduced CE-SDS): 2-Mercaptoethanol (BME) or Dithiothreitol (DTT).[12]

  • Alkylating Agent (for non-reducing CE-SDS): Iodoacetamide (IAM).[12]

  • Internal Standard: 10 kDa protein standard.

  • Sample: this compound ADC at a concentration of 1 mg/mL.

Protocol:

Non-Reducing CE-SDS:

  • Mix the ADC sample with the sample buffer and IAM.

  • Incubate at 70°C for 10-15 minutes.[16][17]

  • Add the internal standard.

  • Inject the sample into the capillary.

  • Perform electrophoresis according to the instrument's protocol.

  • Detect the separated species by UV at 220 nm.

Reducing CE-SDS:

  • Mix the ADC sample with the sample buffer and a reducing agent (e.g., DTT).

  • Heat the sample at 90°C for 5-10 minutes.[17]

  • Add the internal standard.

  • Inject the sample into the capillary.

  • Perform electrophoresis.

  • Detect the separated species by UV at 220 nm.

Data Presentation:

Non-Reducing CE-SDS Data:

PeakIdentityMigration Time (min)Corrected Peak Area (%)
1Non-glycosylated Heavy Chain Dimer18.52.1
2Intact ADC20.296.5
3Fragment22.11.4

Reducing CE-SDS Data:

PeakIdentityMigration Time (min)Corrected Peak Area (%)
1Light Chain15.330.2
2Non-glycosylated Heavy Chain17.84.5
3Glycosylated Heavy Chain19.165.3

Note: The data presented in these tables is representative.

Aggregate and Fragment Analysis by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is the standard method for quantifying aggregates (high molecular weight species) and fragments (low molecular weight species) in protein therapeutics.[9][18]

Materials:

  • HPLC System: Agilent 1260 Infinity Bio-inert Quaternary LC or equivalent.[9]

  • Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm or equivalent.[9]

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.

  • Sample: this compound ADC at a concentration of 1-2 mg/mL.

Protocol:

  • Equilibrate the SEC column with the mobile phase.

  • Inject 20-50 µL of the ADC sample.

  • Elute the sample isocratically at a flow rate of 0.5-1.0 mL/min.

  • Monitor the elution profile at 280 nm.

  • The aggregate peak will elute first, followed by the monomer, and then any fragments.

  • Quantify the percentage of aggregate, monomer, and fragment by integrating the respective peak areas.

Data Presentation:

PeakIdentityRetention Time (min)Peak Area (%)
1Aggregate8.51.2
2Monomer10.298.5
3Fragment12.10.3

Note: The data presented in this table is representative.

Visualizations

ADC_Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_results Characterization Results ADC_Sample This compound ADC HIC HIC Analysis ADC_Sample->HIC SEC SEC Analysis ADC_Sample->SEC CESDS CE-SDS Analysis ADC_Sample->CESDS RP_HPLC RP-HPLC Analysis ADC_Sample->RP_HPLC LCMS LC-MS Analysis ADC_Sample->LCMS DAR DAR & Distribution HIC->DAR Aggregation Aggregation & Fragmentation SEC->Aggregation Purity Purity & Heterogeneity CESDS->Purity RP_HPLC->DAR LCMS->DAR Identity Identity Confirmation LCMS->Identity HIC_Workflow cluster_prep Sample & System Preparation cluster_run Chromatographic Run cluster_analysis Data Analysis Equilibrate Equilibrate HIC Column (High Salt Buffer) Inject Inject Sample Equilibrate->Inject Sample_Prep Prepare ADC Sample Sample_Prep->Inject Gradient Apply Gradient (Decreasing Salt) Inject->Gradient Detect UV Detection (280 nm) Gradient->Detect Integrate Integrate Peaks Detect->Integrate Calculate_DAR Calculate Average DAR Integrate->Calculate_DAR Conjugation_Pathway mAb Monoclonal Antibody (mAb) ADC This compound ADC mAb->ADC Conjugation Linker_Payload This compound Linker_Payload->ADC Target_Cell Target Cancer Cell ADC->Target_Cell Binding Internalization Internalization Target_Cell->Internalization Release DM4 Release (Disulfide Cleavage) Internalization->Release Apoptosis Apoptosis Release->Apoptosis

References

Application Notes and Protocols for the Determination of Drug-to-Antibody Ratio (DAR) of sulfo-SPDB-DM4 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it significantly influences the therapeutic efficacy and potential toxicity of the conjugate.[1][2] An optimal DAR ensures that a sufficient amount of the cytotoxic payload is delivered to the target cells, while a high drug loading can negatively impact pharmacokinetics and increase toxicity.[1] This document provides detailed protocols for determining the average DAR of an ADC conjugated with sulfo-SPDB-DM4, a linker-payload combination comprising the cleavable linker sulfo-SPDB and the potent microtubule-disrupting agent DM4.[][4][5]

The sulfo-SPDB linker is designed to be stable in circulation and releases the DM4 payload within the target cell.[][] The inclusion of a sulfonate group enhances the hydrophilicity of the linker, which can improve the solubility and biophysical properties of the resulting ADC.[7]

This guide will cover three common methods for DAR determination:

  • UV-Vis Spectroscopy: A straightforward and rapid method for calculating the average DAR based on the absorbance of the ADC at two different wavelengths.[8][9][10]

  • Hydrophobic Interaction Chromatography (HIC): A chromatographic technique that separates ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR and the distribution of drug-loaded species.[11][12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful analytical technique that provides accurate mass measurements of the intact ADC, enabling precise DAR determination and characterization of different drug-conjugated forms.[1][14]

Section 1: Quantitative Data for DAR Calculation

Accurate DAR calculation relies on precise knowledge of the molar extinction coefficients and molecular weights of the antibody and the drug-linker. The following table summarizes the necessary quantitative data.

ParameterSymbolValueSource/Notes
Antibody (typical IgG)
Molar Extinction Coefficient at 280 nmεAb,280210,000 M-1cm-1[15][16][17]
Molar Extinction Coefficient at λmax of DrugεAb,DrugVariableMust be determined experimentally.
Molecular WeightMWAb~150,000 g/mol [16]
This compound
Molar Extinction Coefficient at 280 nmεDrug,2805,230 M-1cm-1Value for DM1, a close analog.[18] Must be confirmed for this compound.
Molar Extinction Coefficient at λmax (~252 nm)εDrug,max26,355 M-1cm-1Value for DM1, a close analog.[18] Must be confirmed for this compound.
Molecular WeightMWDrug1075.66 g/mol [5][19]

Section 2: Experimental Protocols

DAR Calculation by UV-Vis Spectroscopy

This method provides a rapid estimation of the average DAR.[8][9] It assumes that the absorbance of the ADC is the sum of the absorbances of the antibody and the conjugated drug.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the this compound ADC in a suitable buffer (e.g., PBS, pH 7.4).

    • Determine the approximate protein concentration.

    • Dilute the ADC stock solution to a final concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Spectrophotometer Measurement:

    • Use a calibrated UV-Vis spectrophotometer.

    • Blank the instrument with the same buffer used for the ADC sample.

    • Measure the absorbance of the ADC solution at 280 nm (A280) and at the wavelength of maximum absorbance for DM4, typically around 252 nm (A252).

  • DAR Calculation:

    • The concentration of the antibody (CAb) and the drug (CDrug) can be calculated using the following equations, which are derived from the Beer-Lambert law:

      CAb (M) = (A280 - (A252 * (εDrug,280 / εDrug,252))) / (εAb,280 - (εAb,252 * (εDrug,280 / εDrug,252)))

      CDrug (M) = (A252 - (A280 * (εAb,252 / εAb,280))) / (εDrug,252 - (εDrug,280 * (εAb,252 / εAb,280)))

    • The average DAR is then calculated as the ratio of the molar concentrations:

      DAR = CDrug / CAb

Workflow for UV-Vis Spectroscopy DAR Calculation:

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_calculation Calculation prep_adc Prepare ADC Stock Solution dilute_adc Dilute ADC for Measurement prep_adc->dilute_adc measure_abs Measure Absorbance at 280 nm & 252 nm dilute_adc->measure_abs calc_conc Calculate Antibody & Drug Concentrations measure_abs->calc_conc calc_dar Calculate DAR calc_conc->calc_dar

UV-Vis Spectroscopy Workflow for DAR Calculation.
DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for characterizing the heterogeneity of ADCs.[11][13] It separates ADC species based on their hydrophobicity, which increases with the number of conjugated this compound molecules.[11] This allows for the determination of the distribution of different drug-loaded species (DAR0, DAR2, DAR4, etc.) and the calculation of the average DAR.[13]

Protocol:

  • Instrumentation and Columns:

    • A bio-inert HPLC system is recommended due to the high salt concentrations used in the mobile phases.[11]

    • A HIC column suitable for ADC analysis (e.g., Butyl-NPR, TSKgel Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 280 nm.

    • Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the ADC species. Unconjugated antibody (more hydrophilic) will elute first, followed by species with increasing DAR.

  • Data Analysis:

    • Integrate the peak areas for each resolved species (DAR0, DAR2, etc.).

    • The relative percentage of each species is calculated from its peak area relative to the total peak area.

    • The average DAR is calculated using the following weighted average formula:

      DAR = Σ (% Peak Area of Speciesn * n) / 100

      where 'n' is the number of drugs conjugated to that species.

HIC_Workflow

Relationship of ADC Components in MS Analysis.

Section 3: Summary and Best Practices

  • UV-Vis Spectroscopy is a quick and simple method for determining the average DAR, but it does not provide information on the distribution of drug-loaded species and is sensitive to impurities that absorb at the measured wavelengths.

  • HIC is the gold standard for analyzing the heterogeneity of cysteine-linked ADCs, providing both the average DAR and the distribution of different species. Method development is crucial for achieving optimal separation.

  • LC-MS offers the most detailed characterization, providing accurate mass information for each species, which confirms the identity of the conjugates and allows for precise DAR calculation.

For comprehensive characterization of a this compound ADC, it is recommended to use a combination of these techniques. UV-Vis can be used for rapid in-process monitoring, while HIC and LC-MS should be employed for detailed characterization and release testing.

References

Application Notes and Protocols for Evaluating the Efficacy of Sulfo-SPDB-DM4 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly advancing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The sulfo-SPDB-DM4 system is a key technology in this field. It comprises a cleavable linker (sulfo-SPDB) and a potent maytansinoid tubulin inhibitor (DM4).[1][2] The sulfo-SPDB linker is designed for stability in circulation, minimizing premature drug release and associated systemic toxicity. Upon internalization into target cancer cells, the disulfide bond within the linker is cleaved in the reducing intracellular environment, releasing the DM4 payload.[1][2] DM4 then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2]

These application notes provide detailed protocols for the preclinical evaluation of this compound ADC efficacy, covering both in vitro and in vivo experimental designs.

Mechanism of Action of this compound ADC

The efficacy of a this compound ADC is contingent on a sequence of events, beginning with the specific binding of the antibody component to a target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, intracellular trafficking, and ultimately the release of the cytotoxic payload, DM4.

Sulfo-SPDB-DM4_ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC This compound ADC Binding 1. ADC Binding to Antigen ADC->Binding Antigen Target Antigen Antigen->Binding Internalization 2. Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage 3. Linker Cleavage (Reduction) Lysosome->Cleavage DM4 Released DM4 Cleavage->DM4 Tubulin Tubulin Polymerization DM4->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule CellCycleArrest 4. G2/M Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis 5. Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of a this compound ADC.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of two exemplary this compound ADCs: Mirvetuximab soravtansine (targeting Folate Receptor Alpha) and Coltuximab ravtansine (targeting CD19).

Table 1: In Vitro Cytotoxicity of this compound ADCs

ADC TargetCell LineCancer TypeIC50 (pM)Reference
Folate Receptor Alpha (IMGN853)END(K)265Endometrial~100[3]
Folate Receptor Alpha (IMGN853)END(K)202Endometrial~200[3]
Folate Receptor Alpha (IMGN853)USC-PDXUterine Serous~300[4]
CD19 (huB4-DGN462)Multiple B-cell lymphoma linesB-cell LymphomaMedian: 100[5]
CD19 (SAR3419)RamosBurkitt's Lymphoma1-16[5]

Table 2: In Vivo Efficacy of this compound ADCs in Xenograft Models

ADC TargetXenograft ModelCancer TypeDosing RegimenTumor Growth InhibitionReference
Folate Receptor Alpha (IMGN853)OVCAR-3Ovarian5 mg/kg, single i.v. doseComplete or partial regressions[6]
Folate Receptor Alpha (IMGN853)IGROV-1Ovarian5 mg/kg, single i.v. doseComplete or partial regressions[6]
Folate Receptor Alpha (IMGN853)OV-90Ovarian5 mg/kg, single i.v. doseComplete or partial regressions[6]
CD19 (SAR3419)RamosBurkitt's Lymphoma50 µg/kg conjugated DM4 (~2.5 mg/kg ADC), single doseMinimal effective dose[7]
CD19 (SAR3419)RamosBurkitt's Lymphoma100 µg/kg conjugated DM4 (~5 mg/kg ADC), single dose100% complete regressions[7]

Experimental Protocols

In Vitro Efficacy Assays

A critical initial step in evaluating a this compound ADC is to determine its potency and specificity in vitro. This is typically achieved through a series of cell-based assays.

In_Vitro_Workflow Cell_Culture Target Cancer Cell Lines (Antigen-Positive & Antigen-Negative) Cytotoxicity 1. Cytotoxicity Assay (e.g., MTT/XTT) Cell_Culture->Cytotoxicity Apoptosis 2. Apoptosis Assay (e.g., Annexin V Staining) Cell_Culture->Apoptosis Internalization 3. Internalization Assay (Flow Cytometry) Cell_Culture->Internalization Bystander 4. Bystander Effect Assay (Co-culture) Cell_Culture->Bystander Data_Analysis Data Analysis (IC50, % Apoptosis, MFI, % Viability) Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Internalization->Data_Analysis Bystander->Data_Analysis

Caption: General workflow for in vitro efficacy assessment.

This assay determines the concentration of the ADC that inhibits cell growth by 50% (IC50).

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • This compound ADC and isotype control ADC

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC and the isotype control ADC in complete medium. Add 100 µL of the diluted ADCs to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting cell viability against the logarithm of the ADC concentration.

This assay quantifies the percentage of cells undergoing apoptosis following ADC treatment.

Materials:

  • Target antigen-positive cancer cell lines

  • This compound ADC and isotype control ADC

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound ADC at concentrations around the IC50 value for 48-72 hours. Include untreated and isotype control ADC-treated cells.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend approximately 1 x 10^6 cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[8] Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

This assay measures the extent and rate of ADC internalization into target cells.

Materials:

  • Target antigen-positive cancer cell lines

  • Fluorescently labeled this compound ADC (e.g., with Alexa Fluor 488) and a labeled isotype control ADC

  • Trypan blue or another quenching agent

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and resuspend cells in complete medium.

  • ADC Incubation: Incubate approximately 1 x 10^6 cells with the fluorescently labeled ADC (typically 1-10 µg/mL) for various time points (e.g., 0, 1, 4, 24 hours) at 37°C. A control sample should be incubated at 4°C to measure surface binding only.

  • Quenching: After incubation, wash the cells with cold PBS. Add a quenching agent like trypan blue to the samples to quench the fluorescence of non-internalized, surface-bound ADC.

  • Analysis: Analyze the cells by flow cytometry. The mean fluorescence intensity (MFI) of the quenched samples corresponds to the internalized ADC.

This assay evaluates the ability of the released DM4 payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive cancer cell line

  • Antigen-negative cancer cell line (labeled with a fluorescent protein, e.g., GFP)

  • This compound ADC

  • 96-well plate

  • Flow cytometer or fluorescence microscope

Procedure:

  • Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:4).

  • ADC Treatment: Treat the co-culture with serial dilutions of the this compound ADC.

  • Incubation: Incubate the plate for 72-120 hours.

  • Analysis: Measure the viability of the antigen-negative (GFP-positive) cell population using flow cytometry or by imaging and counting the fluorescent cells. A decrease in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.

In Vivo Efficacy Studies

In vivo studies are essential to evaluate the anti-tumor activity of a this compound ADC in a physiological context. Xenograft models using human cancer cell lines or patient-derived tumors are commonly employed.

In_Vivo_Workflow Animal_Model Establish Xenograft Model (e.g., subcutaneous implantation of tumor cells in immunodeficient mice) Grouping Randomize Mice into Treatment Groups Animal_Model->Grouping Treatment Administer ADC, Vehicle Control, and Isotype Control ADC Grouping->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Growth Inhibition, Survival) Monitoring->Endpoint

Caption: General workflow for in vivo efficacy assessment.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Antigen-positive human cancer cell line

  • Matrigel (optional)

  • This compound ADC, isotype control ADC, and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant approximately 1-10 x 10^6 cancer cells (often mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment groups (typically 6-10 mice per group) with similar average tumor volumes.

  • Dosing: Administer the this compound ADC, isotype control ADC, and vehicle control intravenously (i.v.) or intraperitoneally (i.p.). The dosing schedule can be a single dose or multiple doses over several weeks (e.g., once weekly for 3 weeks). Doses are typically in the range of 1-10 mg/kg.

  • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or it can be continued to assess survival. Calculate tumor growth inhibition (TGI) as a percentage relative to the vehicle control group.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound ADC efficacy. Rigorous and consistent application of these methods will generate the robust data necessary to guide the selection and development of promising ADC candidates for cancer therapy.

References

Troubleshooting & Optimization

Technical Support Center: Sulfo-SPDB-DM4 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfo-SPDB-DM4 conjugation.

Troubleshooting Guides

This section addresses common issues encountered during the conjugation of this compound to antibodies.

Low Drug-to-Antibody Ratio (DAR)

Question: We are observing a lower than expected Drug-to-Antibody Ratio (DAR) in our this compound conjugation. What are the potential causes and how can we troubleshoot this?

Answer:

A low DAR can significantly impact the efficacy of your Antibody-Drug Conjugate (ADC). Several factors can contribute to this issue. Below is a step-by-step guide to help you identify and resolve the problem.

Potential Causes and Troubleshooting Steps:

  • Suboptimal Reaction Conditions: The efficiency of the conjugation reaction is highly dependent on the reaction environment.

    • pH: The pH of the reaction buffer can influence the reactivity of both the antibody's lysine residues and the this compound linker. While a range of pH 4 to 9 can be used, the optimal pH is often between 6.5 and 9.[]

    • Temperature and Incubation Time: Insufficient temperature or a short incubation time can lead to an incomplete reaction. Conversely, prolonged exposure to elevated temperatures can potentially damage the antibody.

    • Co-solvents: The use of organic co-solvents to dissolve the hydrophobic this compound can impact the antibody's structure and reactivity. High concentrations of co-solvents may lead to aggregation and reduced conjugation efficiency.[2]

  • Reagent Quality and Handling: The integrity of your reagents is critical for a successful conjugation.

    • This compound Integrity: Ensure that the this compound has been stored correctly, typically at -20°C in a dry, light-protected environment, to prevent degradation.[3]

    • Antibody Quality: The purity and concentration of your antibody should be verified. The presence of impurities or inaccurate concentration measurement can lead to incorrect molar ratios in the reaction.

  • Antibody Characteristics: The intrinsic properties of your monoclonal antibody (mAb) can affect conjugation.

    • Accessibility of Lysine Residues: The location and accessibility of lysine residues on the antibody surface can vary, impacting the number of available conjugation sites.[4]

Troubleshooting Workflow:

low_dar_troubleshooting start Low DAR Observed check_reaction_conditions Verify Reaction Conditions (pH, Temp, Time, Co-solvent %) start->check_reaction_conditions check_reagents Assess Reagent Quality (this compound, Antibody) start->check_reagents check_protocol Review Conjugation Protocol (Molar Ratios) start->check_protocol check_reaction_conditions->check_reagents optimize_conditions Optimize Reaction Conditions check_reaction_conditions->optimize_conditions Incorrect check_reagents->check_protocol test_new_reagents Test Fresh Reagents check_reagents->test_new_reagents Suspect adjust_ratios Adjust Molar Ratios check_protocol->adjust_ratios Incorrect successful_dar Achieve Target DAR optimize_conditions->successful_dar Successful consult_support Consult Technical Support optimize_conditions->consult_support Unsuccessful test_new_reagents->successful_dar Successful test_new_reagents->consult_support Unsuccessful adjust_ratios->successful_dar Successful adjust_ratios->consult_support Unsuccessful

Troubleshooting workflow for low DAR.
ADC Aggregation

Question: We are observing aggregation in our this compound ADC preparation. What are the common causes and how can we mitigate this issue?

Answer:

Aggregation is a common challenge in ADC development and can negatively impact the stability, efficacy, and safety of the therapeutic.[5] The increased hydrophobicity of the ADC following conjugation of the DM4 payload is a primary driver of aggregation.[2]

Potential Causes and Mitigation Strategies:

  • Hydrophobicity of the Payload-Linker: The DM4 payload is hydrophobic, and its attachment to the antibody surface increases the overall hydrophobicity of the ADC, leading to self-association.[2]

    • Optimize DAR: A high DAR can exacerbate aggregation.[] Aim for a lower, more homogenous DAR if aggregation is a persistent issue.

    • Use of Hydrophilic Linkers: The "sulfo" group in the sulfo-SPDB linker is designed to increase water solubility and reduce aggregation.[] Ensure you are using the sulfonated version of the linker.

  • Suboptimal Buffer Conditions: The formulation buffer plays a crucial role in maintaining the stability of the ADC.

    • pH and Ionic Strength: The pH of the buffer should be optimized to ensure the ADC is not near its isoelectric point, where it has the lowest solubility.[2] The ionic strength of the buffer can also influence colloidal stability.

    • Excipients: The addition of stabilizing excipients, such as arginine or glycine, can help prevent protein-protein interactions and reduce aggregation.[7]

  • Conjugation Process Stress: The conjugation process itself can introduce stress that leads to aggregation.

    • Co-solvents: Minimize the concentration of organic co-solvents used to dissolve the this compound.

    • Temperature: Avoid excessive temperatures during the conjugation and purification steps.

Troubleshooting Workflow for Aggregation:

aggregation_troubleshooting start Aggregation Observed analyze_dar Analyze DAR (Is it too high?) start->analyze_dar check_buffer Evaluate Buffer Conditions (pH, Ionic Strength, Excipients) start->check_buffer review_process Review Conjugation Process (Co-solvent %, Temperature) start->review_process analyze_dar->check_buffer optimize_dar Optimize for Lower DAR analyze_dar->optimize_dar Yes check_buffer->review_process reformulate Reformulate with Optimized Buffer check_buffer->reformulate Suboptimal modify_process Modify Conjugation Process review_process->modify_process Stressful Conditions aggregation_resolved Aggregation Resolved optimize_dar->aggregation_resolved Successful consult_support Consult Technical Support optimize_dar->consult_support Unsuccessful reformulate->aggregation_resolved Successful reformulate->consult_support Unsuccessful modify_process->aggregation_resolved Successful modify_process->consult_support Unsuccessful

Troubleshooting workflow for ADC aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal Drug-to-Antibody Ratio (DAR) for a this compound ADC?

A1: The optimal DAR is a balance between efficacy and safety. While a higher DAR can increase potency, it can also lead to faster clearance and increased toxicity.[] For many ADCs, an average DAR of 3-4 is considered optimal.[] However, the ideal DAR should be determined empirically for each specific antibody and target.

Q2: How can I accurately measure the DAR of my this compound ADC?

A2: Several analytical techniques can be used to determine the DAR:

  • UV-Vis Spectroscopy: A relatively simple method that can provide an average DAR value.[8]

  • Hydrophobic Interaction Chromatography (HIC): A widely used method that separates ADC species with different numbers of conjugated drugs, providing information on both the average DAR and the distribution of drug-loaded species.[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a detailed analysis of the DAR and can identify different ADC forms.[10][11]

Q3: What are the recommended storage conditions for this compound and the final ADC?

A3: this compound should be stored at -20°C in a dry, light-protected environment.[3] The final purified ADC should be stored under conditions that ensure its stability, which are typically determined through formulation development studies. Often, this involves storage at 2-8°C or frozen at -20°C or -80°C in an optimized buffer.

Q4: What is the mechanism of action of the DM4 payload?

A4: DM4 is a potent maytansinoid tubulin inhibitor.[] After the ADC is internalized by the target cell, the sulfo-SPDB linker is cleaved, releasing DM4.[] The released DM4 then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and ultimately apoptosis (programmed cell death).[12]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for this compound conjugation.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeNotes
pH 6.5 - 9.0The optimal pH should be determined empirically for each antibody.[]
Temperature Room Temperature (20-25°C)Higher temperatures may increase reaction rate but risk antibody denaturation.
Incubation Time 1 - 4 hoursMonitor reaction progress to determine the optimal time.
Molar Ratio (Linker:Ab) 5:1 to 20:1The optimal ratio depends on the desired DAR and the reactivity of the antibody.
Co-solvent (e.g., DMSO) <10% (v/v)Minimize to reduce the risk of antibody aggregation.[13]

Table 2: ADC Quality Control Parameters

ParameterTypical SpecificationAnalytical Method(s)
Average DAR 3.0 - 4.0UV-Vis, HIC, LC-MS[][8]
Monomer Purity >95%Size Exclusion Chromatography (SEC)[9]
Free Drug Level <1%Reversed-Phase HPLC (RP-HPLC)

Experimental Protocols

Detailed Protocol for this compound Conjugation

This protocol provides a general guideline for the conjugation of this compound to a monoclonal antibody. Optimization may be required for specific antibodies.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)

  • Quenching solution (e.g., 100 mM cysteine)

  • Purification column (e.g., Sephadex G-25)

Experimental Workflow Diagram:

conjugation_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis prep_ab 1. Prepare Antibody (Buffer Exchange) conjugation 3. Mix Antibody and Linker (Incubate) prep_ab->conjugation prep_linker 2. Prepare this compound (Dissolve in DMSO) prep_linker->conjugation quench 4. Quench Reaction conjugation->quench purify 5. Purify ADC (Size Exclusion Chromatography) quench->purify analyze 6. Characterize ADC (DAR, Aggregation, etc.) purify->analyze final_adc Final ADC Product analyze->final_adc

General experimental workflow for this compound conjugation.

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the conjugation buffer to a final concentration of 5-10 mg/mL.

  • This compound Preparation:

    • Allow the vial of this compound to equilibrate to room temperature.

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). This should be done immediately before use.

  • Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to the antibody solution to achieve the desired molar ratio.

    • Incubate the reaction mixture at room temperature for 2 hours with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to cap any unreacted linker.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Purify the ADC from unreacted this compound and other small molecules using a desalting column (e.g., Sephadex G-25) equilibrated with the final formulation buffer.

  • Characterization:

    • Determine the protein concentration (e.g., by A280 measurement).

    • Measure the average DAR using a suitable analytical method (e.g., UV-Vis or HIC).

    • Assess the level of aggregation using SEC.

References

Technical Support Center: Improving sulfo-SPDB-DM4 ADC Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the development of sulfo-SPDB-DM4 antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key features?

A1: this compound is an ADC linker-payload conjugate used in targeted cancer therapy.[] It consists of:

  • DM4: A potent maytansinoid payload that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[][2]

  • sulfo-SPDB linker: A cleavable disulfide linker that connects the DM4 payload to the antibody.[] The key features of the sulfo-SPDB linker are:

    • Cleavability: The disulfide bond is designed to be stable in circulation but can be cleaved in the reducing environment inside a target cell, releasing the DM4 payload.[3][]

    • "Sulfo-" group: The presence of a sulfonate group increases the hydrophilicity of the linker.[][] This enhanced water solubility can improve conjugation efficiency and help mitigate aggregation issues often associated with hydrophobic payloads.[][]

Q2: What are the primary stability concerns for this compound ADCs?

A2: The two main stability challenges for this compound ADCs are:

  • Aggregation: The conjugation of the hydrophobic DM4 payload can increase the overall hydrophobicity of the antibody, leading to the formation of soluble high molecular weight (HMW) aggregates.[5][6] Aggregation can reduce efficacy, alter pharmacokinetics, and potentially induce an immunogenic response.[6]

  • Deconjugation: Premature cleavage of the disulfide bond in the sulfo-SPDB linker can occur in the bloodstream, leading to the release of the DM4 payload before it reaches the target tumor cells. This can result in off-target toxicity and reduced therapeutic efficacy.[3]

Q3: How does the Drug-to-Antibody Ratio (DAR) affect the stability of this compound ADCs?

A3: The Drug-to-Antibody Ratio (DAR), which is the average number of DM4 molecules conjugated to each antibody, is a critical quality attribute that significantly impacts ADC stability.

  • High DAR: A higher DAR increases the overall hydrophobicity of the ADC, which can lead to a greater propensity for aggregation.[7] ADCs with higher DARs may also exhibit faster clearance from circulation.[3]

  • Low DAR: A low DAR may result in insufficient potency and therapeutic effect.[7] An optimal DAR, typically in the range of 2-4, is often sought to balance efficacy and stability.[7]

Q4: What formulation strategies can be employed to improve the stability of this compound ADCs?

A4: Optimizing the formulation is a key strategy to enhance ADC stability.[] Important considerations include:

  • pH and Buffer Selection: Maintaining an optimal pH is crucial. If the formulation pH is close to the antibody's isoelectric point, the ADC's solubility can decrease, promoting aggregation.[5] Histidine-based buffers are commonly used in ADC formulations.[9]

  • Excipients: The addition of specific excipients can help stabilize the ADC.

    • Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) are often included to prevent aggregation and surface-induced denaturation.

    • Sugars: Sugars like sucrose or trehalose can act as cryoprotectants and lyoprotectants, preserving the ADC's structure during freezing and lyophilization.

  • Lyophilization: Freeze-drying is a common strategy to improve the long-term storage stability of ADCs, as it removes water and reduces the mobility of the molecules, thereby minimizing degradation pathways.

Troubleshooting Guides

Issue 1: ADC Aggregation

Symptoms:

  • Observation of high molecular weight (HMW) species during Size Exclusion Chromatography (SEC-HPLC) analysis.

  • Visible precipitation or turbidity in the ADC solution.

  • Inconsistent results in cell-based assays.

Potential Causes and Solutions:

Potential CauseRecommended Solution
High Hydrophobicity The DM4 payload is inherently hydrophobic. While the sulfo-SPDB linker adds hydrophilicity, a high DAR can still lead to aggregation.[5][6] Solution: Optimize the conjugation process to achieve a lower, more homogenous DAR (ideally 2-4). Consider using hydrophilic excipients like polyethylene glycol (PEG) in the formulation.
Suboptimal Buffer Conditions The pH and ionic strength of the buffer can significantly impact ADC solubility and stability.[5] Solution: Perform a buffer screening study to identify the optimal pH and buffer system for your specific ADC. Generally, a pH away from the antibody's isoelectric point is preferred. Ensure adequate ionic strength to maintain solubility.
Stresses During Conjugation and Purification The conjugation reaction conditions (e.g., presence of organic co-solvents, temperature) and purification steps can induce conformational changes in the antibody, exposing hydrophobic patches and leading to aggregation.[5] Solution: Minimize the use of organic co-solvents during conjugation. If necessary, use them at the lowest effective concentration. Optimize purification methods to be as gentle as possible. For example, in Hydrophobic Interaction Chromatography (HIC), use the minimum amount of salt required for binding and elution.
Freeze-Thaw and Mechanical Stress Repeated freeze-thaw cycles and vigorous agitation can cause protein denaturation and aggregation. Solution: Aliquot the ADC solution after purification to avoid multiple freeze-thaw cycles. Handle the ADC solution gently, avoiding vigorous vortexing or shaking.
Issue 2: Premature Deconjugation

Symptoms:

  • Detection of free DM4 payload in the ADC formulation or in plasma stability assays.

  • Decrease in the average DAR over time as measured by Mass Spectrometry (MS) or HIC.

  • Increased off-target toxicity in in-vivo studies.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Disulfide Bond Instability The disulfide bond in the sulfo-SPDB linker can be susceptible to reduction by circulating thiols like glutathione in the plasma.[3] Solution: While inherent to the linker design for intracellular cleavage, premature deconjugation can sometimes be mitigated by linker engineering to introduce steric hindrance around the disulfide bond. However, for a given sulfo-SPDB linker, focus on formulation to maximize stability.
Inappropriate Formulation pH The stability of the disulfide bond can be pH-dependent. Solution: Evaluate the stability of the ADC at different pH values to identify the optimal pH for storage that minimizes disulfide bond cleavage.
Presence of Reducing Agents Contamination with reducing agents in buffers or excipients can lead to deconjugation. Solution: Use high-purity reagents and ensure all buffers are freshly prepared. Avoid using excipients that may have reducing properties.
Enzymatic Degradation Proteases present in plasma can potentially degrade the antibody, leading to the release of the drug-linker complex. Solution: This is an inherent challenge in vivo. The focus should be on designing linkers that are stable in circulation but are efficiently cleaved by intracellular proteases. For in-vitro stability assessment, ensure the use of protease inhibitors if the goal is to specifically study linker stability.

Experimental Protocols

Protocol 1: this compound Conjugation to an Antibody (Lysine Conjugation)

Objective: To conjugate the this compound linker-payload to an antibody via surface lysine residues.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4), free of primary amines (e.g., Tris).

  • This compound dissolved in an organic co-solvent like DMSO.

  • Conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5).

  • Quenching solution (e.g., 100 mM Tris-HCl, pH 8.0).

  • Purification system (e.g., SEC or TFF).

Methodology:

  • Antibody Preparation: Buffer exchange the antibody into the conjugation buffer to a final concentration of 5-10 mg/mL.

  • Linker-Payload Preparation: Prepare a stock solution of this compound in DMSO.

  • Conjugation Reaction: a. Add the this compound stock solution to the antibody solution. A common molar excess of linker-payload to antibody is between 5 to 10-fold. b. The final concentration of the organic co-solvent (e.g., DMSO) should be kept low (typically <10% v/v) to avoid antibody denaturation. c. Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

  • Quenching: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Purify the ADC from unreacted linker-payload and other impurities using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) with a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization: Characterize the purified ADC for DAR, aggregation, and purity.

Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)

Objective: To quantify the percentage of high molecular weight (HMW) species (aggregates) in an ADC sample.

Materials:

  • HPLC system with a UV detector.

  • SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å or equivalent).[10]

  • Mobile Phase: e.g., 150 mM sodium phosphate, pH 7.0.[11]

  • ADC sample.

Methodology:

  • System Preparation: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.

  • Injection: Inject a defined volume (e.g., 20 µL) of the sample onto the column.

  • Chromatography: Run the separation under isocratic conditions at a constant flow rate (e.g., 0.5 mL/min).

  • Data Analysis: a. Monitor the elution profile at 280 nm. b. HMW species (aggregates) will elute first, followed by the main monomer peak. c. Integrate the peak areas of the HMW species and the monomer. d. Calculate the percentage of aggregation as: % Aggregation = (Area_HMW / (Area_HMW + Area_Monomer)) * 100.

Protocol 3: In-Vitro Plasma Stability Assay

Objective: To assess the stability of the this compound ADC in plasma by measuring deconjugation over time.

Materials:

  • This compound ADC.

  • Human plasma (or plasma from other species of interest).

  • Incubator at 37°C.

  • Analytical systems for measuring total antibody (ELISA) and conjugated antibody/DAR (LC-MS).

Methodology:

  • Incubation: a. Spike the ADC into the plasma at a defined concentration. b. Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 6, 24, 48, 72, 144 hours), draw aliquots of the plasma-ADC mixture.

  • Sample Processing: Immediately process the aliquots to stop any further reaction. This may involve freezing at -80°C or immediate analysis.

  • Analysis: a. Total Antibody Measurement: Use an ELISA to quantify the total antibody concentration at each time point. This is to ensure that the antibody itself is not degrading. b. Conjugated Antibody/DAR Measurement: Use LC-MS to determine the average DAR at each time point.[3][12] A decrease in DAR over time indicates deconjugation. c. Free Payload Quantification: Use LC-MS/MS to quantify the amount of free DM4 released into the plasma at each time point.[13]

  • Data Analysis: Plot the average DAR or the percentage of released payload as a function of time to determine the stability profile of the ADC in plasma.

Data Presentation

Table 1: Effect of Formulation pH on this compound ADC Aggregation

Formulation Buffer (20 mM buffer, 5% sucrose)pH% Aggregation (Initial)% Aggregation (1 month at 4°C)
Histidine5.21.21.5
Histidine6.01.52.1
Phosphate7.42.13.5

Note: Data is illustrative and will vary depending on the specific antibody and formulation.

Table 2: In-Vitro Plasma Stability of a this compound ADC at 37°C

Time (hours)Average DAR (by LC-MS)% Free DM4 (by LC-MS/MS)
03.50< 0.1
243.420.8
483.351.5
723.282.2
1443.054.5

Note: Data is illustrative and will vary depending on the specific ADC and plasma source.

Visualizations

experimental_workflow cluster_conjugation 1. ADC Conjugation cluster_purification 2. Purification cluster_analysis 3. Stability Analysis antibody Antibody conjugation Conjugation Reaction antibody->conjugation linker_payload This compound linker_payload->conjugation purification Purification (SEC/TFF) conjugation->purification Crude ADC aggregation Aggregation Analysis (SEC-HPLC) purification->aggregation Purified ADC deconjugation Deconjugation Analysis (LC-MS) purification->deconjugation plasma_stability Plasma Stability Assay purification->plasma_stability

Caption: Experimental workflow for ADC synthesis and stability testing.

troubleshooting_aggregation start High Aggregation Detected cause1 High Hydrophobicity? start->cause1 cause2 Suboptimal Buffer? start->cause2 cause3 Process Stress? start->cause3 solution1 Optimize DAR Add Hydrophilic Excipients cause1->solution1 Yes solution2 Buffer Screen (pH, Ionic Strength) cause2->solution2 Yes solution3 Gentle Conjugation/ Purification Conditions cause3->solution3 Yes

Caption: Troubleshooting logic for ADC aggregation issues.

deconjugation_pathway ADC Antibody-S-S-DM4 (Stable ADC) Released_Payload Antibody-SH + HS-DM4 (Deconjugated) ADC->Released_Payload Disulfide Exchange Plasma_Thiols Plasma Thiols (e.g., Glutathione) Plasma_Thiols->Released_Payload

Caption: Mechanism of premature ADC deconjugation in plasma.

References

Technical Support Center: Optimizing Sulfo-SPDB-DM4 Linker Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sulfo-SPDB-DM4 linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the cleavage of this disulfide linker in your antibody-drug conjugate (ADC) experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address common challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound ADCs.

Question: Why am I observing incomplete cleavage of the this compound linker and low release of DM4?

Answer: Incomplete cleavage of the disulfide bond in the sulfo-SPDB linker is a common issue that can significantly impact the efficacy of your ADC. Several factors could be contributing to this problem:

  • Insufficient Reducing Agent Concentration: The cleavage of the disulfide bond is dependent on the concentration of reducing agents like glutathione (GSH) in the intracellular environment. The intracellular concentration of GSH is significantly higher (1-10 mM) compared to the blood plasma (~5 µM), which is the basis for the linker's selective cleavage within target cells.[1][2] If your in vitro assay does not replicate these high intracellular GSH levels, you may observe incomplete cleavage.

  • Steric Hindrance: The structure of the antibody and the conjugation site can create steric hindrance around the disulfide bond, limiting the access of reducing agents.[3][4] The design of the SPDB linker itself, with methyl groups near the disulfide bond, is intended to increase plasma stability by introducing steric hindrance, but this can sometimes impede cleavage if the reducing environment is not optimal.[5]

  • Assay Conditions: The pH and temperature of your cleavage assay can influence the reaction rate. Ensure your assay buffer has a physiological pH (around 7.4) and is incubated at 37°C to mimic intracellular conditions.

Troubleshooting Steps:

  • Optimize Reducing Agent Concentration: In your in vitro cleavage assays, titrate the concentration of GSH or dithiothreitol (DTT) to determine the optimal concentration for efficient DM4 release. Start with a concentration range of 1-10 mM for GSH.

  • Evaluate Different Conjugation Sites: If you are in the early stages of ADC development, consider evaluating different conjugation sites on the antibody that may be more accessible and less sterically hindered.

  • Control Assay Parameters: Double-check the pH, temperature, and incubation time of your cleavage assay. An extended incubation time might be necessary to achieve complete cleavage.

  • Use a Control ADC: Include a control ADC with a known efficient cleavage profile to benchmark your results and troubleshoot your assay setup.

Question: My this compound ADC is showing high off-target toxicity in vivo. What could be the cause and how can I mitigate it?

Answer: High off-target toxicity is often a result of premature cleavage of the linker in systemic circulation, leading to the release of the potent DM4 payload in healthy tissues.[6]

  • Linker Instability in Plasma: While the SPDB linker is designed for stability, some level of premature cleavage can occur in the bloodstream. This can be exacerbated by factors such as the specific chemical environment of the plasma and the accessibility of the disulfide bond.[3][5]

  • "Bystander Effect" Mismanagement: The released DM4 is cell-permeable and can kill neighboring antigen-negative cells, a phenomenon known as the bystander effect.[5][7] While this can be beneficial in treating heterogeneous tumors, uncontrolled premature release can lead to widespread toxicity.

Troubleshooting and Mitigation Strategies:

  • Assess Plasma Stability: Perform an in vitro plasma stability assay to quantify the rate of premature DM4 release. This will help you understand the stability profile of your specific ADC.

  • Optimize Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, potentially leading to faster clearance and increased off-target uptake.[8] Preclinical studies suggest that a DAR of 2 to 6 provides a better therapeutic index than very high DAR ADCs (e.g., 9-10).[8]

  • Modify Linker Design: If off-target toxicity is a persistent issue, consider linker designs with increased steric hindrance around the disulfide bond to further enhance plasma stability.[3] The inclusion of the sulfonate group in the sulfo-SPDB linker already contributes to increased hydrophilicity, which can improve pharmacokinetics.[5]

Frequently Asked Questions (FAQs)

What is the primary mechanism of this compound linker cleavage?

The this compound linker is a disulfide-containing linker. Its cleavage occurs through reduction of the disulfide bond to two thiol groups. This reaction is primarily triggered by the high concentration of intracellular glutathione (GSH), which is approximately 1000-fold higher inside cells than in the blood plasma.[1][2] This significant difference in GSH concentration allows for selective release of the DM4 payload within the target tumor cells.

How does the "sulfo-" modification in the sulfo-SPDB linker impact its properties?

The sulfonate group (sulfo-) in the linker increases its hydrophilicity.[5] This is advantageous for several reasons:

  • Improved Solubility: It enhances the water solubility of the linker-payload, which can be beneficial during the conjugation process and can help prevent aggregation of the final ADC.

  • Enhanced Pharmacokinetics: Increased hydrophilicity can lead to improved pharmacokinetic properties of the ADC, potentially reducing clearance and increasing exposure to the target antigen.[5]

  • Better Efficacy: The improved properties can lead to better overall activity of the ADC compared to its non-sulfonated counterpart.[5]

What is the "bystander effect" and how does the this compound linker contribute to it?

The bystander effect is the ability of a cytotoxic payload released from a target cancer cell to diffuse into and kill neighboring cancer cells, even if they do not express the target antigen. The DM4 payload, once cleaved from the sulfo-SPDB linker, is cell-permeable and can therefore induce this effect.[5][7] This is particularly important for treating heterogeneous tumors where not all cells express the target antigen. Optimizing the bystander effect involves balancing potent cell killing with minimizing off-target toxicity.[7]

What are the key analytical methods for monitoring this compound linker cleavage?

Several analytical techniques are crucial for assessing linker cleavage:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique used to determine the drug-to-antibody ratio (DAR) of the ADC over time in plasma stability assays.[9][10] It can also be used to quantify the amount of free DM4 released.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be a sensitive method for quantifying the concentration of the ADC or the released payload.[8]

  • Cell-based Cytotoxicity Assays: These assays are essential for determining the potency of the ADC and for evaluating its ability to kill target cells, which is a direct consequence of successful linker cleavage and payload release.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of disulfide linkers and maytansinoid-based ADCs.

Table 1: Impact of Drug-to-Antibody Ratio (DAR) on ADC Pharmacokinetics [8]

Average DARClearance RateLiver Accumulation (2-6h post-injection)
< 6Comparable7-10% of injected dose/gram
~9-10Rapid24-28% of injected dose/gram

Table 2: In Vitro Plasma Stability of a Silyl Ether Linker (for comparison) [13]

Linker TypeHalf-life (t1/2) in Human Plasma
Silyl ether linker-MMAE> 7 days
Hydrazine linker~2 days
Carbonate linker~36 hours

Experimental Protocols

Protocol 1: In Vitro Glutathione-Mediated Cleavage Assay

Objective: To assess the cleavage of the this compound linker and release of DM4 in the presence of a reducing agent.

Materials:

  • This compound ADC

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Glutathione (GSH) stock solution (100 mM in PBS)

  • Dithiothreitol (DTT) stock solution (100 mM in PBS) - optional positive control

  • Quenching solution (e.g., N-ethylmaleimide)

  • LC-MS system for analysis

Procedure:

  • Prepare the ADC solution at a final concentration of 1 mg/mL in PBS.

  • Prepare reaction mixtures by adding GSH to the ADC solution to final concentrations of 1 mM, 5 mM, and 10 mM. Prepare a negative control with only PBS and a positive control with 10 mM DTT.

  • Incubate the reaction mixtures at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.

  • Immediately quench the reaction by adding a quenching solution to cap any free thiols.

  • Analyze the samples by LC-MS to quantify the amount of released DM4 and the change in the drug-to-antibody ratio (DAR).

Protocol 2: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the this compound ADC in plasma and determine the rate of premature payload release.

Materials:

  • This compound ADC

  • Human plasma (or plasma from other species of interest)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Protein A or Protein G affinity chromatography beads

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris, pH 8.0)

  • LC-MS system for analysis

Procedure:

  • Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.

  • At various time points (e.g., 0, 24, 48, 72, 96, 144 hours), take an aliquot of the plasma-ADC mixture.

  • Capture the ADC from the plasma sample using Protein A or Protein G beads.

  • Wash the beads with wash buffer to remove unbound plasma proteins.

  • Elute the ADC from the beads using elution buffer and immediately neutralize the eluate with neutralization buffer.

  • Analyze the eluted ADC by LC-MS to determine the average DAR at each time point.

  • Calculate the percentage of intact ADC remaining to determine the plasma half-life.

Visualizations

experimental_workflow cluster_cleavage_assay In Vitro Cleavage Assay cluster_plasma_stability In Vitro Plasma Stability Assay A1 Prepare ADC Solution (1 mg/mL in PBS) A2 Add Reducing Agent (GSH or DTT) A1->A2 A3 Incubate at 37°C A2->A3 A4 Quench Reaction (Time Points) A3->A4 A5 LC-MS Analysis (Quantify Free DM4 & DAR) A4->A5 B1 Incubate ADC in Plasma (100 µg/mL at 37°C) B2 Collect Aliquots (Time Points) B1->B2 B3 Immuno-affinity Capture (Protein A/G) B2->B3 B4 Wash & Elute ADC B3->B4 B5 LC-MS Analysis (Determine DAR) B4->B5 logical_relationship cluster_troubleshooting Troubleshooting Incomplete Cleavage Problem Incomplete Cleavage Cause1 Insufficient Reducing Agent Problem->Cause1 Cause2 Steric Hindrance Problem->Cause2 Cause3 Suboptimal Assay Conditions Problem->Cause3 Solution1 Optimize [GSH] / [DTT] Cause1->Solution1 Solution2 Evaluate Conjugation Sites Cause2->Solution2 Solution3 Control pH, Temp, Time Cause3->Solution3

References

Technical Support Center: Sulfo-SPDB-DM4 ADC Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of antibody-drug conjugates (ADCs) utilizing the sulfo-SPDB-DM4 linker-payload system.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key components?

A1: this compound is an ADC linker-payload combination used in targeted cancer therapy.[] It consists of:

  • DM4: A potent maytansinoid payload that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[][2]

  • Sulfo-SPDB linker: A cleavable disulfide linker that connects the DM4 payload to the antibody. The "sulfo" group enhances its water solubility, which can improve conjugation efficiency and the solubility of the final ADC.[][3][4] The disulfide bond is designed to be stable in circulation but cleavable in the reductive environment of the target cell, releasing the active DM4 payload.[3]

Q2: What are the primary advantages of using a sulfo-SPDB linker?

A2: The sulfo-SPDB linker offers several advantages in ADC development:

  • Enhanced Stability: The linker is designed for high stability in the bloodstream, minimizing the premature release of the toxic DM4 payload and thereby reducing systemic toxicity.[]

  • Targeted Release: The disulfide bond is sensitive to the reductive environment within tumor cells, allowing for the specific release of the cytotoxic drug at the target site.[3]

  • Improved Solubility: The sulfonate group increases the hydrophilicity of the linker, which can facilitate conjugation in aqueous buffers and may help to mitigate aggregation issues associated with hydrophobic payloads.[][3][4]

Q3: What are the known off-target toxicities associated with DM4-containing ADCs?

A3: Clinical and preclinical studies have identified several off-target toxicities with maytansinoid-based ADCs, including those with DM4. These can be dose-limiting and include:

  • Ocular Toxicity: Blurred vision, dry eyes, and keratitis are significant adverse events.[5]

  • Hepatotoxicity: Liver toxicity has been observed with DM1 and DM4-containing ADCs.

  • Peripheral Neuropathy: This is a common toxicity associated with microtubule inhibitors like maytansinoids.

  • Hematological Toxicities: Issues such as thrombocytopenia (low platelet count) can occur.

It's important to note that the stability of the linker plays a crucial role; less stable linkers can lead to premature drug release and a broader toxicity profile.[6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental development of this compound ADCs.

Low Conjugation Efficiency or Low Drug-to-Antibody Ratio (DAR)

Problem: The final ADC product has a lower than expected DAR.

Possible Cause Troubleshooting Step
Suboptimal Reaction Conditions Ensure the pH of the reaction buffer is within the optimal range for the specific conjugation chemistry. For disulfide exchange with sulfo-SPDB, a pH of ~6.5-7.5 is generally recommended.
Antibody-Related Issues Verify the purity and concentration of the antibody. Impurities or inaccurate concentration readings can affect molar ratio calculations. Ensure the antibody has been appropriately reduced (if targeting native cysteines) or that engineered cysteines are accessible.
Linker-Payload Quality Use high-purity this compound. Degradation of the linker-payload can lead to inefficient conjugation.
Insufficient Molar Excess Increase the molar ratio of this compound to the antibody. Optimization experiments may be necessary to find the ideal ratio for your specific antibody.
Presence of Reducing Agents If targeting lysine residues, ensure that no reducing agents are present, as they can interfere with the linker. For cysteine conjugation, ensure excess reducing agent is removed before adding the linker-payload.
ADC Aggregation

Problem: The ADC solution shows visible precipitation, or high molecular weight species are detected by Size Exclusion Chromatography (SEC).

Possible Cause Troubleshooting Step
High Hydrophobicity The DM4 payload is hydrophobic, and a high DAR can increase the overall hydrophobicity of the ADC, leading to aggregation.[7] Consider optimizing for a lower, more homogenous DAR.
Unfavorable Buffer Conditions Optimize the formulation buffer. This includes adjusting the pH and ionic strength. The addition of stabilizers or excipients like polysorbates can help prevent aggregation.[8]
Conjugation Process The conjugation reaction itself can sometimes induce aggregation. Consider strategies like immobilizing the antibody on a solid support during conjugation to prevent intermolecular interactions.[9]
Storage and Handling Avoid repeated freeze-thaw cycles. Store the ADC at the recommended temperature in a validated formulation buffer. Exposure to thermal stress or agitation can promote aggregation.[8]
Presence of Organic Solvents If organic solvents like DMSO are used to dissolve the linker-payload, ensure they are used at the lowest possible concentration and are efficiently removed during purification, as they can promote aggregation.[10]

Experimental Protocols

General this compound Conjugation Protocol (via Lysine Residues)

This protocol provides a general workflow for conjugating this compound to surface-accessible lysine residues on an antibody.

  • Antibody Preparation:

    • Buffer exchange the antibody into a suitable conjugation buffer (e.g., PBS, pH 7.2-7.4).

    • Adjust the antibody concentration to 2-10 mg/mL for optimal labeling.[11]

  • Linker-Payload Preparation:

    • Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Conjugation Reaction:

    • Add the this compound stock solution to the antibody solution at a specific molar excess (e.g., 5:1 to 15:1 linker-payload to antibody).[11]

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Purification:

    • Remove unconjugated linker-payload and other small molecules using Size Exclusion Chromatography (SEC) or dialysis.[]

    • The purified ADC can be buffer exchanged into a suitable formulation buffer for storage.

Determination of Drug-to-Antibody Ratio (DAR)

1. UV-Vis Spectrophotometry

This is a relatively simple method for determining the average DAR.[9][10]

  • Principle: By measuring the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and a wavelength where the payload has maximum absorbance), the concentrations of the antibody and the payload can be determined, and the average DAR calculated.[10][]

  • Procedure:

    • Measure the absorbance of the ADC solution at 280 nm and the absorbance maximum of DM4.

    • Use the Beer-Lambert law and the known extinction coefficients of the antibody and DM4 at these wavelengths to calculate their respective concentrations.[]

    • The DAR is the molar ratio of the drug to the antibody.[]

2. Hydrophobic Interaction Chromatography (HIC)

HIC is a standard technique for characterizing the distribution of different drug-loaded species in cysteine-conjugated ADCs.[9][14][15]

  • Principle: HIC separates molecules based on their hydrophobicity. Since each conjugated DM4 molecule increases the hydrophobicity of the antibody, species with different DARs (DAR0, DAR2, DAR4, etc.) can be resolved.[14][15]

  • Typical Mobile Phases:

    • Mobile Phase A (High Salt): 50 mM Sodium Phosphate, 2 M NaCl, pH 7.0

    • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, with a small percentage of an organic modifier like isopropanol.[14]

  • Procedure:

    • Equilibrate the HIC column with high salt mobile phase.

    • Inject the ADC sample.

    • Elute with a gradient of decreasing salt concentration.

    • The average DAR can be calculated from the weighted average of the peak areas of the different DAR species.[15]

3. Reversed-Phase Liquid Chromatography (RP-LC)

RP-LC, often coupled with mass spectrometry (LC-MS), is another powerful technique for DAR analysis.[9][16]

  • Principle: The ADC is typically reduced to separate the light and heavy chains. These chains are then separated by RP-HPLC based on their hydrophobicity. The number of conjugated drugs on each chain can be determined by mass spectrometry.[17]

  • Procedure:

    • Reduce the ADC using a reducing agent like DTT.

    • Separate the light and heavy chains using an RP-HPLC column.

    • Detect the species by UV absorbance and/or mass spectrometry.

    • The DAR is calculated by summing the contributions from the drug-loaded light and heavy chains.[17]

Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)

SEC is the primary method for quantifying aggregates in ADC preparations.[8]

  • Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules, such as aggregates, elute earlier than smaller molecules like the ADC monomer.[17]

  • Typical Mobile Phase: A buffer that is compatible with the ADC and minimizes non-specific interactions with the column matrix (e.g., phosphate buffered saline). For hydrophobic ADCs, the addition of a small amount of organic solvent like isopropanol (10-15%) might be necessary to improve peak shape.[18]

  • Procedure:

    • Equilibrate the SEC column with the mobile phase.

    • Inject the ADC sample.

    • Monitor the elution profile using UV detection at 280 nm.

    • The percentage of aggregate is calculated from the peak area of the high molecular weight species relative to the total peak area.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the potency (IC50) of the this compound ADC on cancer cell lines.[19]

  • Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[18]

  • Procedure:

    • Seed target cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the ADC, unconjugated antibody, and free DM4 (as controls).

    • Incubate for a period of time (e.g., 72 hours).[]

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[18]

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).[18]

    • Read the absorbance at 570 nm using a microplate reader.

    • Plot the cell viability against the ADC concentration to determine the IC50 value.

Quantitative Data Summary

Parameter Typical Values / Considerations References
Optimal Drug-to-Antibody Ratio (DAR) Generally, a DAR of 2 to 4 is considered optimal for maytansinoid ADCs to balance efficacy and toxicity. Higher DARs can lead to increased aggregation and faster clearance.[3][8]
In Vitro Potency (IC50) The IC50 values for DM4-containing ADCs are typically in the picomolar to low nanomolar range in sensitive cell lines. Potency can be dependent on the level of target antigen expression.[20][21]
Linker Stability The sulfo-SPDB linker is designed for stability in circulation. In vivo studies are necessary to determine the pharmacokinetic profile and rate of drug deconjugation for a specific ADC.[6]
Aggregation Levels A common goal is to have aggregate levels below 5%, and ideally below 1-2%, in the final drug product.[18]

Visualizations

ADC_Conjugation_Workflow This compound ADC Conjugation Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Formulation cluster_analysis Quality Control mAb Monoclonal Antibody (mAb) conjugation Conjugation Reaction (e.g., targeting lysine residues) mAb->conjugation linker_payload This compound linker_payload->conjugation purification Purification (SEC) conjugation->purification formulation Formulation purification->formulation final_adc Final ADC Product formulation->final_adc dar_analysis DAR Analysis (HIC, RP-HPLC, UV-Vis) aggregation_analysis Aggregation Analysis (SEC) potency_assay Potency Assay (In Vitro Cytotoxicity) final_adc->dar_analysis final_adc->aggregation_analysis final_adc->potency_assay

Caption: Workflow for the development of a this compound ADC.

ADC_Mechanism_of_Action Mechanism of Action of this compound ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc This compound ADC antigen Tumor Cell Antigen adc->antigen Binding endosome Endosome antigen->endosome Internalization lysosome Lysosome endosome->lysosome payload_release Disulfide Cleavage (Reductive Environment) lysosome->payload_release dm4 Free DM4 payload_release->dm4 tubulin Tubulin dm4->tubulin Binding microtubule_disruption Microtubule Disruption tubulin->microtubule_disruption apoptosis Apoptosis microtubule_disruption->apoptosis

Caption: Cellular mechanism of action for a this compound ADC.

Aggregation_Troubleshooting Troubleshooting ADC Aggregation aggregation ADC Aggregation Observed cause1 High DAR / Hydrophobicity aggregation->cause1 cause2 Suboptimal Formulation aggregation->cause2 cause3 Process Stress aggregation->cause3 solution1 Optimize for Lower DAR cause1->solution1 solution4 Use Hydrophilic Linker Modification cause1->solution4 solution2 Modify Buffer (pH, Excipients) cause2->solution2 solution3 Optimize Storage/Handling cause3->solution3

Caption: Logical relationship for troubleshooting ADC aggregation issues.

References

Technical Support Center: Overcoming Aggregation with Sulfo-SPDB-DM4 ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the development of sulfo-SPDB-DM4 antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in this compound ADCs?

A1: Aggregation of this compound ADCs is a multifaceted issue primarily driven by the increased hydrophobicity of the antibody surface after conjugation with the DM4 payload.[1][2] Key contributing factors include:

  • Hydrophobic Interactions: The maytansinoid DM4 payload is hydrophobic, and its conjugation to the antibody can expose hydrophobic patches, leading to self-association and aggregation.[2]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR increases the number of hydrophobic DM4 molecules per antibody, which can intensify hydrophobic interactions and the propensity for aggregation.[3] Studies have shown that ADCs with a very high DAR (e.g., 9-10) can experience rapid clearance, potentially due to aggregation.[4]

  • Conjugation Process Conditions: The conditions used during the conjugation reaction, such as pH, temperature, and the presence of organic co-solvents, can influence the conformational stability of the antibody and promote aggregation.[5]

  • Formulation and Storage Conditions: Inappropriate buffer pH, ionic strength, and the absence of stabilizing excipients can lead to ADC instability and aggregation over time.[6][7] Exposure to thermal stress or agitation can also accelerate aggregation.[1]

Q2: How does the sulfo-SPDB linker contribute to or mitigate aggregation?

A2: The sulfo-SPDB linker is designed to be hydrophilic due to the presence of a sulfonate group. This increased hydrophilicity can help to counteract the hydrophobicity of the DM4 payload, thereby reducing the overall hydrophobicity of the ADC and mitigating the tendency for aggregation.[8] The water-soluble nature of the sulfo-SPDB linker also improves conjugation efficiency in aqueous buffers.[]

Q3: What is the optimal Drug-to-Antibody Ratio (DAR) to minimize aggregation while maintaining efficacy?

A3: While a higher DAR can increase the potency of an ADC, it also increases the risk of aggregation and can lead to faster clearance from circulation.[3][4] An average DAR of 3-4 is often considered a good balance for maytansinoid ADCs, though the optimal DAR can depend on the specific antibody and target biology.[4] It is recommended to experimentally determine the optimal DAR for your specific ADC by preparing conjugates with varying DARs and evaluating their aggregation propensity, in vitro potency, and in vivo efficacy and tolerability.

Q4: What are the recommended storage conditions for this compound ADCs to minimize aggregation?

A4: To minimize aggregation during storage, this compound ADCs should be stored in a well-characterized formulation buffer at refrigerated temperatures (2-8 °C) and protected from light.[10] For long-term storage, freezing at -20 °C or -80 °C in a cryoprotectant-containing formulation is often recommended. It is crucial to avoid repeated freeze-thaw cycles, as this can induce stress and lead to aggregation.

Troubleshooting Guides

Issue 1: High levels of aggregation observed immediately after conjugation and purification.
Possible Cause Troubleshooting Step
Suboptimal Conjugation pH The pH of the conjugation buffer can affect the reactivity of lysine residues and the stability of the antibody. For this compound conjugation, a pH of around 8.0 is often used.[5] Perform small-scale conjugations at a range of pH values (e.g., 7.5-8.5) to identify the optimal pH for your specific antibody.
Excessive Organic Co-solvent While a small amount of an organic co-solvent like dimethylacetamide (DMA) may be needed to dissolve the this compound, high concentrations can denature the antibody and cause aggregation. Minimize the amount of co-solvent used and ensure it is added slowly to the reaction mixture with gentle mixing.
High Molar Excess of this compound A large excess of the linker-drug can lead to a high DAR and increased aggregation. Titrate the molar ratio of this compound to the antibody to achieve the target DAR without excessive aggregation.
Inefficient Purification Residual unconjugated linker-drug or aggregated ADC species may not be effectively removed during purification. Optimize your purification method (e.g., size exclusion chromatography, protein A chromatography) to ensure efficient removal of aggregates and impurities.
Issue 2: Increased aggregation during storage or after freeze-thaw cycles.
Possible Cause Troubleshooting Step
Inadequate Formulation Buffer The buffer composition is critical for maintaining ADC stability. Screen different buffer systems (e.g., histidine, citrate, phosphate) and pH values to find the optimal formulation for your ADC.[6]
Absence of Stabilizing Excipients Excipients such as surfactants (e.g., polysorbate 20 or 80) and cryoprotectants (e.g., sucrose, trehalose) can prevent surface-induced aggregation and protect the ADC during freezing and thawing.[7] Conduct a formulation screening study to identify the most effective stabilizers and their optimal concentrations.
Freeze-Thaw Stress Repeated freezing and thawing can cause denaturation and aggregation. Aliquot the ADC into single-use vials to avoid multiple freeze-thaw cycles.
Thermal Stress Exposure to elevated temperatures can accelerate aggregation. Ensure proper temperature control during all handling and storage steps.[11]

Data Presentation

The following table presents representative data on the thermal stability of a maytansinoid ADC, demonstrating the impact of temperature on aggregation. This data highlights the importance of maintaining appropriate storage conditions.

Table 1: Thermal Stability of a Maytansinoid ADC

Storage Temperature (°C)Incubation Time (weeks)Aggregation (%)
-804< 1
-204< 1
441.5
2545.2
37412.8

This is representative data adapted from a study on a maytansinoid ADC and may not be directly applicable to all this compound ADCs.[11] Researchers should perform their own stability studies.

Experimental Protocols

Protocol 1: this compound Conjugation to an IgG Antibody

This protocol provides a general procedure for the conjugation of this compound to the lysine residues of an IgG antibody. Optimization of specific parameters may be required for your particular antibody.

Materials:

  • IgG antibody in a suitable buffer (e.g., PBS)

  • This compound

  • Conjugation Buffer: e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0

  • Dimethylacetamide (DMA)

  • Purification column (e.g., Sephadex G-25 for desalting, Protein A for affinity purification)

  • Quenching reagent (e.g., N-acetyl cysteine)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Conjugation Buffer to a concentration of 1-10 mg/mL.

  • This compound Preparation:

    • Dissolve this compound in a minimal amount of DMA to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the antibody solution. The molar ratio will depend on the target DAR and should be optimized.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Quenching:

    • Add a quenching reagent to cap any unreacted linker-drug.

  • Purification:

    • Purify the ADC from unreacted linker-drug and other impurities using an appropriate chromatography method (e.g., size exclusion chromatography or Protein A chromatography).

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Analysis

SEC is a standard method for quantifying aggregates in ADC preparations.[12]

Materials:

  • SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWXL)

  • HPLC or UPLC system with a UV detector

  • Mobile Phase: The choice of mobile phase is critical to prevent non-specific interactions. A common mobile phase is 100-200 mM sodium phosphate, 150-500 mM NaCl, pH 6.8-7.4.[13] For hydrophobic ADCs, the addition of an organic modifier like isopropanol (5-15%) may be necessary to improve peak shape and recovery.[14][15]

  • ADC sample

Procedure:

  • System Equilibration:

    • Equilibrate the SEC column with the chosen mobile phase until a stable baseline is achieved.

  • Sample Preparation:

    • Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.

    • Filter the sample through a low-protein-binding 0.22 µm filter.[16]

  • Injection and Analysis:

    • Inject the prepared sample onto the column.

    • Monitor the elution profile at 280 nm. Aggregates will elute earlier than the monomeric ADC.

  • Data Analysis:

    • Integrate the peak areas of the aggregate and monomer peaks to calculate the percentage of aggregation.

Mandatory Visualizations

ADC_Conjugation_Workflow cluster_preparation Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Antibody Antibody Buffer_Exchange Buffer Exchange (pH 8.0) Antibody->Buffer_Exchange Sulfo_SPDB_DM4 Sulfo_SPDB_DM4 Dissolution Dissolve in DMA Sulfo_SPDB_DM4->Dissolution Reaction_Mixture Reaction Mixture Buffer_Exchange->Reaction_Mixture Dissolution->Reaction_Mixture Incubation Incubate (Room Temp, 1-2h) Reaction_Mixture->Incubation Quenching Quenching Incubation->Quenching Purification Purification (SEC or Protein A) Quenching->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: Workflow for this compound ADC Conjugation and Purification.

Aggregation_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_sec_hplc SEC-HPLC Analysis cluster_data_analysis Data Analysis ADC_Sample ADC Sample Dilution Dilute in Mobile Phase ADC_Sample->Dilution Filtration Filter (0.22 µm) Dilution->Filtration Injection Injection Filtration->Injection Equilibration Column Equilibration Equilibration->Injection Detection UV Detection (280 nm) Injection->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation % Aggregation Calculation Integration->Calculation

Caption: Workflow for ADC Aggregate Analysis using SEC-HPLC.

References

Technical Support Center: Sulfo-SPDB-DM4 and Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfo-SPDB-DM4 and other antibody-drug conjugates (ADCs). The information provided addresses common issues related to off-target toxicity and offers guidance on experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A: this compound is an agent-linker conjugate used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[] It consists of two key components:

  • DM4: A potent cytotoxic maytansinoid payload that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[]

  • sulfo-SPDB linker: A cleavable linker designed to be stable in circulation, minimizing premature release of the DM4 payload.[] The disulfide bond within the SPDB linker is susceptible to cleavage in the reductive environment of tumor cells, allowing for targeted drug release.[] The "sulfo" modification refers to a sulfonate group, which increases the hydrophilicity of the linker, potentially improving the pharmacokinetic properties of the ADC.[]

Q2: What are the primary causes of off-target toxicity with this compound ADCs?

A: Off-target toxicity of ADCs, including those with this compound, is a significant concern and can arise from several mechanisms:[3]

  • Premature Payload Release: Instability of the linker in systemic circulation can lead to the early release of the highly potent DM4 payload, which can then damage healthy, non-target cells.[3][]

  • On-Target, Off-Tumor Toxicity: The target antigen for the ADC may be expressed at low levels on healthy tissues. Binding of the ADC to these tissues can lead to unintended cell death.[]

  • Non-specific Uptake: ADCs can be taken up by healthy cells, such as those in the liver and other organs, through mechanisms like Fc receptor binding or micropinocytosis, leading to off-target effects.

  • "Bystander Effect" in Healthy Tissues: If the released payload is membrane-permeable, it can diffuse out of the target cell and affect neighboring healthy cells.[5]

Q3: What are the known off-target toxicities associated with the DM4 payload?

A: The DM4 payload is associated with a specific set of off-target toxicities, which are often the dose-limiting factors in clinical development. These include:

  • Ocular Toxicity: This is a common adverse event with DM4-conjugated ADCs, manifesting as blurred vision, dry eyes, and corneal changes.[5]

  • Peripheral Neuropathy: Damage to peripheral nerves can occur, leading to symptoms such as numbness, tingling, and pain in the hands and feet.[5][6][7]

  • Hematological Toxicities: Myelosuppression, including thrombocytopenia (low platelet count) and neutropenia (low neutrophil count), can be observed.[5]

  • Hepatotoxicity: Liver damage, indicated by elevated liver enzymes, is another potential off-target effect.[5]

Q4: How can we reduce the off-target toxicity of our this compound ADC in our experiments?

A: Several strategies can be employed to mitigate off-target toxicity:

  • Optimize Drug-to-Antibody Ratio (DAR): A lower DAR can lead to a better safety profile, as higher DAR values are often associated with faster clearance and increased toxicity.[5]

  • Site-Specific Conjugation: Homogeneous ADCs with a defined DAR, achieved through site-specific conjugation, generally have improved safety profiles compared to heterogeneously conjugated ADCs.

  • Antibody Engineering: Modifying the antibody to improve its specificity for the tumor antigen and reduce binding to healthy tissues can decrease on-target, off-tumor toxicity. Silencing the Fc domain can also reduce non-specific uptake by immune cells.

  • Linker Optimization: While using sulfo-SPDB, ensure its stability under your experimental conditions. For novel ADCs, exploring linkers with enhanced stability can be beneficial. Increasing steric hindrance around the disulfide bond in SPDB linkers has been shown to improve stability.[]

  • Inverse Targeting: This novel approach involves co-administering a payload-binding agent that can "mop up" any prematurely released payload in circulation, thereby reducing its exposure to healthy tissues.[3]

Troubleshooting Guides

Guide 1: Inconsistent Results in In Vitro Cytotoxicity Assays
Observed Problem Potential Causes Troubleshooting Steps
High variability in IC50 values between experiments. 1. Cell Health and Passage Number: Inconsistent cell health, high passage number leading to genetic drift and altered antigen expression.[8] 2. Cell Seeding Density: Inconsistent cell numbers at the start of the assay.[9] 3. ADC Aggregation: Aggregated ADC may have altered activity.[8] 4. Reagent Variability: Inconsistent quality of media, serum, or other reagents.[10]1. Use cells with a consistent and low passage number. Ensure cells are in the exponential growth phase.[8] 2. Optimize and standardize cell seeding density for each cell line.[9] 3. Visually inspect ADC solutions for precipitates. Characterize aggregation using techniques like size-exclusion chromatography (SEC). Minimize freeze-thaw cycles.[8] 4. Use a single lot of serum and other critical reagents for a set of experiments.[10]
Low Potency (Higher than expected IC50). 1. Low Target Antigen Expression: The cell line may not express sufficient levels of the target antigen.[8] 2. Inefficient Internalization: The ADC may not be effectively internalized by the target cells.[8] 3. Linker Instability in Media: The linker may be cleaving prematurely in the cell culture media.1. Quantify target antigen expression using flow cytometry.[8] 2. Perform an internalization assay to confirm ADC uptake. 3. Assess the stability of the ADC in the assay medium over the course of the experiment.
High Background Cytotoxicity in Control Wells. 1. Contamination: Microbial contamination of cell cultures. 2. Reagent Toxicity: Toxicity from DMSO or other solvents used to dissolve the ADC.1. Regularly test cell cultures for mycoplasma and other contaminants. 2. Ensure the final concentration of solvents in the assay is non-toxic to the cells. Run a vehicle control.
Guide 2: Unexpected In Vivo Toxicity
Observed Problem Potential Causes Troubleshooting Steps
High levels of off-target toxicity (e.g., weight loss, organ damage) at expected therapeutic doses. 1. Poor Linker Stability In Vivo: The sulfo-SPDB linker may be less stable in the chosen animal model than anticipated, leading to premature payload release.[11] 2. Cross-Reactivity of the Antibody: The antibody may be cross-reacting with antigens in the animal model's healthy tissues. 3. High Drug-to-Antibody Ratio (DAR): ADCs with a high DAR can have faster clearance and increased toxicity.[5]1. Perform a plasma stability study in the relevant species to determine the rate of payload deconjugation. 2. Conduct a tissue cross-reactivity study with the unconjugated antibody in the selected animal model. 3. Characterize the DAR of the ADC batch used. If high, consider producing a batch with a lower DAR for comparison.[5]
Development of Peripheral Neuropathy in Animal Models. 1. Payload-Specific Toxicity: DM4 is known to cause neurotoxicity.[6] 2. Cumulative Dose Effect: Toxicity may be dependent on the total dose administered over time.1. Implement specific endpoints to assess neurotoxicity in your in vivo studies (e.g., grip strength, sensory testing). 2. Evaluate different dosing schedules (e.g., lower doses more frequently) to see if toxicity can be mitigated while maintaining efficacy.
Ocular Toxicity in Animal Models. 1. Payload-Specific Toxicity: DM4 is associated with ocular adverse events.[5]1. Incorporate regular ophthalmological examinations into your in vivo study design. 2. Consider prophylactic treatments, such as lubricating eye drops, if applicable to the animal model.

Data Presentation

Table 1: Common Off-Target Toxicities of ADCs by Payload Class
Payload ClassRepresentative PayloadCommon Dose-Limiting Off-Target Toxicities
Maytansinoids DM1, DM4 Ocular toxicity, peripheral neuropathy, thrombocytopenia, hepatotoxicity[5]
Auristatins MMAE, MMAF Peripheral neuropathy, neutropenia (MMAE); Ocular toxicity, thrombocytopenia (MMAF)[5]
Calicheamicins Ozogamicin Hepatotoxicity, thrombocytopenia
PBD Dimers Tesirine Edema, skin reactions, myelosuppression
Camptothecins Deruxtecan Interstitial lung disease, myelosuppression

Note: The severity and incidence of toxicities can vary depending on the specific ADC, target antigen, and patient population.

Table 2: Qualitative Comparison of Common ADC Linker Types
Linker TypeCleavage MechanismRelative In Vivo StabilityKey Characteristics
Disulfide (e.g., SPDB) Reduction in the intracellular environmentModerate to HighStability can be tuned by modifying steric hindrance around the disulfide bond.[]
Thioether (e.g., SMCC) Non-cleavable; requires lysosomal degradation of the antibodyHighGenerally very stable in circulation, leading to lower off-target toxicity from premature payload release.[12]
Peptide (e.g., Val-Cit) Protease (e.g., Cathepsin B) cleavage in the lysosomeHighDesigned to be stable in plasma and efficiently cleaved inside target cells.
Hydrazone pH-sensitive; cleavage in the acidic environment of endosomes/lysosomesLow to ModerateCan be prone to hydrolysis in circulation, leading to potential instability.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay using LC-MS/MS

Objective: To quantify the amount of payload that deconjugates from the ADC over time in plasma.

Materials:

  • ADC of interest (e.g., this compound ADC)

  • Control plasma from the relevant species (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Protein A or antigen-coated magnetic beads

  • Digestion enzyme (e.g., papain) for cleavable linkers (optional, for total conjugated payload measurement)

  • Acetonitrile with 0.1% formic acid

  • Internal standard (stable isotope-labeled payload, if available)

  • LC-MS/MS system

Procedure:

  • ADC Incubation: a. Spike the ADC into plasma at a final concentration of 100 µg/mL. b. Incubate the plasma samples at 37°C. c. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours). d. Immediately freeze the collected aliquots at -80°C to stop the reaction.

  • Sample Preparation for Free Payload Quantification: a. Thaw the plasma samples. b. Add 3 volumes of cold acetonitrile with 0.1% formic acid and the internal standard to precipitate the proteins. c. Vortex and centrifuge at high speed to pellet the precipitated protein. d. Transfer the supernatant to a new tube and evaporate to dryness. e. Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • Sample Preparation for Conjugated Payload Quantification (Optional): a. Use protein A or antigen-coated magnetic beads to capture the ADC from the plasma samples.[13][14] b. Wash the beads to remove unbound plasma proteins. c. Elute the ADC or perform on-bead digestion to release the payload. d. Process the sample for LC-MS/MS analysis as described above.

  • LC-MS/MS Analysis: a. Develop a multiple reaction monitoring (MRM) method for the specific payload and internal standard. b. Inject the prepared samples onto the LC-MS/MS system. c. Quantify the amount of free payload at each time point by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

  • Data Analysis: a. Plot the concentration or percentage of free payload over time. b. Calculate the half-life of the ADC in plasma.

Protocol 2: In Vivo Assessment of ADC-Induced Peripheral Neuropathy in a Rodent Model

Objective: To evaluate the potential for an ADC to induce peripheral neuropathy in a preclinical model.

Materials:

  • ADC of interest

  • Vehicle control

  • Rodent model (e.g., Sprague-Dawley rats or BALB/c mice)

  • Grip strength meter

  • Von Frey filaments for sensory testing

  • Hot/cold plate for thermal sensitivity testing

  • Equipment for nerve conduction velocity (NCV) measurements (optional)

  • Materials for tissue fixation and processing for histopathology

Procedure:

  • Animal Dosing: a. Acclimatize animals and obtain baseline measurements for all endpoints. b. Administer the ADC and vehicle control intravenously according to the planned dosing schedule.

  • Functional Assessments (perform at regular intervals, e.g., weekly): a. Motor Function (Grip Strength): Measure the forelimb and hindlimb grip strength using a grip strength meter. b. Sensory Function (Mechanical Allodynia): Use von Frey filaments of increasing force to the plantar surface of the hind paw to determine the paw withdrawal threshold. c. Thermal Sensitivity: Use a hot or cold plate to measure the latency to paw withdrawal.

  • Electrophysiological Assessment (optional, typically at the end of the study): a. Anesthetize the animals. b. Measure nerve conduction velocity in peripheral nerves (e.g., sciatic or tail nerve).

  • Histopathological Analysis (at the end of the study): a. Euthanize the animals and perfuse with a fixative. b. Collect relevant tissues, including the sciatic nerve and dorsal root ganglia. c. Process the tissues for histopathological examination to look for signs of axonal degeneration or demyelination.

  • Data Analysis: a. Compare the results from the ADC-treated groups to the vehicle control group for each endpoint. b. Statistically analyze the data to determine if there are significant differences in motor function, sensory perception, or nerve pathology.

Visualizations

experimental_workflow cytotoxicity cytotoxicity invivo_start invivo_start cytotoxicity->invivo_start Potent & Selective stability stability stability->invivo_start Stable internalization internalization internalization->invivo_start Internalizes efficacy efficacy toxicity toxicity pk pk

toxicity_pathway ADC This compound ADC in Circulation binding binding ADC->binding On-Target Pathway premature_release premature_release ADC->premature_release Off-Target Pathway on_target_off_tumor on_target_off_tumor ADC->on_target_off_tumor Off-Target Pathway internalization internalization binding->internalization release release internalization->release apoptosis apoptosis release->apoptosis healthy_cell_damage healthy_cell_damage premature_release->healthy_cell_damage on_target_off_tumor->healthy_cell_damage

References

Technical Support Center: Synthesis of Sulfo-SPDB-DM4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and protocol refinement of sulfo-SPDB-DM4, a key linker-payload conjugate for antibody-drug conjugates (ADCs).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and subsequent conjugation of this compound to antibodies.

Problem Potential Cause Recommended Solution
Low Yield of this compound Conjugate Incomplete reaction between sulfo-SPDB and DM4.- Ensure DM4 is fully dissolved before adding sulfo-SPDB. - Use a slight excess of sulfo-SPDB (e.g., 1.1-1.2 equivalents). - Extend the reaction time and monitor progress by HPLC.
Degradation of the linker or payload.- Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially of the thiol on DM4. - Ensure all solvents are anhydrous and of high purity.
Inefficient purification.- Use a purification method optimized for disulfide-containing molecules, such as reversed-phase HPLC with a suitable gradient. - Minimize exposure to light and elevated temperatures during purification.[1][2][3]
Low Drug-to-Antibody Ratio (DAR) in ADC Inefficient conjugation to the antibody.- Optimize the molar ratio of this compound to the antibody. - Ensure the antibody's interchain disulfide bonds are sufficiently reduced to generate free thiols for conjugation. - Check the pH of the conjugation buffer; it should be in the range of 6.5-7.5 for optimal maleimide-thiol reactions.
Steric hindrance.- If using a bulky antibody, consider a linker with a longer PEG spacer to improve accessibility to the conjugation sites.
ADC Aggregation Hydrophobic interactions between payload molecules on different antibodies.- The sulfo-SPDB linker is designed to be water-soluble to mitigate this, but if aggregation persists, consider using a formulation buffer with stabilizing excipients.[] - Ensure a controlled and not excessively high DAR.
Premature Release of DM4 from the ADC Instability of the disulfide bond in the sulfo-SPDB linker.- Store the ADC at recommended temperatures (typically 2-8°C) in a buffer with a neutral pH. - Avoid exposing the ADC to reducing agents.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a linker-payload conjugate used in the development of antibody-drug conjugates (ADCs).[3][] It consists of the cytotoxic agent DM4, a maytansinoid derivative, attached to a sulfo-SPDB linker.[3][] The linker contains a disulfide bond, which is designed to be cleaved inside a target cell, releasing the DM4 payload.[][] The "sulfo" group enhances the water solubility of the linker.[]

Q2: What is the mechanism of action of DM4?

A2: DM4 is a potent anti-mitotic agent that inhibits the polymerization of tubulin, a key component of microtubules.[6][7] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[][7][8]

Q3: How do I store this compound?

A3: this compound should be stored at -80°C, protected from light, and under an inert atmosphere such as nitrogen.[2][3] This is crucial to prevent degradation of the molecule, particularly the disulfide bond.

Q4: What are the critical quality control parameters to check after synthesizing the ADC?

A4: Key quality control parameters for an ADC synthesized with this compound include:

  • Drug-to-Antibody Ratio (DAR): This determines the average number of DM4 molecules conjugated to each antibody. It can be measured using techniques like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.

  • Purity: Assessed by methods such as Size Exclusion Chromatography (SEC) to check for aggregation and Reversed-Phase HPLC (RP-HPLC) for other impurities.

  • In vitro cytotoxicity: To confirm that the ADC is potent and can effectively kill target cancer cells.

  • Binding affinity: To ensure that the conjugation process has not compromised the antibody's ability to bind to its target antigen.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the conjugation of the sulfo-SPDB linker to the DM4 payload.

  • Reagent Preparation:

    • Dissolve DM4 in an anhydrous organic solvent such as N,N-dimethylformamide (DMF).

    • Dissolve a 1.1 molar equivalent of sulfo-SPDB in the same anhydrous solvent.

  • Reaction:

    • Slowly add the sulfo-SPDB solution to the DM4 solution with gentle stirring under an inert atmosphere (e.g., argon).

    • Let the reaction proceed at room temperature for 2-4 hours.

  • Monitoring:

    • Monitor the reaction progress by RP-HPLC to check for the consumption of DM4 and the formation of the this compound conjugate.

  • Purification:

    • Once the reaction is complete, purify the this compound conjugate using preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product as a solid.

  • Characterization:

    • Confirm the identity and purity of the product using mass spectrometry and analytical RP-HPLC.

Parameter Recommendation
Solvent Anhydrous DMF or a similar aprotic solvent
Molar Ratio (sulfo-SPDB:DM4) 1.1 : 1
Temperature Room Temperature (20-25°C)
Reaction Time 2-4 hours (monitor by HPLC)
Atmosphere Inert (Argon or Nitrogen)
Protocol 2: Conjugation of this compound to a Monoclonal Antibody (mAb)

This protocol outlines the steps for conjugating the this compound to a mAb that has been engineered with free cysteines or where interchain disulfides are reduced.

  • Antibody Preparation:

    • If necessary, reduce the interchain disulfide bonds of the mAb using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

    • Remove the excess reducing agent using a desalting column. The buffer should be a conjugation buffer (e.g., phosphate-buffered saline, pH 7.2-7.4).

  • Conjugation Reaction:

    • Dissolve the this compound in a suitable solvent (e.g., DMSO) and add it to the prepared mAb solution. The molar excess of this compound will depend on the desired DAR and should be optimized.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Purification of the ADC:

    • Remove the unreacted this compound and other small molecules using a purification method such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization of the ADC:

    • Determine the DAR, purity, and aggregation state of the final ADC product as described in the FAQ section.

Parameter Recommendation
Antibody Reduction (if needed) TCEP (Tris(2-carboxyethyl)phosphine)
Conjugation Buffer Phosphate-buffered saline (PBS), pH 7.2-7.4
Molar Ratio (Linker-Payload:mAb) 3:1 to 8:1 (to be optimized)
Reaction Temperature Room Temperature (20-25°C)
Reaction Time 1-2 hours

Visualizations

Sulfo_SPDB_DM4_Synthesis_Workflow Experimental Workflow for ADC Synthesis cluster_linker_payload This compound Synthesis cluster_adc_synthesis Antibody-Drug Conjugate (ADC) Synthesis DM4 DM4 Payload Reaction1 Conjugation Reaction (Anhydrous Solvent, RT) DM4->Reaction1 Sulfo_SPDB Sulfo-SPDB Linker Sulfo_SPDB->Reaction1 Purification1 RP-HPLC Purification Reaction1->Purification1 Sulfo_SPDB_DM4 This compound Purification1->Sulfo_SPDB_DM4 Reaction2 Conjugation Reaction (Aqueous Buffer, RT) Sulfo_SPDB_DM4->Reaction2 Antibody Monoclonal Antibody (mAb) Reduction Antibody Reduction (TCEP) Antibody->Reduction Reduced_mAb Reduced mAb Reduction->Reduced_mAb Reduced_mAb->Reaction2 Purification2 SEC/TFF Purification Reaction2->Purification2 ADC Final ADC Purification2->ADC

Caption: Workflow for the synthesis of this compound and its conjugation to an antibody.

DM4_Mechanism_of_Action DM4 Mechanism of Action ADC ADC binds to Antigen on Cancer Cell Internalization Internalization via Endocytosis ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Cleavage Linker Cleavage (Disulfide Reduction) Lysosome->Cleavage DM4_Release DM4 Released into Cytoplasm Cleavage->DM4_Release Tubulin Tubulin Dimers DM4_Release->Tubulin Disruption Disruption of Microtubule Assembly DM4_Release->Disruption Inhibits Microtubule Microtubule Dynamics Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Microtubule->Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of DM4 following ADC internalization and linker cleavage.

References

dealing with poor solubility of sulfo-SPDB-DM4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfo-SPDB-DM4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a particular focus on issues related to poor solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main components?

A1: this compound is a drug-linker conjugate used in the development of antibody-drug conjugates (ADCs). It consists of two key components:

  • DM4: A potent maytansinoid cytotoxic agent that acts as a tubulin inhibitor. By disrupting microtubule dynamics, it leads to cell cycle arrest and ultimately, apoptosis (programmed cell death) in cancer cells.[1]

  • Sulfo-SPDB linker: A water-soluble linker designed to connect the DM4 payload to an antibody. The "sulfo" group enhances the hydrophilicity of the linker, which is intended to improve the solubility and stability of the resulting ADC.[1][]

Q2: What is the mechanism of action of DM4?

A2: The DM4 payload is a potent anti-mitotic agent. Its mechanism of action involves the inhibition of tubulin polymerization, which disrupts the microtubule network within cancer cells. This disruption leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[]

Q3: Why is the sulfo-SPDB linker considered important?

A3: The sulfo-SPDB linker is a critical component for several reasons:

  • Stable Conjugation: It provides a stable covalent bond between the antibody and the DM4 payload, which is essential for the integrity of the ADC in circulation.

  • Enhanced Solubility: The sulfonate group in the linker increases its water solubility, which can help to address some of the challenges in ADC formulation and development that arise from hydrophobic payloads.[]

  • Cleavable Disulfide Bond: The SPDB linker contains a disulfide bond that is designed to be stable in the bloodstream but can be cleaved in the reductive environment inside a target cell, releasing the active DM4 payload.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the stability and integrity of this compound, it is recommended to store it at -20°C in a dry and light-protected environment.[3] For long-term storage, -80°C is also recommended.

Troubleshooting Guide: Poor Solubility of this compound

Poor solubility of this compound can be a significant hurdle during the preparation of stock solutions and conjugation reactions. This guide provides a systematic approach to addressing these issues.

Initial Reconstitution and Stock Solution Preparation

Issue: Difficulty dissolving lyophilized this compound powder.

Potential Causes:

  • Inappropriate solvent selection.

  • Insufficient solvent volume.

  • Formation of aggregates.

Troubleshooting Steps:

  • Solvent Selection:

    • Primary Recommendation: Start by using anhydrous (dry) dimethyl sulfoxide (DMSO). This compound has a reported solubility of at least 10 mM in DMSO.[3] A technical data sheet also indicates a solubility of 50 mg/mL in DMSO, though ultrasonic assistance may be needed.[4]

    • Alternative Organic Co-solvents: If DMSO is not suitable for your downstream application, other polar aprotic solvents like N,N-dimethylformamide (DMF) can be considered, although specific solubility data is less available.

  • Reconstitution Protocol:

    • Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

    • Gently vortex or sonicate the vial to aid dissolution. Be aware that hygroscopic DMSO (DMSO that has absorbed water) can significantly impact solubility, so using a fresh, sealed bottle is recommended.[4]

  • Observation:

    • Visually inspect the solution for any undissolved particulates. A clear solution should be obtained.

Precipitation During Dilution in Aqueous Buffers

Issue: this compound precipitates when the DMSO stock solution is diluted into an aqueous buffer for the conjugation reaction.

Potential Causes:

  • The hydrophobic nature of the DM4 payload.

  • Suboptimal pH of the aqueous buffer.

  • The final concentration of the organic co-solvent is too low to maintain solubility.

Troubleshooting Steps:

  • Optimize Co-solvent Percentage:

    • Increase the percentage of the organic co-solvent (e.g., DMSO) in the final reaction mixture. However, be mindful that high concentrations of organic solvents can denature the antibody. A final concentration of 5-10% DMSO is generally tolerated by most antibodies.

  • pH of the Conjugation Buffer:

    • The pH of the reaction buffer can influence the solubility and stability of both the this compound and the antibody. For lysine conjugation, a pH range of 7.5 to 8.5 is often used. It is recommended to test a range of pH values to find the optimal condition for your specific antibody and conjugation.

  • Order of Addition:

    • Add the this compound stock solution to the reaction buffer slowly while gently vortexing. This can help to avoid localized high concentrations that may lead to precipitation.

  • Use of Hydrophilic Linkers/Additives:

    • While this compound already contains a hydrophilic linker, in cases of severe aggregation of the final ADC, the use of linkers with additional hydrophilic moieties like polyethylene glycol (PEG) can be considered for future experiments.[5]

Data Presentation

Solubility of this compound
SolventReported SolubilityNotes
DMSO10 mM[3]Anhydrous DMSO is recommended.[4]
DMSO50 mg/mL (46.48 mM)[4]May require sonication.[4]
Aqueous BuffersSparingly solubleThe sulfo- linker enhances water solubility compared to non-sulfonated versions, but the DM4 payload remains hydrophobic. Co-solvents are typically required.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

Materials:

  • Vial of lyophilized this compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the vial of lyophilized this compound to room temperature.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Carefully open the vial and add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex the vial until the powder is completely dissolved. If dissolution is slow, sonicate the vial for short intervals in a water bath.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Protocol 2: General Protocol for Lysine Conjugation of this compound to an IgG Antibody

Materials:

  • Monoclonal antibody (IgG) in an amine-free buffer (e.g., PBS)

  • This compound stock solution in DMSO (from Protocol 1)

  • Conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25)

  • Anhydrous DMSO

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the conjugation buffer.

    • Adjust the antibody concentration to 2-10 mg/mL in cold conjugation buffer.

  • Conjugation Reaction:

    • Determine the desired molar excess of this compound to the antibody. This will influence the drug-to-antibody ratio (DAR) and may need to be optimized. A starting point is often a 5-10 fold molar excess.

    • Calculate the volume of the this compound stock solution required. Ensure the final concentration of DMSO in the reaction mixture is below 10% to minimize antibody denaturation.

    • Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Quenching the Reaction:

    • Add a molar excess of the quenching solution (e.g., Tris-HCl) to cap any unreacted NHS-ester groups on the linker.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the ADC:

    • Purify the resulting ADC using a desalting column (e.g., Sephadex G-25) to remove excess this compound, quenching agent, and DMSO.

    • Elute the ADC with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Characterize the purified ADC to determine the DAR, percentage of monomer, and free drug concentration using techniques such as UV-Vis spectroscopy, size-exclusion chromatography (SEC), and hydrophobic interaction chromatography (HIC).

Mandatory Visualizations

Logical Workflow for Troubleshooting this compound Solubility Issues

G start Start: Dissolving This compound solvent Use anhydrous DMSO as primary solvent start->solvent sonicate Gently vortex or sonicate solvent->sonicate dissolved Is the solution clear? precipitate Issue: Precipitation in aqueous buffer dissolved->precipitate No success Proceed with conjugation dissolved->success Yes fail Consult further with technical support dissolved->fail If still not clear sonicate->dissolved check_cosolvent Increase co-solvent % (keep <10% final) precipitate->check_cosolvent check_ph Optimize buffer pH (e.g., 7.5-8.5) check_cosolvent->check_ph slow_addition Add drug-linker slowly with mixing check_ph->slow_addition slow_addition->dissolved

Caption: Troubleshooting workflow for this compound solubility.

Signaling Pathway of DM4-Induced Apoptosis

G DM4 DM4 tubulin Tubulin Polymerization DM4->tubulin inhibits microtubule Microtubule Disruption tubulin->microtubule mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest bcl2 Anti-apoptotic Bcl-2 / Bcl-xL mitotic_arrest->bcl2 inhibits bax_bak Pro-apoptotic Bax / Bak mitotic_arrest->bax_bak activates bcl2->bax_bak inhibits cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: DM4-induced apoptotic signaling pathway.

References

Technical Support Center: Minimizing Lot-to-Lot Variability of Sulfo-SPDB-DM4 ADC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and characterization of sulfo-SPDB-DM4 antibody-drug conjugates (ADCs). Our goal is to help you minimize lot-to-lot variability and ensure the production of consistent, high-quality ADCs.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a linker-payload combination used in the creation of antibody-drug conjugates.[] It consists of two key components:

  • Sulfo-SPDB (N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate): A chemically cleavable disulfide linker.[2] The disulfide bond is stable in the bloodstream but is designed to be cleaved in the reducing environment inside a target cell, releasing the cytotoxic payload.[] The "sulfo" group enhances the water solubility of the linker, which can improve conjugation efficiency and the solubility of the final ADC.[]

  • DM4 (Ravtansine): A potent maytansinoid cytotoxic agent.[3] DM4 is a microtubule inhibitor; it binds to tubulin and disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis (programmed cell death).[3][4][5][6]

The ADC, composed of a monoclonal antibody (mAb) targeting a tumor-specific antigen conjugated to this compound, is designed to selectively deliver the DM4 payload to cancer cells.[]

DM4 Mechanism of Action

The following diagram illustrates the mechanism of action of a this compound ADC upon reaching a target cancer cell.

DM4_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) ADC This compound ADC Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM4 Released DM4 Lysosome->DM4 4. Linker Cleavage & Payload Release Tubulin Tubulin Dimers DM4->Tubulin 5. Binding to Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule 6. Inhibition of Polymerization Apoptosis Apoptosis Microtubule->Apoptosis 7. Cell Cycle Arrest & Cell Death

Mechanism of action for a this compound ADC.

Q2: What are the primary sources of lot-to-lot variability in this compound ADC production?

A2: Lot-to-lot variability in ADC production is a significant challenge that can impact product quality, efficacy, and safety. The main sources of this variability include:

  • Raw Material Inconsistency:

    • Monoclonal Antibody (mAb): Variations in the quality of the starting mAb are a primary contributor. This can include differences in post-translational modifications, purity, aggregation levels, and the presence of charge variants.[7] Even monoclonal antibodies can have lot-to-lot variation due to the complexities of their production.[8]

    • Linker-Payload (this compound): Inconsistent purity, stability, or reactivity of the this compound reagent can lead to variable conjugation efficiency.

    • Buffer Components: Variability in the quality of buffer components can affect the pH and ionic strength of the reaction, impacting conjugation.[9]

  • Process Parameter Fluctuations:

    • Conjugation Reaction: Minor deviations in pH, temperature, reaction time, and molar ratios of reactants can significantly alter the drug-to-antibody ratio (DAR) and the distribution of drug-loaded species.

    • Purification Process: Inconsistencies in purification steps, such as chromatography or tangential flow filtration, can lead to the enrichment of different DAR species in the final product.

  • Analytical Method Variability: Inconsistencies in the execution of analytical methods used for characterization (e.g., HIC, SEC) can lead to apparent variability in product attributes.

Q3: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute (CQA)?

A3: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody molecule.[2] It is a critical quality attribute (CQA) because it directly influences the ADC's:

  • Efficacy: A low DAR may result in insufficient potency, while a very high DAR does not always lead to better efficacy and can negatively impact other properties.

  • Safety and Toxicity: Higher DAR values are often associated with increased hydrophobicity, which can lead to faster clearance from circulation and increased off-target toxicity.

  • Pharmacokinetics (PK): The DAR can affect the stability, solubility, and aggregation propensity of the ADC, all of which influence its PK profile.

Maintaining a consistent DAR and distribution of different drug-loaded species is crucial for ensuring predictable performance and minimizing lot-to-lot variability.

Section 2: Troubleshooting Guides

This section provides structured guidance for addressing common issues encountered during the production and analysis of this compound ADCs.

Issue 1: Inconsistent or Out-of-Specification (OOS) Drug-to-Antibody Ratio (DAR)
Observed Problem Potential Causes Recommended Troubleshooting Steps
Low Average DAR 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or insufficient reaction time.1. Optimize Reaction Parameters: Systematically vary pH (typically 6.5-8.0 for disulfide linkers), temperature (often ambient, but can be optimized), and incubation time.
2. Inactive this compound: Degradation of the linker-payload due to improper storage (e.g., exposure to moisture or light).[5]2. Verify Reagent Activity: Use a fresh, properly stored lot of this compound. Reconstitute immediately before use.
3. Insufficient Molar Ratio: The molar excess of this compound to the antibody is too low.3. Adjust Molar Ratio: Increase the molar ratio of linker-payload to antibody in a stepwise manner to find the optimal ratio for the target DAR.
4. Interfering Buffer Components: Presence of primary amines (e.g., Tris) or other nucleophiles in the antibody formulation buffer can compete with the conjugation reaction.4. Perform Buffer Exchange: Ensure the antibody is in a suitable conjugation buffer (e.g., phosphate buffer) prior to adding the linker-payload.
High Average DAR 1. Excessive Molar Ratio: The molar excess of this compound is too high.1. Reduce Molar Ratio: Decrease the molar excess of the linker-payload.
2. Extended Reaction Time: Allowing the conjugation reaction to proceed for too long.2. Optimize Reaction Time: Perform a time-course study to determine the point at which the desired DAR is achieved without significant increases.
High Batch-to-Batch DAR Variability 1. Inconsistent Raw Materials: Lot-to-lot differences in the monoclonal antibody or this compound.[7][10]1. Qualify Raw Materials: Implement stringent quality control for incoming raw materials. For the mAb, this includes assessing purity, aggregation, and charge variants. For the linker-payload, verify purity and reactivity.[11]
2. Lack of Precise Process Control: Minor variations in reaction parameters between batches.2. Standardize Protocols: Ensure all process parameters (pH, temperature, mixing speed, addition rates, timing) are tightly controlled and documented for each run.
3. Inconsistent Purification: Variations in the purification process leading to different distributions of DAR species.3. Standardize Purification: Use a consistent and well-defined purification protocol for all batches, with clear in-process controls.

Troubleshooting Decision Tree for OOS DAR

OOS_DAR_Troubleshooting start OOS DAR Result check_hic Verify HIC Method Performance (System Suitability, Controls) start->check_hic hic_ok HIC Method OK? check_hic->hic_ok troubleshoot_hic Troubleshoot HIC Method (See Chromatography Guide) hic_ok->troubleshoot_hic No check_reagents Review Raw Material Records (mAb, this compound) hic_ok->check_reagents Yes reagents_ok Reagents Consistent? check_reagents->reagents_ok investigate_reagents Investigate Raw Material Variability (Re-qualify lots) reagents_ok->investigate_reagents No check_process Review Batch Records for Process Deviations reagents_ok->check_process Yes process_ok No Deviations? check_process->process_ok correct_deviation Address Process Deviation (e.g., incorrect pH, temp) process_ok->correct_deviation No re_optimize Re-optimize Conjugation Parameters (Molar Ratio, Time) process_ok->re_optimize Yes Conjugation_Workflow start Start buffer_exchange 1. Antibody Buffer Exchange (into conjugation buffer, e.g., PBS, pH 7.4) start->buffer_exchange reduction 2. Partial Antibody Reduction (e.g., with TCEP) buffer_exchange->reduction conjugation 4. Conjugation Reaction (Add linker-payload to reduced mAb) reduction->conjugation prepare_linker 3. Prepare this compound (Dissolve in DMSO) prepare_linker->conjugation quench 5. Quench Reaction (e.g., with N-acetylcysteine) conjugation->quench purification 6. Purification (e.g., SEC or TFF to remove free drug) quench->purification characterization 7. Analytical Characterization (HIC, SEC, MS) purification->characterization end End characterization->end

References

Validation & Comparative

In Vivo Validation of Sulfo-SPDB-DM4 ADC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of antibody-drug conjugates (ADCs) utilizing the Sulfo-SPDB-DM4 linker-payload system against other common ADC technologies. The data presented is compiled from publicly available preclinical studies to assist in the rational design and evaluation of next-generation ADCs.

Comparative In Vivo Efficacy and Pharmacokinetics

The Sulfo-SPDB linker is a cleavable disulfide linker designed for enhanced stability in circulation, while the payload, DM4, is a potent maytansinoid tubulin inhibitor.[] The addition of a sulfo group is intended to improve aqueous solubility and pharmacokinetic properties. In vivo studies are critical to validate these characteristics and assess the therapeutic index.

Anti-Tumor Activity in Xenograft Models

Preclinical xenograft models are fundamental in evaluating the anti-tumor efficacy of ADCs. The following tables summarize quantitative data from a comparative in vivo study.

Table 1: Comparative Anti-Tumor Efficacy in OVCAR3 Xenograft Model [2]

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 40 (approx.)
Control (Vehicle)-~1000
CDH6-Targeting ADC (this compound)5<100 (Tumor Regression)
CDH6-Targeting ADC (SPDB-DM4)5~200
CDH6-Targeting ADC (SMCC-DM1)5~400
Non-Targeting Control ADC (this compound)5~1000

This data demonstrates the superior efficacy of the this compound ADC in causing tumor regression compared to the non-sulfonated SPDB-DM4 and the non-cleavable SMCC-DM1 ADCs in a subcutaneous ovarian cancer xenograft model.[2]

Table 2: Dose-Dependent Anti-Tumor Efficacy of CDH6-sulfo-SPDB-DM4 ADC in OVCAR3 Xenograft Model [2]

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 45 (approx.)
Control (Vehicle)-~1200
CDH6-sulfo-SPDB-DM41.25~400
CDH6-sulfo-SPDB-DM42.5~200
CDH6-sulfo-SPDB-DM45<100 (Tumor Regression)

A clear dose-dependent anti-tumor response was observed for the this compound ADC.[2]

Pharmacokinetic Profile

The pharmacokinetic (PK) profile of an ADC is crucial for its efficacy and safety, influencing its exposure and clearance.

Table 3: Comparative Pharmacokinetics in NSG Mice Bearing OVCAR3 Xenografts [2]

ADC Linker-PayloadParameterValue (approx.)
This compoundTotal Antibody Half-life (days)~10
Total ADC Half-life (days)~8
SPDB-DM4Total Antibody Half-life (days)~10
Total ADC Half-life (days)~6
SMCC-DM1Total Antibody Half-life (days)~10
Total ADC Half-life (days)~9

The this compound ADC demonstrated a longer ADC half-life compared to the non-sulfonated SPDB-DM4, suggesting improved linker stability in circulation. The non-cleavable SMCC-DM1 ADC showed the longest ADC half-life, as expected.[2]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of in vivo studies.

In Vivo Anti-Tumor Efficacy Study in a Subcutaneous Xenograft Model
  • Cell Culture and Implantation:

    • OVCAR3 human ovarian cancer cells are cultured in appropriate media.

    • Female immunodeficient mice (e.g., NSG mice) are subcutaneously inoculated with OVCAR3 cells suspended in a suitable matrix (e.g., Matrigel).[2]

    • Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).[2]

  • Animal Grouping and Dosing:

    • Mice are randomized into treatment and control groups.

    • ADCs are formulated in a sterile vehicle (e.g., PBS).

    • A single intravenous (i.v.) injection of the ADC or vehicle is administered via the tail vein at the specified doses.[2]

  • Monitoring and Endpoints:

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • Animal body weight and general health are monitored as indicators of toxicity.

    • The study is terminated when tumors in the control group reach a specified size or at a predetermined time point.

Pharmacokinetic Study
  • Animal Dosing and Sample Collection:

    • Tumor-bearing mice are administered a single i.v. dose of the ADC.

    • Blood samples are collected at various time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose) via retro-orbital or tail vein sampling.

    • Plasma is isolated by centrifugation and stored at -80°C until analysis.

  • Bioanalytical Methods:

    • Total Antibody Quantification (ELISA): An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of the total antibody (conjugated and unconjugated).

    • ADC Quantification (ELISA): A sandwich ELISA can be designed to specifically capture the antibody and detect the payload, thus quantifying the intact ADC.

    • LC-MS/MS: Liquid chromatography-tandem mass spectrometry can be used to quantify the released payload and its metabolites in plasma.

Visualizations

Mechanism of Action: this compound ADC

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC This compound ADC TumorCell Tumor Cell ADC->TumorCell 1. Targeting Internalization Receptor-Mediated Endocytosis TumorCell->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Release Payload Release (DM4) Lysosome->Release 4. Linker Cleavage Tubulin Tubulin Polymerization Inhibition Release->Tubulin 5. Target Engagement Apoptosis Apoptosis Tubulin->Apoptosis 6. Cell Death Experimental_Workflow start Start cell_culture Tumor Cell Culture (e.g., OVCAR3) start->cell_culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth to ~100-200 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization dosing Single IV Dose of ADC or Vehicle Control randomization->dosing monitoring Tumor Volume & Body Weight Measurement (2x/week) dosing->monitoring endpoint Study Endpoint monitoring->endpoint data_analysis Data Analysis and Comparison endpoint->data_analysis end End data_analysis->end DM4_Signaling DM4 DM4 Tubulin α/β-Tubulin Dimers DM4->Tubulin Binds to Microtubule Microtubule Dynamics Tubulin->Microtubule Inhibits Polymerization Spindle Mitotic Spindle Disruption Microtubule->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC G2M G2/M Phase Arrest SAC->G2M Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 JNK JNK Pathway Activation G2M->JNK Caspase Caspase Cascade Activation Bcl2->Caspase Promotes JNK->Caspase Promotes Apoptosis Apoptosis Caspase->Apoptosis

References

Sulfo-SPDB-DM4: A Comparative Guide to a Key Antibody-Drug Conjugate Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth, data-driven comparison of the sulfo-SPDB-DM4 linker-payload system with other prominent technologies in the antibody-drug conjugate (ADC) landscape.

This guide provides an objective analysis of the this compound technology, a pivotal component in the design of next-generation antibody-drug conjugates. By examining its performance against other linker-payload systems through quantitative data, detailed experimental protocols, and visual representations of its mechanism and development workflow, this document serves as a comprehensive resource for informed decision-making in ADC research and development.

Introduction to this compound

The this compound system comprises two key components: the cytotoxic payload, DM4, and the cleavable linker, sulfo-SPDB. This combination is engineered to ensure stability in circulation and potent, targeted cell killing upon internalization into cancer cells.

  • DM4 (Ravutansine): A potent maytansinoid derivative that acts as a microtubule inhibitor.[1][] By binding to tubulin, DM4 disrupts microtubule assembly, leading to mitotic arrest and subsequent apoptosis of rapidly dividing cancer cells.[3][4]

  • Sulfo-SPDB Linker: A disulfide-based linker designed for controlled release of the DM4 payload.[5] The disulfide bond is relatively stable in the bloodstream but is readily cleaved in the reducing environment of the tumor cell's cytoplasm.[5] The "sulfo" modification, a sulfonate group, enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.[5]

Comparative Performance Analysis

The efficacy and safety of an ADC are critically influenced by the choice of its linker and payload. This section provides a quantitative comparison of this compound with other widely used linker-payload technologies.

In Vitro Cytotoxicity

The potency of an ADC is initially assessed through in vitro cytotoxicity assays, which determine the concentration of the ADC required to kill 50% of a cancer cell population (IC50).

Linker-PayloadTarget AntigenCell LineIC50 (ng/mL)Reference
huC242-SPDB-DM4 CanAgCOLO 205~1[6]
huC242-SMCC-DM1CanAgCOLO 205~1[6]
Anti-EpCAM-sulfo-SPDB-DM4 EpCAMHCT-15 (MDR+)Active[7]
Anti-EpCAM-SPDB-DM4EpCAMHCT-15 (MDR+)Inactive[7]
Anti-EpCAM-sulfo-SPDB-DM4 EpCAMCOLO 205Active[7]
Anti-EpCAM-SPDB-DM4EpCAMCOLO 205Active[7]

MDR+: Multidrug-resistant cell line.

In Vivo Efficacy

Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of an ADC in a more complex biological system.

Linker-PayloadTarget AntigenXenograft ModelDosingTumor Growth InhibitionReference
huC242-SPDB-DM4 CanAgHT-29150 µg/kg (single dose)Significant[6]
huC242-SMCC-DM1CanAgHT-29150 µg/kg (daily x 5)Significant[6]
CDH6-sulfo-SPDB-DM4 CDH6OVCAR35 mg/kg (single dose)Superior to SPDB-DM4[8]
CDH6-SPDB-DM4CDH6OVCAR35 mg/kg (single dose)Effective[8]
CDH6-SMCC-DM1CDH6OVCAR35 mg/kg (single dose)Less effective than SPDB-DM4[8]
Trastuzumab-DM1 (T-DM1)HER2JIMT-1WeeklyPartial but significant[9]
Pharmacokinetics and Stability

The pharmacokinetic profile of an ADC, including its stability in circulation, is a critical determinant of its therapeutic index.

Linker-PayloadAntibodyHalf-life of ADCLinker Stability FeatureReference
M9346A-sulfo-SPDB-[3H]DM4 M9346A~5 days (conjugate)Cleavable disulfide[10][11]
J2898A-SMCC-[3H]DM1J2898ANot specifiedNon-cleavable thioether[10]
Maleimide-based linkersVariousProne to retro-Michael additionThioether bond susceptible to exchange[12][13]
Sulfone-based linkersTHIOMABsImproved plasma stability vs. maleimideResistant to thioether exchange[10][14]
Bystander Effect

The bystander effect, where the released payload kills neighboring antigen-negative tumor cells, is a key feature of ADCs with cleavable linkers and membrane-permeable payloads.[15] DM4, like MMAE, is a membrane-permeable payload capable of inducing bystander killing.[16]

Linker-PayloadBystander Killing CapabilityMechanismReference
This compound YesCleavable disulfide linker releases permeable DM4[17]
vc-MMAEYesProtease-cleavable linker releases permeable MMAE[16]
SMCC-DM1No/LimitedNon-cleavable linker; payload released after antibody degradation[6]
Deruxtecan-basedYesCleavable linker releases highly permeable topoisomerase I inhibitor[18]

Mechanism of Action and Development Workflow

Visualizing the underlying biological processes and the development pipeline is essential for a comprehensive understanding of ADC technology.

Signaling Pathway: DM4-Mediated Tubulin Inhibition

DM4_Mechanism cluster_cell Cancer Cell ADC_binds ADC (this compound) binds to surface antigen Internalization Internalization via endocytosis ADC_binds->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_release DM4 Release (Disulfide Cleavage) Lysosome->Payload_release Reductive Environment Tubulin_dimer Tubulin Dimers Payload_release->Tubulin_dimer Inhibits Bystander_effect Neighboring Cell Death Payload_release->Bystander_effect Bystander Effect (efflux to neighboring cells) Microtubule_assembly Microtubule Assembly Tubulin_dimer->Microtubule_assembly Tubulin_dimer->Microtubule_assembly Mitotic_spindle Mitotic Spindle Formation Microtubule_assembly->Mitotic_spindle Cell_cycle Cell Cycle Progression (G2/M Phase) Mitotic_spindle->Cell_cycle Apoptosis Apoptosis Cell_cycle->Apoptosis

Caption: Mechanism of action of a this compound ADC.

Experimental Workflow: ADC Development and Evaluation

ADC_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Target_ID Target Identification & Validation Antibody_Dev Antibody Development (e.g., humanization) Target_ID->Antibody_Dev Conjugation ADC Conjugation & Purification Antibody_Dev->Conjugation Linker_Payload_Selection Linker-Payload Selection & Synthesis Linker_Payload_Selection->Conjugation Characterization Biophysical & Chemical Characterization (DAR, etc.) Conjugation->Characterization In_Vitro In Vitro Evaluation Characterization->In_Vitro In_Vivo In Vivo Evaluation In_Vitro->In_Vivo Binding_Assay Binding Affinity (ELISA, SPR) Cytotoxicity_Assay Cytotoxicity (e.g., MTT, XTT) Bystander_Assay Bystander Effect Assay (Co-culture) Tox_Studies Toxicology Studies In_Vivo->Tox_Studies PK_Study Pharmacokinetics Efficacy_Study Efficacy (Xenograft Models) Clinical_Trials Clinical Trials Tox_Studies->Clinical_Trials

Caption: General workflow for ADC development and evaluation.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the robust evaluation of ADC technologies.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.

Materials:

  • Target cancer cell lines (antigen-positive and antigen-negative controls)

  • Complete cell culture medium

  • 96-well microplates

  • ADC constructs and control antibodies

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[3]

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in complete medium. Add 100 µL of the diluted ADCs to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for a defined period (e.g., 72-120 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.

In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor activity of an ADC in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., SCID or nude mice)

  • Human cancer cell line for tumor implantation

  • ADC constructs, control antibody, and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the tumor growth regularly by measuring the tumor volume with calipers (Volume = 0.5 x Length x Width²).

  • Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer the ADC, control antibody, or vehicle via intravenous injection at the specified dose and schedule.[19]

  • Efficacy Assessment: Continue to monitor tumor volume and body weight of the mice throughout the study.

  • Data Analysis: Plot the mean tumor volume for each treatment group over time. Analyze the data for statistically significant differences in tumor growth inhibition between the treatment groups. A Kaplan-Meier survival analysis can also be performed.[20]

Bystander Effect Co-culture Assay

Objective: To assess the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines. The Ag- cell line should be sensitive to the free payload.

  • Fluorescent labels or reporter genes to distinguish between the two cell populations (e.g., GFP-expressing Ag- cells).

  • 96-well microplates

  • ADC constructs

  • Flow cytometer or high-content imaging system

Procedure:

  • Cell Seeding: Co-seed the Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1).

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC.

  • Incubation: Incubate the plate for a specified period (e.g., 72-120 hours).

  • Viability Assessment: Determine the viability of each cell population separately using flow cytometry (based on fluorescent labels) or high-content imaging.

  • Data Analysis: Quantify the reduction in the viability of the Ag- cells in the presence of Ag+ cells and the ADC, compared to controls (Ag- cells alone with ADC, co-culture without ADC). This will indicate the extent of the bystander effect.[21]

Conclusion

The this compound linker-payload technology represents a significant advancement in the field of antibody-drug conjugates, offering a potent and targeted approach to cancer therapy. Its cleavable disulfide linker allows for controlled intracellular release of the highly cytotoxic DM4 payload, a mechanism that also facilitates a beneficial bystander effect. Comparative data suggests that the sulfo modification can enhance performance, particularly against multidrug-resistant cells, and that the overall efficacy is competitive with other established linker-payload systems.

The choice of an optimal linker-payload technology is a critical decision in ADC development and must be guided by a thorough evaluation of in vitro and in vivo performance, as well as a deep understanding of the underlying mechanisms of action. This guide provides a foundational framework for such an evaluation, empowering researchers to make data-driven decisions in the pursuit of more effective and safer cancer therapeutics.

References

A Head-to-Head Comparison of Sulfo-SPDB-DM4 and MMAE Antibody-Drug Conjugates for Cancer Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the preclinical performance, mechanisms of action, and experimental evaluation of Antibody-Drug Conjugates (ADCs) featuring the sulfo-SPDB-DM4 and vc-MMAE linker-payload systems.

This guide provides a comprehensive comparison of two prominent ADC technologies: the maytansinoid derivative DM4 delivered via a cleavable disulfide sulfo-SPDB linker, and the auristatin analog monomethyl auristatin E (MMAE) delivered via a cleavable valine-citrulline (vc) linker. While direct head-to-head studies targeting the same antigen are limited in publicly available literature, this guide synthesizes available preclinical data to offer insights into their respective mechanisms, efficacy, toxicity profiles, and the experimental protocols required for their evaluation.

Mechanism of Action: Potent Tubulin Inhibitors

Both DM4 and MMAE are highly potent cytotoxic agents that function by inhibiting tubulin polymerization.[1][2][3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, or programmed cell death.[1][3] The targeted delivery via a monoclonal antibody ensures that this potent cytotoxic effect is primarily directed towards cancer cells overexpressing the target antigen.

The selection of a cleavable linker in both this compound and vc-MMAE systems is crucial for the intracellular release of the payload. The sulfo-SPDB linker is designed to be cleaved in the reducing environment of the cell, while the vc linker is susceptible to cleavage by lysosomal proteases like Cathepsin B.[4][5]

Signaling Pathway for Tubulin Inhibition by DM4 and MMAE

Below is a diagram illustrating the general mechanism of action for both this compound and vc-MMAE ADCs, leading to apoptosis.

ADC_Mechanism_of_Action General Mechanism of Action for Tubulin-Inhibiting ADCs ADC ADC in Circulation TumorCell Tumor Cell (Antigen Overexpression) ADC->TumorCell Targeting Binding Binding to Target Antigen TumorCell->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage (Reduction or Protease) Lysosome->Cleavage Payload Released Payload (DM4 or MMAE) Cleavage->Payload Tubulin Tubulin Payload->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: General mechanism of action of tubulin-inhibiting ADCs.

Comparative Performance and Characteristics

This section summarizes the key characteristics of this compound and vc-MMAE ADCs based on available preclinical and clinical data. It is important to note that the lack of direct head-to-head studies necessitates a degree of inference when comparing these two systems.

Key Performance Parameters
FeatureThis compound ADCvc-MMAE ADCCitations
Payload Class MaytansinoidAuristatin[2][6]
Linker Type Cleavable (Disulfide)Cleavable (Dipeptide)[4][7]
Bystander Effect Yes, membrane-permeable payloadYes, membrane-permeable payload[1][8][9][10][11][12]
Primary Associated Toxicities Ocular ToxicityNeutropenia, Peripheral Neuropathy[1][13][14]
Linker Stability Designed for stability in circulation with intracellular cleavageGenerally stable in plasma, cleaved by lysosomal proteases[4][15]
In Vitro Cytotoxicity Data

The following tables present representative in vitro cytotoxicity data (IC50 values) for ADCs utilizing DM4 and MMAE payloads from various studies. Direct comparison of these values should be approached with caution due to differences in target antigens, cell lines, and experimental conditions.

Table 1: Representative In Vitro Cytotoxicity of a this compound ADC

Cell LineTarget AntigenIC50 (nM)Citation
COLO 205EpCAMCytotoxic[16]
HT-29EpCAMCytotoxic[16]
HCT-15 (MDR+)EpCAMNot Cytotoxic (efflux)[16]

Table 2: Representative In Vitro Cytotoxicity of vc-MMAE ADCs

Cell LineTarget AntigenIC50 (nM)Citation
SK-BR-3HER2~0.056 - 0.15[12]
HCC827EGFR0.302 ± 0.088
A549EGFR5.259 ± 1.127
BxPC-3Tissue Factor0.97 ± 0.10
PSN-1Tissue Factor0.99 ± 0.09
In Vivo Efficacy Data

The tables below summarize representative in vivo efficacy data for ADCs with DM4 and MMAE payloads. As with the in vitro data, these results are from different studies and are not directly comparable.

Table 3: Representative In Vivo Efficacy of a this compound ADC

Tumor ModelTarget AntigenDosingKey FindingCitation
Ovarian Cancer XenograftFolate Receptor α6 mg/kgTumor growth inhibition[6]
NSCLC XenograftCEACAM55 to 150 mg/m²Anti-tumor activity

Table 4: Representative In Vivo Efficacy of a vc-MMAE ADC

Tumor ModelTarget AntigenDosingKey FindingCitation
KYSE520 (ESCC) XenograftEGFR15 mg/kgSignificant tumor inhibition
A431 XenograftEGFR15 mg/kgSignificant tumor inhibition
NCI-N87 XenograftHER22.5 mg/kgTumor inhibition[14]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate and compare the performance of this compound and vc-MMAE ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.

Materials:

  • Target-positive and target-negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC constructs (this compound and vc-MMAE)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the ADCs in complete medium. Remove the medium from the wells and add 100 µL of the diluted ADCs. Include wells with medium only (blank) and cells with medium but no ADC (untreated control).

  • Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO2. The incubation time may vary depending on the cell line's doubling time and the payload's mechanism of action.[15]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the ADC concentration and determine the IC50 value using a suitable software.

Experimental Workflow for In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow In Vitro Cytotoxicity Assay Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate Overnight SeedCells->Incubate1 TreatADC Treat with Serial Dilutions of ADC Incubate1->TreatADC Incubate2 Incubate for 72-120 hours TreatADC->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 2-4 hours AddMTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance AnalyzeData Calculate IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Workflow for an in vitro cytotoxicity assay.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD-scid)

  • Human cancer cell line expressing the target antigen

  • Matrigel (optional)

  • ADC constructs

  • Vehicle control (e.g., sterile PBS)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5-10 x 10^6 cells) in PBS or a mixture with Matrigel into the flank of each mouse.[6]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound ADC, vc-MMAE ADC) with similar average tumor volumes.

  • ADC Administration: Administer the ADCs and vehicle control intravenously (or via another appropriate route) at the desired dose and schedule.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2). Monitor animal body weight as an indicator of toxicity.[6]

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or when signs of excessive toxicity are observed.

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Statistical analysis (e.g., ANOVA) can be used to compare treatment groups.

Bystander Killing Assay (Co-culture Method)

Objective: To assess the ability of an ADC's payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Fluorescent protein vectors (e.g., GFP, RFP) for labeling one cell line

  • Co-culture compatible medium

  • 96-well plates

  • ADC constructs

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Labeling: Transfect the Ag- cell line with a fluorescent protein (e.g., GFP) to distinguish it from the Ag+ cell line.

  • Co-culture Seeding: Seed a mixture of Ag+ and GFP-Ag- cells at a defined ratio (e.g., 1:1) in a 96-well plate.

  • ADC Treatment: Treat the co-culture with the ADCs at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells.

  • Incubation: Incubate the plate for an extended period (e.g., 96-144 hours).

  • Analysis: Monitor the viability of the GFP-Ag- cells using fluorescence microscopy or a plate reader. A significant decrease in the GFP-Ag- cell population in the presence of Ag+ cells and the ADC indicates a bystander effect.

Logical Relationship for Bystander Effect

Bystander_Effect Logical Flow of the Bystander Effect ADC ADC Ag_pos Antigen-Positive (Ag+) Cell ADC->Ag_pos Binds to Internalization Internalization & Payload Release Ag_pos->Internalization Ag_neg Antigen-Negative (Ag-) Cell Apoptosis_neg Apoptosis of Ag- Cell (Bystander Killing) Ag_neg->Apoptosis_neg Diffusion Payload Diffusion Internalization->Diffusion Permeable Payload Apoptosis_pos Apoptosis of Ag+ Cell Internalization->Apoptosis_pos Diffusion->Ag_neg Enters

Caption: Logical flow demonstrating the bystander effect of an ADC.

Conclusion

Both this compound and vc-MMAE represent highly effective linker-payload systems for the development of ADCs. Their shared mechanism of action as potent tubulin inhibitors makes them valuable tools in the oncology drug development pipeline. The choice between these two systems may depend on the specific target, tumor type, and the desired safety profile, with the distinct off-target toxicities (ocular for DM4 and neuro/hematological for MMAE) being a key consideration.

The lack of direct comparative studies underscores the importance of conducting rigorous head-to-head preclinical evaluations, as outlined in the provided protocols, to make informed decisions for advancing a lead ADC candidate. Such studies are essential to fully elucidate the therapeutic index and potential clinical utility of these powerful anti-cancer agents.

References

Sulfo-SPDB-DM4 Antibody-Drug Conjugates: A Comparative Guide to Clinical Success

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of therapeutics. The sulfo-SPDB-DM4 linker-payload system, which combines a stable, cleavable disulfide linker with the potent microtubule-disrupting agent DM4, has been integral to the development of successful ADCs. This guide provides a detailed comparison of two pioneering ADCs utilizing this system: Mirvetuximab soravtansine (Elahere) and Pivekimab sunirine (IMGN632), alongside relevant comparators, supported by experimental data and detailed methodologies.

Mirvetuximab Soravtansine (Elahere): Targeting Folate Receptor Alpha in Ovarian Cancer

Mirvetuximab soravtansine is a first-in-class ADC targeting Folate Receptor Alpha (FRα), a protein highly expressed in certain solid tumors, most notably platinum-resistant ovarian cancer.[1][2] The sulfo-SPDB linker ensures stability in circulation, minimizing off-target toxicity, while the DM4 payload is released upon internalization into FRα-positive cancer cells, leading to cell cycle arrest and apoptosis.[3][4]

Clinical Efficacy and Safety

The efficacy and safety of Mirvetuximab soravtansine have been demonstrated in the pivotal SORAYA and MIRASOL clinical trials.

Table 1: Clinical Trial Data for Mirvetuximab Soravtansine in Platinum-Resistant Ovarian Cancer

TrialPhaseNPatient PopulationDosing RegimenOverall Response Rate (ORR)Median Duration of Response (DOR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Key Grade ≥3 Adverse Events
SORAYA [1][5]III106FRα-high, platinum-resistant ovarian cancer, 1-3 prior therapies, prior bevacizumab6 mg/kg every 3 weeks32.4%6.9 months4.3 months15.0 monthsBlurred vision, keratopathy, nausea
MIRASOL [3][6]III453FRα-high, platinum-resistant ovarian cancer, 1-3 prior therapies6 mg/kg every 3 weeks42%Not Reported5.62 months16.46 monthsKeratopathy, blurred vision, dry eye, cataract, nausea
Comparative Landscape in Platinum-Resistant Ovarian Cancer

To provide context, the performance of Mirvetuximab soravtansine is compared with another ADC, Luveltamab tazevibulin, which also targets FRα but utilizes a different linker and payload.

Table 2: Comparison of ADCs in Platinum-Resistant Ovarian Cancer

ADCTargetLinker-PayloadTrial (Phase)NORRKey Grade ≥3 Adverse Events
Mirvetuximab soravtansine FRαThis compoundMIRASOL (III)45342%Keratopathy, blurred vision, dry eye
Luveltamab tazevibulin FRαHemiasterlin-basedREFRαME-O1 (II)2532%Neutropenia, arthralgia, anemia

Pivekimab Sunirine (IMGN632): A Novel Approach for Hematologic Malignancies

Pivekimab sunirine is an ADC targeting CD123 (Interleukin-3 receptor alpha chain), a marker overexpressed on the surface of various hematologic cancer cells, including blastic plasmacytoid dendritic cell neoplasm (BPDCN) and acute myeloid leukemia (AML).[7]

Clinical Efficacy and Safety

The CADENZA clinical trial has established the clinical benefit of Pivekimab sunirine in patients with BPDCN.

Table 3: Clinical Trial Data for Pivekimab Sunirine in BPDCN (CADENZA Trial) [8][9][10]

Patient CohortNDosing RegimenComposite Complete Response (CRc) RateOverall Response Rate (ORR)Median Overall Survival (OS)Key Grade ≥3 Adverse Events
Frontline de novo BPDCN 200.045 mg/kg every 3 weeks75%80%16.6 monthsPeripheral edema, infusion-related reactions, fatigue, nausea
Relapsed/Refractory BPDCN 510.045 mg/kg every 3 weeks14%35%5.8 monthsPeripheral edema, infusion-related reactions, fatigue, nausea
Comparative Landscape in BPDCN

Tagraxofusp, a CD123-directed cytotoxin, serves as a key comparator for Pivekimab sunirine in the treatment of BPDCN.

Table 4: Comparison of CD123-Targeting Agents in BPDCN

AgentMechanismTrial (Phase)N (Frontline)CR + CRc RateKey Grade ≥3 Adverse Events
Pivekimab sunirine ADC (this compound)CADENZA (II)3370%Peripheral edema, infusion-related reactions
Tagraxofusp IL-3/Diphtheria toxin fusionPivotal (II)2972%Capillary leak syndrome, thrombocytopenia, anemia

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used in the evaluation of ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., FRα-positive ovarian cancer cells, CD123-positive leukemia cells)

  • Complete cell culture medium

  • ADC of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium. Remove the existing medium from the wells and add the ADC dilutions. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period that allows for the ADC to exert its cytotoxic effect (typically 72-120 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the ADC concentration and fit a dose-response curve to determine the IC50 value.

Bystander Effect Assay (Co-culture Method)

Objective: To assess the ability of an ADC's payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive cancer cell line

  • Antigen-negative cancer cell line (stably expressing a fluorescent protein, e.g., GFP)

  • Complete cell culture medium

  • ADC of interest

  • 96-well microplates

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Co-culture Seeding: Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells into a 96-well plate at a defined ratio.

  • ADC Treatment: After allowing the cells to adhere, treat them with serial dilutions of the ADC.

  • Incubation: Incubate the co-culture for a sufficient duration for the bystander effect to occur.

  • Imaging: Acquire fluorescence and bright-field images of the wells at different time points.

  • Data Analysis: Quantify the number of viable GFP-positive (antigen-negative) cells in the ADC-treated wells compared to the untreated control wells. A reduction in the number of GFP-positive cells indicates a bystander effect.

In Vivo Efficacy Study (Xenograft Mouse Model)

Objective: To evaluate the anti-tumor activity of an ADC in a living organism.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line for tumor implantation

  • ADC of interest

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

  • ADC Administration: Administer the ADC and vehicle control to the respective groups, typically via intravenous injection, following a defined dosing schedule.

  • Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a specified size or at a predetermined time point.

  • Data Analysis: Plot the mean tumor volume over time for each group. At the end of the study, excise and weigh the tumors. Statistically compare the tumor growth inhibition between the treated and control groups.

Pharmacokinetics Assay

Objective: To determine the concentration-time profile of the ADC and its components in biological fluids.

Materials:

  • Biological samples (e.g., plasma, serum) from animals treated with the ADC

  • ELISA plates or LC-MS/MS system

  • Reagents for ELISA (capture antibody, detection antibody, substrate) or standards for LC-MS/MS

Procedure (ELISA-based for total antibody):

  • Plate Coating: Coat a 96-well plate with a capture antibody that binds to the ADC's antibody component.

  • Sample Addition: Add diluted plasma/serum samples and a standard curve of the ADC to the wells.

  • Detection: Add a labeled detection antibody that also binds to the ADC's antibody.

  • Substrate Addition: Add a substrate that reacts with the detection antibody's label to produce a measurable signal.

  • Signal Measurement: Read the signal using a plate reader.

  • Data Analysis: Quantify the concentration of the total antibody in the samples by interpolating from the standard curve.

Procedure (LC-MS/MS-based for payload):

  • Sample Preparation: Extract the payload from the plasma/serum samples.

  • Chromatographic Separation: Inject the extracted sample into a liquid chromatography system to separate the payload from other components.

  • Mass Spectrometry Detection: The separated payload is ionized and detected by a mass spectrometer, which provides a highly specific and sensitive measurement.

  • Data Analysis: Quantify the payload concentration by comparing its signal to that of a standard curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding.

FRα Signaling and ADC Mechanism

FRa_Signaling_and_ADC_Mechanism cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm FRa Folate Receptor α (FRα) ADC_Internalization ADC Internalization (Endocytosis) FRa->ADC_Internalization JAK_STAT3 JAK/STAT3 Pathway FRa->JAK_STAT3 ERK ERK Pathway FRa->ERK Lysosome Lysosome ADC_Internalization->Lysosome DM4_Release DM4 Release Lysosome->DM4_Release Cleavage of sulfo-SPDB Microtubule_Disruption Microtubule Disruption DM4_Release->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis JAK_STAT3->Apoptosis ERK->Apoptosis Mirvetuximab_soravtansine Mirvetuximab soravtansine (this compound ADC) Mirvetuximab_soravtansine->FRa Binds to Folate Folate Folate->FRa Natural Ligand

CD123 Signaling and ADC Mechanism

CD123_Signaling_and_ADC_Mechanism cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD123 CD123 (IL-3Rα) ADC_Internalization ADC Internalization CD123->ADC_Internalization Cytokine_Signaling Cytokine-Mediated Signaling CD123->Cytokine_Signaling Lysosome Lysosome ADC_Internalization->Lysosome DM4_Release DM4 Release Lysosome->DM4_Release Linker Cleavage Microtubule_Disruption Microtubule Disruption DM4_Release->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Cytokine_Signaling->Apoptosis Pivekimab_sunirine Pivekimab sunirine (this compound ADC) Pivekimab_sunirine->CD123 Binds to IL3 Interleukin-3 (IL-3) IL3->CD123 Natural Ligand

Experimental Workflow for ADC Evaluation

ADC_Evaluation_Workflow Start ADC Candidate In_Vitro In Vitro Assays Start->In_Vitro Cytotoxicity Cytotoxicity Assay (e.g., MTT) In_Vitro->Cytotoxicity Bystander Bystander Effect Assay In_Vitro->Bystander In_Vivo In Vivo Studies Cytotoxicity->In_Vivo Bystander->In_Vivo PK Pharmacokinetics In_Vivo->PK Efficacy Efficacy (Xenograft Model) In_Vivo->Efficacy Clinical_Trials Clinical Trials PK->Clinical_Trials Efficacy->Clinical_Trials

References

Safety Operating Guide

Navigating the Safe Disposal of Sulfo-SPDB-DM4: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of sulfo-SPDB-DM4, a potent antibody-drug conjugate (ADC) component, is a critical aspect of laboratory safety. Due to its cytotoxic nature, stringent protocols must be followed to mitigate risks of exposure and environmental contamination. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Safety and Handling Protocols

This compound is a highly hazardous substance and should be handled with extreme caution in a controlled environment.[1][2] All personnel involved in its handling and disposal must be thoroughly trained on the potential hazards and the necessary safety procedures.[3] A comprehensive safety program should be in place, encompassing employee training, the use of personal protective equipment (PPE), and established work practices for both powder and solution handling.[3][4]

Key Safety Information Summary

ParameterSpecificationSource
Storage -80°C, protect from light, stored under nitrogen.[5][6]
Handling Environment Use of containment solutions like aseptic isolators is recommended.[1]
Occupational Exposure Limit (OEL) Most ADCs have an OEL of less than 0.1 μg/m³.[1]
Primary Hazard Highly cytotoxic, potent anti-tubulin agent.[5][7][]
Personal Protective Equipment (PPE) Mandatory; specific requirements should be outlined in the institutional safety protocols and the material's Safety Data Sheet (SDS).[3][7]

Step-by-Step Disposal Procedure for this compound

The following protocol is a general guideline based on best practices for the disposal of highly potent cytotoxic compounds and ADCs. It is imperative to consult your institution's specific safety guidelines and the official Safety Data Sheet (SDS) for this compound before proceeding. [4][9]

1. Decontamination of Contaminated Materials:

  • All non-disposable items that have come into contact with this compound (e.g., glassware, spatulas, magnetic stir bars) must be decontaminated.

  • A validated decontamination procedure should be used. This typically involves soaking the items in a chemical solution known to inactivate the cytotoxic agent. Common inactivating agents for similar compounds include solutions of sodium hypochlorite or sodium hydroxide, but the specific agent and concentration should be verified for compatibility with this compound.

  • After soaking for the prescribed duration, items should be thoroughly rinsed with appropriate solvents (e.g., water, ethanol) as per the validated procedure.

2. Segregation and Collection of Waste:

  • All disposable items contaminated with this compound, including gloves, bench paper, pipette tips, and empty vials, must be segregated as hazardous cytotoxic waste.

  • Use clearly labeled, leak-proof, and puncture-resistant waste containers designated for cytotoxic waste.

  • Solid waste and liquid waste should be collected in separate, appropriately labeled containers.

3. Inactivation of Liquid Waste:

  • Unused solutions of this compound and contaminated liquid waste should be chemically inactivated before disposal.

  • The choice of inactivating agent and the protocol (e.g., concentration, reaction time, temperature) must be validated to ensure complete degradation of the cytotoxic payload, DM4.

  • This process should be performed in a designated chemical fume hood with appropriate PPE.

4. Packaging and Labeling of Waste:

  • All cytotoxic waste containers must be securely sealed.

  • The containers must be clearly labeled with the contents (e.g., "Hazardous Cytotoxic Waste: this compound"), the date, and the appropriate hazard symbols.

  • Follow all institutional and regulatory requirements for labeling hazardous waste.

5. Final Disposal:

  • Decontaminated materials, once verified to be clean, can be returned to general lab use or disposed of as non-hazardous waste.

  • Packaged and labeled cytotoxic waste must be disposed of through a licensed hazardous waste disposal service.

  • Incineration at high temperatures is the generally accepted method for the final destruction of cytotoxic compounds.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_decon Decontamination & Inactivation cluster_package Packaging & Storage cluster_disposal Final Disposal start Start: Contaminated Material Identified ppe Don Appropriate PPE start->ppe segregate Segregate Waste Types (Solid, Liquid, Sharps) ppe->segregate decon_solid Decontaminate Non-Disposable Items segregate->decon_solid inactivate_liquid Chemically Inactivate Liquid Waste segregate->inactivate_liquid package_solid Package Solid Cytotoxic Waste decon_solid->package_solid package_liquid Package Inactivated Liquid Waste inactivate_liquid->package_liquid label_waste Label All Waste Containers package_solid->label_waste package_liquid->label_waste temp_storage Store in Designated Hazardous Waste Area label_waste->temp_storage arrange_pickup Arrange for Licensed Disposal temp_storage->arrange_pickup end End: Waste Removed for Incineration arrange_pickup->end

Caption: Workflow for the safe disposal of this compound.

This structured approach ensures that all stages of the disposal process are conducted with the highest regard for safety, minimizing risk to personnel and the environment. Always prioritize your institution's established protocols and the manufacturer's safety data sheet.

References

Essential Safety and Operational Guide for Handling Sulfo-SPDB-DM4

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling, operational use, and disposal of sulfo-SPDB-DM4, a potent antibody-drug conjugate (ADC) linker-payload. Due to its cytotoxic nature, stringent adherence to these guidelines is mandatory to ensure personnel safety and prevent environmental contamination.

Immediate Safety Information

This compound and its payload, DM4, are classified as highly potent cytotoxic agents. The maytansinoid DM4 is fatal if swallowed, inhaled, or in contact with skin, may cause genetic defects, may damage fertility or the unborn child, and causes damage to organs.[1] Extreme caution must be exercised at all times.

Personal Protective Equipment (PPE)

All personnel handling this compound, regardless of the quantity, must wear the following personal protective equipment:

PPE CategorySpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact with the highly toxic compound.
Eye Protection Chemical splash goggles and a full-face shield.Protects eyes and face from splashes and aerosols.
Lab Coat Disposable, solid-front, back-closing chemotherapy gown.Provides a barrier against contamination of personal clothing.
Respiratory A NIOSH-approved respirator (e.g., N95 or higher).Essential to prevent inhalation of aerosolized particles, especially when handling the powdered form or during spill cleanup.
Emergency Procedures

In the event of exposure or a spill, immediate action is critical.

Emergency ScenarioImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with a large volume of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the immediate area. Secure the location and prevent entry. Don appropriate PPE, including respiratory protection. Contain the spill using a chemotherapy spill kit. Absorb liquids with inert material and place all contaminated materials in a designated cytotoxic waste container. Decontaminate the area with an appropriate cleaning agent.

Operational Plan

Handling and Storage
ParameterSpecification
Storage Temperature -20°C or -80°C.[2][3]
Storage Conditions Store in a dry, well-ventilated area, protected from light.[2][3]
Handling Area All handling of this compound, especially of the solid form, must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
Representative Experimental Protocol: Antibody Conjugation

While a specific, validated protocol for this compound was not publicly available, the following is a representative, generalized procedure for the conjugation of a maytansinoid payload to an antibody. This protocol must be adapted and optimized for specific experimental conditions.

  • Antibody Preparation:

    • Dialyze the antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Concentrate the antibody to the desired concentration.

  • Linker-Payload Activation (if necessary):

    • Dissolve the this compound in an appropriate organic solvent (e.g., DMSO).

  • Conjugation Reaction:

    • Add the activated linker-payload solution to the antibody solution at a specific molar ratio.

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a defined period with gentle mixing.

  • Purification of the ADC:

    • Remove unconjugated linker-payload and other impurities using techniques such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization of the ADC:

    • Determine the drug-to-antibody ratio (DAR), aggregate content, and biological activity of the purified ADC.

Disposal Plan

All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations for hazardous materials.

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste (e.g., gloves, gowns, vials, pipette tips) must be placed in a clearly labeled, leak-proof, and puncture-resistant cytotoxic waste container.
Liquid Waste Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Final Disposal Cytotoxic waste must be incinerated at a licensed hazardous waste facility.

Visual Workflow for Safe Handling of this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Obtain Compound Obtain Compound Don PPE Don PPE Obtain Compound->Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weighing/Reconstitution Weighing/Reconstitution Prepare Workspace->Weighing/Reconstitution Conjugation Reaction Conjugation Reaction Weighing/Reconstitution->Conjugation Reaction Emergency Spill Emergency Spill Weighing/Reconstitution->Emergency Spill Purification Purification Conjugation Reaction->Purification Conjugation Reaction->Emergency Spill Decontaminate Workspace Decontaminate Workspace Purification->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose Cytotoxic Waste Dispose Cytotoxic Waste Segregate Waste->Dispose Cytotoxic Waste

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。